Benzotriazole-5-carboxylic acid
Description
The exact mass of the compound 1H-Benzotriazole-5-carboxylic acid is 163.038176411 g/mol and the complexity rating of the compound is 197. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Corrosion inhibitors -> Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2H-benzotriazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H,11,12)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOVBFFLXKJFEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10881049 | |
| Record name | 1H-Benzotriazole-5-carboxylic acid | |
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Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23814-12-2, 60932-58-3 | |
| Record name | 1H-Benzotriazole-5-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023814122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benzotriazolecarboxylic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060932583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benzotriazolecarboxylic acid | |
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| Record name | 1H-Benzotriazole-5-carboxylic acid | |
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| Record name | 1H-benzotriazolecarboxylic acid | |
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| Record name | 1H-Benzotriazole-5-carboxylic acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Benzotriazole-5-carboxylic Acid from 3,4-Diaminobenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of benzotriazole-5-carboxylic acid, a versatile building block in medicinal chemistry and materials science. The primary synthetic route detailed herein involves the diazotization and subsequent intramolecular cyclization of 3,4-diaminobenzoic acid. This document offers detailed experimental protocols, quantitative data summaries, and workflow visualizations to aid researchers in the successful synthesis and characterization of this compound.
This compound and its derivatives are of significant interest due to their wide range of applications, including their roles as corrosion inhibitors, UV absorbers, and as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of both a carboxylic acid group and a triazole ring allows for diverse chemical modifications, making it a valuable scaffold in drug discovery.[2]
Reaction Scheme
The synthesis proceeds via the reaction of 3,4-diaminobenzoic acid with sodium nitrite (B80452) in an acidic medium, typically glacial acetic acid.[3][4][5] The reaction is initiated by the in-situ formation of nitrous acid, which diazotizes one of the amino groups. The resulting diazonium salt then undergoes intramolecular cyclization to form the stable benzotriazole (B28993) ring system.
Quantitative Data Summary
The following tables summarize the key quantitative data from various reported experimental protocols for the synthesis of this compound.
Table 1: Reagent Quantities and Molar Ratios
| Reagent | Molecular Weight ( g/mol ) | Protocol 1[5] | Protocol 2[3] | Protocol 3[4] |
| 3,4-Diaminobenzoic Acid | 152.15 | 15.2 g (0.1 mol) | 2.0 g (13.15 mmol) | 10 g (65.72 mmol) |
| Sodium Nitrite | 69.00 | 10 g (0.14 mol) | 1.0 g (16.66 mmol) | 5 g (72.47 mmol) |
| Glacial Acetic Acid | 60.05 | 100 mL | 5 mL (75.36 mmol) | 150 mL (aqueous) |
| Water | 18.02 | 50 mL | 5 mL | - |
| Molar Ratio (Acid:Nitrite) | - | 1 : 1.4 | 1 : 1.27 | 1 : 1.1 |
Table 2: Reaction Conditions and Performance
| Parameter | Protocol 1[5] | Protocol 2[3] | Protocol 3[4] |
| Temperature | < 5 °C (initial), then Room Temp. | Room Temperature | 0 - 5 °C |
| Reaction Time | 2 hours | 30 minutes | Overnight |
| Yield | 72% | 83% | 91% |
| Purification | Recrystallization from methanol (B129727) | Filtration | Filtration |
| Melting Point | 300 °C (decomposition)[5] | 151 °C | - |
Table 3: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₇H₅N₃O₂[4] |
| Molecular Weight | 163.13 g/mol [4] |
| Appearance | White to off-white solid[6] |
| ¹H NMR (300 MHz, DMSO-d₆) δ (ppm) | 8.53 (s, 1H), 8.01-8.04 (m, 1H), 7.97 (d, 1H), 2.52 (s, 1H, N-H)[3] |
| IR (cm⁻¹) | 3510 (N-H stretch), 3400-2400 (O-H stretch), 1707 (C=O stretch)[3] |
Experimental Protocols
The following are detailed experimental protocols derived from the cited literature.
Protocol A: High Yield Synthesis with Ice-Salt Bath Cooling[4]
-
Dissolution of Starting Material: In a suitable reaction vessel, dissolve 10 g (65.72 mmol) of 3,4-diaminobenzoic acid in 150 mL of aqueous acetic acid.
-
Cooling: Cool the solution to 0-5 °C using an ice-salt bath.
-
Addition of Nitrite: While stirring, slowly add a solution of 5 g (72.47 mmol) of sodium nitrite in a minimal amount of water.
-
Reaction: Continue stirring the reaction mixture overnight at 0-5 °C.
-
Isolation of Product: Collect the precipitated solid by filtration.
-
Washing and Drying: Wash the solid with cold water and dry under vacuum to afford 1H-benzo[d][3][4][5]triazole-5-carboxylic acid.
Protocol B: Room Temperature Synthesis[3]
-
Suspension of Starting Material: Prepare a suspension of 2 g (13.15 mmol) of 3,4-diaminobenzoic acid in 5 mL of glacial acetic acid in a flask with magnetic stirring.
-
Preparation of Nitrite Solution: Dissolve 1 g (16.66 mmol) of sodium nitrite in 5 mL of water.
-
Addition of Nitrite: Add the sodium nitrite solution to the suspension of 3,4-diaminobenzoic acid in one portion while stirring. A slight increase in temperature may be observed.
-
Reaction: Continue stirring for 30 minutes until the reaction mixture returns to room temperature.
-
Isolation of Product: Collect the product by filtering the reaction mixture.
-
Washing and Drying: Wash the collected solid with a small amount of cold water and dry to obtain the final product.
Protocol C: Synthesis with Methanol Recrystallization[5]
-
Dissolution of Starting Material: Dissolve 15.2 g (0.1 mol) of 3,4-diaminobenzoic acid in a mixture of 100 mL of acetic acid and 50 mL of water.
-
Cooling: Cool the solution to below 5 °C in an ice bath.
-
Addition of Nitrite: With continuous stirring, add dropwise a solution of 10 g (0.14 mol) of sodium nitrite dissolved in 30 mL of water.
-
Reaction: After the addition is complete, continue to stir the mixture at room temperature for 2 hours.
-
Isolation of Crude Product: Filter the precipitated crystals from the reaction mixture.
-
Purification: Recrystallize the crude product from methanol to obtain pure 5-carboxybenzotriazole.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Chemical Reaction Pathway
The diagram below outlines the chemical transformation from 3,4-diaminobenzoic acid to this compound.
Caption: Reaction pathway for this compound synthesis.
References
physical and chemical properties of Benzotriazole-5-carboxylic acid
An In-depth Technical Guide to Benzotriazole-5-carboxylic Acid
This compound, with the chemical formula C₇H₅N₃O₂, is a heterocyclic organic compound that belongs to the benzotriazole (B28993) family.[1] This class of compounds is characterized by a benzene (B151609) ring fused to a triazole ring, a structure that imparts unique chemical and biological properties.[1] The presence of the carboxylic acid group provides a reactive site for further chemical modifications, making it a valuable intermediate in the synthesis of a wide array of derivatives with potential applications in pharmaceuticals and materials science.[1][2]
Core Physical and Chemical Properties
This compound is typically a white to off-white or light yellow crystalline powder at room temperature.[3] It is sparingly soluble in water but shows solubility in organic solvents like dimethylformamide (DMF), ethanol, and DMSO.[3][4][5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅N₃O₂ | [6][7][8] |
| Molecular Weight | 163.13 g/mol | [6][7][8] |
| CAS Number | 23814-12-2 | [6][7][8] |
| Appearance | White to off-white/light yellow powder/crystal | [3][4] |
| Melting Point | 305 °C (may decompose) | [4][9][10][11] |
| Boiling Point | 455.9 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.617 ± 0.06 g/cm³ (Predicted) | [4][8][9] |
| pKa | 3.47 ± 0.30 (Predicted) | [3][4][9] |
| Solubility | Sparingly soluble in water; slightly soluble in DMF. | [3][4][8][10] |
| LogP | 0.65610 | [4] |
Experimental Protocols
The versatile chemical nature of this compound allows for various synthetic and derivatization procedures.
Synthesis of this compound
A common and well-documented method for synthesizing this compound is through the diazotization and subsequent intramolecular cyclization of 3,4-diaminobenzoic acid.[1][11]
Protocol: Cyclization of 3,4-Diaminobenzoic Acid [11]
-
Dissolution: Dissolve 15.2 g (0.1 mol) of 3,4-diaminobenzoic acid in a mixture of 100 ml of glacial acetic acid and 50 ml of water. Gentle warming may be required to achieve a clear solution.
-
Cooling: Cool the solution to below 5°C in an ice bath.
-
Diazotization: While stirring, add a solution of 10 g (0.14 mol) of sodium nitrite (B80452) dissolved in 30 ml of water dropwise. The in-situ formation of nitrous acid leads to the diazotization of one of the amino groups.[1]
-
Reaction: Stir the mixture at room temperature for 2 hours. During this time, the product will precipitate out of the solution.
-
Isolation: Collect the precipitated crystals by filtration.
-
Purification: Recrystallize the crude product from methanol (B129727) to obtain pure this compound. This method typically yields around 11.7 g (72%).[11]
Caption: Workflow for the synthesis of this compound.
Derivatization Reactions
The carboxylic acid group is a key functional handle for creating a diverse range of derivatives.[1] Common strategies include the formation of acid chlorides, amides, and esters.[1]
Protocol: Formation of Benzotriazole-5-carbonyl chloride [1]
-
Reflux this compound with an excess of a chlorinating agent, most commonly thionyl chloride (SOCl₂), for approximately 30 minutes.
-
Remove the excess thionyl chloride, typically by distillation, to yield the crude benzotriazole-5-carbonyl chloride. This acid chloride is a highly reactive intermediate for subsequent reactions.[1]
Protocol: Amide Formation via Acid Chloride [1]
-
The synthesized benzotriazole-5-carbonyl chloride can readily react with various primary or secondary amines.
-
The reaction is typically carried out in a suitable solvent, often with a base to neutralize the HCl byproduct, to form the corresponding N-substituted amide derivative.[1]
References
- 1. This compound | 60932-58-3 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. lookchem.com [lookchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. scbt.com [scbt.com]
- 7. 1H-Benzotriazole-5-carboxylic acid | C7H5N3O2 | CID 72917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 23814-12-2 [chemicalbook.com]
- 9. This compound [chembk.com]
- 10. This compound CAS#: 23814-12-2 [m.chemicalbook.com]
- 11. prepchem.com [prepchem.com]
An In-depth Technical Guide to Benzotriazole-5-carboxylic Acid: Properties, Synthesis, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzotriazole-5-carboxylic acid is a versatile heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry, materials science, and chemical synthesis. Its unique molecular architecture, featuring a fused benzene (B151609) and triazole ring system with a carboxylic acid moiety, imparts a range of valuable chemical and biological properties. This guide provides a comprehensive overview of its core characteristics, experimental protocols, and key applications, with a focus on its relevance to drug discovery and development.
Core Properties and Identification
This compound is a stable, solid compound at room temperature. Accurate identification is paramount for its application in research and development.
Chemical Structure:
The molecular structure consists of a benzotriazole (B28993) core with a carboxylic acid group attached at the 5-position of the benzene ring.
Figure 1. Molecular Structure of 1H-Benzotriazole-5-carboxylic acid.
CAS Number and Molecular Formula:
The primary Chemical Abstracts Service (CAS) number for this compound is 23814-12-2 .[1][2][3] However, other CAS numbers, such as 60932-58-3, are also listed as synonyms in various databases.[4] The molecular formula of the compound is C₇H₅N₃O₂ .[2][4]
Quantitative Data Summary
A summary of the key physicochemical properties of this compound is presented in the table below, providing a quick reference for experimental design and application.
| Property | Value | Source |
| Molecular Weight | 163.13 g/mol | [4] |
| Appearance | White to light yellow or earthy yellow powder/crystal | [2][3] |
| Melting Point | 305 °C | [2][5] |
| Boiling Point | 455.9 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.617 g/cm³ (Predicted) | [2][5] |
| pKa | 3.47 ± 0.30 (Predicted) | [3][5][6] |
| logP | 0.65610 (Calculated) | [5] |
| Solubility | Sparingly soluble in water.[3] Slightly soluble in Dimethylformamide (DMF).[2][5][6] A derivative, 1-(1-methylethyl)-1H-benzotriazole-5-carboxylic acid, is soluble in ethanol (B145695) (~5 mg/ml), DMSO (~25 mg/ml), and DMF (~16 mg/ml), and sparingly soluble in aqueous buffers (~0.5 mg/ml in a 1:1 solution of DMF:PBS, pH 7.2).[7] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound and its derivatives are crucial for researchers. The following sections provide established experimental protocols.
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the diazotization of 3,4-diaminobenzoic acid.[8]
Materials:
-
3,4-diaminobenzoic acid
-
Glacial acetic acid
-
Sodium nitrite (B80452) (NaNO₂)
-
Water
-
Ice-salt bath
Procedure:
-
Prepare a suspension of 3,4-diaminobenzoic acid (e.g., 10 g, 65.72 mmol) in aqueous acetic acid (e.g., 150 ml).
-
Cool the suspension in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Prepare a solution of sodium nitrite (e.g., 5 g, 72.47 mmol) in water.
-
Add the sodium nitrite solution to the stirred suspension of 3,4-diaminobenzoic acid in one portion. A slight increase in temperature may be observed.
-
Continue stirring the reaction mixture while allowing it to return to room temperature (approximately 30 minutes).
-
Collect the resulting solid product by filtration.
-
The crude product can be further purified by recrystallization if necessary.
Synthesis of Benzotriazole-5-carbonyl chloride
The carboxylic acid group of this compound can be readily converted to a more reactive acid chloride, which is a key intermediate for further derivatization, such as amidation.[8]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser with a calcium chloride guard tube
Procedure:
-
Place this compound (e.g., 1.5 g, 9.20 mmol) and an excess of thionyl chloride (e.g., 6 ml) in a round-bottom flask.
-
Fit the flask with a reflux condenser equipped with a calcium chloride guard tube to protect the reaction from moisture.
-
Reflux the mixture for approximately 30 minutes.
-
After the reaction is complete, remove the excess thionyl chloride by distillation (boiling point of SOCl₂ is 74 °C).
-
The remaining residue is the crude Benzotriazole-5-carbonyl chloride, which can be used in subsequent steps without further purification. This method has been reported to yield the product in high purity.[8]
cAMP Assay for GPR109B Agonist Activity
Derivatives of this compound have been identified as agonists for the G protein-coupled receptor GPR109B. A common method to assess the activity of such agonists is to measure the inhibition of cyclic AMP (cAMP) production in cells expressing the receptor.[9][10]
Principle: GPR109B is coupled to the inhibitory G protein, Gαi. Activation of the receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[1][11] This decrease can be quantified using a competitive immunoassay.
Materials:
-
A cell line expressing human GPR109B (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Forskolin (B1673556) (an adenylyl cyclase activator to stimulate basal cAMP levels)
-
Reference agonist and test compounds (derivatives of this compound)
-
A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or fluorescence-based)
-
A compatible microplate reader
Procedure:
-
Cell Culture: Culture the GPR109B-expressing cells in appropriate flasks until they reach the desired confluency.
-
Cell Plating: Harvest the cells and seed them into a 96- or 384-well assay plate at a predetermined density. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in an appropriate assay buffer containing a PDE inhibitor like IBMX.
-
Cell Stimulation:
-
Remove the culture medium from the cells.
-
Add the assay buffer containing the PDE inhibitor and forskolin to all wells except the negative control.
-
Add the diluted test compounds and reference agonist to the respective wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for receptor activation and modulation of cAMP levels.
-
-
cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's protocol.
-
Add the detection reagents from the kit to the cell lysates. These reagents typically include a labeled cAMP and a specific anti-cAMP antibody.
-
Incubate as recommended by the kit instructions to allow for the competitive binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate using a microplate reader compatible with the assay technology (e.g., fluorescence, luminescence).
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw data from the sample wells to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect) for each compound.[10]
-
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is essential for a deeper understanding of the compound's function and application.
GPR109B Signaling Pathway
Derivatives of this compound, specifically 1-alkyl-benzotriazole-5-carboxylic acids, have been identified as selective agonists of the human G-protein-coupled receptor GPR109B.[9] The activation of this receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase.[1][11]
Caption: Agonist binding to GPR109B activates the inhibitory G-protein (Gαi), which in turn inhibits adenylyl cyclase, leading to decreased cAMP levels and subsequent inhibition of lipolysis.
Experimental Workflow: Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as an efficient method for the preparation of benzotriazole derivatives, offering advantages such as reduced reaction times and improved yields.
Caption: A general workflow for the microwave-assisted synthesis of benzotriazole derivatives, from reactant preparation to final product characterization.
Applications in Drug Development and Research
The benzotriazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[8] this compound, in particular, serves as a crucial building block for the synthesis of novel bioactive molecules.
-
Scaffold for Drug Design: The benzotriazole ring can participate in hydrogen bonding and π-π stacking interactions, which are critical for binding to biological targets like enzymes and receptors. The carboxylic acid group provides a convenient handle for chemical modification, allowing for the creation of large libraries of derivatives with diverse pharmacological activities.[8]
-
Agonists for G-Protein-Coupled Receptors: As previously mentioned, 1-alkyl derivatives of this compound are selective agonists for GPR109B, a receptor involved in the regulation of lipolysis.[9][11] This makes the scaffold a promising starting point for the development of drugs targeting metabolic disorders.
-
Anticancer Agents: The benzotriazole nucleus is present in several compounds with demonstrated anticancer activity. For instance, Vorozole is a nonsteroidal aromatase inhibitor, and 4,5,6,7-tetrabromobenzotriazole (B1684666) (TBB) is a selective inhibitor of protein kinase CK2, both of which have been investigated for their potential in cancer therapy. The ability to derivatize the carboxylic acid group of this compound offers a pathway to new potential anticancer agents.
-
Antimicrobial and Antiviral Activity: Various derivatives of benzotriazole have shown a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral effects.[12][13] The core structure is a key component in the development of new therapeutic agents to combat infectious diseases.
-
Corrosion Inhibition: Beyond its biomedical applications, this compound is also utilized as a corrosion inhibitor, forming a protective layer on metal surfaces.[3]
Conclusion
This compound is a compound of significant value to the scientific community, particularly those involved in drug discovery and development. Its well-defined chemical properties, established synthetic routes, and the diverse biological activities of its derivatives make it a powerful tool for creating novel therapeutic agents. The information and protocols provided in this guide serve as a foundational resource for researchers looking to explore the full potential of this versatile molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 23814-12-2 [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 1H-Benzotriazole-5-carboxylic acid | C7H5N3O2 | CID 72917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. chembk.com [chembk.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound | 60932-58-3 | Benchchem [benchchem.com]
- 9. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Deorphanization of GPR109B as a Receptor for the β-Oxidation Intermediate 3-OH-octanoic Acid and Its Role in the Regulation of Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. researchgate.net [researchgate.net]
Solubility Profile of Benzotriazole-5-carboxylic Acid in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Benzotriazole-5-carboxylic acid (B5CA) in common organic solvents. Understanding the solubility of B5CA is critical for its application in various fields, including pharmaceutical development, materials science, and chemical synthesis. This document compiles available solubility data, details experimental protocols for its determination, and presents a logical workflow for solubility assessment.
Introduction to this compound
This compound, a derivative of benzotriazole (B28993), is a versatile heterocyclic compound. Its structure, featuring both a benzotriazole moiety and a carboxylic acid group, allows for a wide range of chemical modifications and applications. It is often utilized as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients.
Qualitative and Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in public literature. However, existing sources provide valuable qualitative descriptions and data for related compounds.
Qualitative Solubility of this compound:
-
Water: Sparingly soluble.
-
Dimethylformamide (DMF): Slightly soluble.
Quantitative Solubility of a Related Derivative:
For context, the following table presents the quantitative solubility of 1-(1-methylethyl)-1H-benzotriazole-5-carboxylic acid (IPBT-5CA), a structurally related compound. These values can offer an initial approximation for solvent selection in studies involving B5CA.
| Solvent | Solubility of IPBT-5CA (mg/mL) |
| Ethanol | ~5 |
| Dimethyl Sulfoxide (DMSO) | ~25 |
| Dimethylformamide (DMF) | ~16 |
It is important to note that the solubility of this compound itself may differ from these values due to structural differences.
Experimental Protocol for Solubility Determination: Gravimetric Method
The following is a detailed methodology for the accurate determination of the solubility of this compound in various organic solvents using the gravimetric method. This method is robust, reliable, and does not require specialized analytical equipment beyond a precision balance and a temperature-controlled environment.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Vials with tight-fitting caps
-
Temperature-controlled shaker or incubator
-
Analytical balance (readable to at least 0.1 mg)
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Syringes
-
Pre-weighed, solvent-resistant sample containers (e.g., glass vials)
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. An excess is confirmed by the presence of undissolved solid after equilibration.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.
-
Attach a syringe filter to the syringe and dispense the solution into a pre-weighed sample container. This step is crucial to remove any undissolved microcrystals.
-
-
Solvent Evaporation:
-
Place the sample container with the filtered solution in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, the solvent can be evaporated under a gentle stream of inert gas or in a desiccator.
-
-
Mass Determination and Calculation:
-
Once the solvent has completely evaporated, re-weigh the sample container.
-
The mass of the dissolved this compound is the final mass of the container minus its initial (tare) mass.
-
Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dissolved solid (g)) / (Volume of solvent used (L))
-
Experimental Workflow Visualization
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Caption: Experimental workflow for the gravimetric determination of solubility.
Conclusion
While comprehensive quantitative solubility data for this compound in common organic solvents remains a gap in the scientific literature, this guide provides the available qualitative information and a robust, detailed experimental protocol for its determination. The provided workflow and methodologies offer a solid foundation for researchers and drug development professionals to accurately assess the solubility of this important compound, facilitating its effective use in various scientific and industrial applications. The data for the related compound, IPBT-5CA, can serve as a useful starting point for solvent screening. Further research to establish a comprehensive quantitative solubility profile of this compound is highly encouraged.
Spectroscopic and Spectrometric Analysis of Benzotriazole-5-carboxylic Acid: A Technical Overview
This guide provides a detailed compilation of spectroscopic and spectrometric data for Benzotriazole-5-carboxylic acid (C₇H₅N₃O₂), a heterocyclic compound of significant interest in chemical and biological research. The information presented is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound.
Table 1: ¹H NMR Spectral Data [1][2]
| Atom | Chemical Shift (δ, ppm) | Solvent |
| Aromatic Protons | 7.22 - 8.64 | DMSO-d₆ / Methanol-d₄ |
| Carboxylic Proton | ~12 | DMSO-d₆ |
Table 2: ¹³C NMR Spectral Data [1]
| Atom | Chemical Shift (δ, ppm) | Solvent |
| Aromatic/Triazole Carbons | 112.05 - 151.17 | DMSO-d₆ |
A representative protocol for obtaining NMR spectra of this compound is as follows:
-
Sample Preparation: A small quantity (typically 5-10 mg) of this compound is dissolved in a deuterated solvent, such as DMSO-d₆ or a mixture of CDCl₃ and DMSO-d₆, within an NMR tube.[2]
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
Data Acquisition: Spectra are acquired at a specific magnetic field strength (e.g., 300 or 400 MHz for ¹H NMR).[3][4] For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the signals to single lines for each unique carbon atom.
-
Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Table 3: Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad |
| C=O Stretch (Carboxylic Acid) | 1680-1710 | Strong |
| C=C Stretch (Aromatic) | 1450-1600 | Medium to weak |
| C-N Stretch | 1000-1350 | Medium |
| N-H Stretch (Triazole) | 3000-3500 | Medium, broad |
Note: These are typical ranges and may vary based on the specific experimental conditions.
ATR-IR is a common technique for solid samples:
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: A pressure arm is engaged to ensure firm contact between the sample and the crystal. The IR beam is directed through the crystal, where it undergoes total internal reflection, creating an evanescent wave that penetrates a short distance into the sample. The absorption of IR radiation by the sample is measured.
-
Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
An alternative method for solid samples is the thin solid film method. In this approach, the solid is dissolved in a volatile solvent like methylene (B1212753) chloride, a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound for analysis.[5]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Table 4: Mass Spectrometry Data [6][7]
| Parameter | Value | Method |
| Molecular Weight | 163.13 g/mol | Computed |
| Exact Mass | 163.038176 g/mol | Computed |
| Base Peak (m/z) | 162.0307 | LC-ESI-QFT ([M-H]⁻) |
| Key Fragments (m/z) | 118.0412, 90.0349 | LC-ESI-QFT ([M-H]⁻) |
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent compatible with the LC mobile phase (e.g., a mixture of water and methanol (B129727) with a small amount of formic acid).[7]
-
Chromatographic Separation: The sample is injected into a liquid chromatograph, typically equipped with a reverse-phase column (e.g., C18), to separate it from any impurities.[7]
-
Ionization: As the compound elutes from the LC column, it enters the mass spectrometer's ion source. Electrospray ionization (ESI) is a common method for polar molecules like carboxylic acids, and it can be operated in either positive or negative ion mode.[7][8]
-
Mass Analysis: The resulting ions are guided into a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.
Visualizations
The following diagrams illustrate the logical flow of spectroscopic analysis.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. This compound | 60932-58-3 | Benchchem [benchchem.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. rsc.org [rsc.org]
- 4. jocpr.com [jocpr.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 1H-Benzotriazole-5-carboxylic acid | C7H5N3O2 | CID 72917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. massbank.eu [massbank.eu]
- 8. lcms.cz [lcms.cz]
Tautomeric Forms of Benzotriazole-5-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzotriazole-5-carboxylic acid is a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. Its utility is intrinsically linked to its molecular structure, particularly the phenomenon of tautomerism, which influences its physicochemical properties and biological activity. This technical guide provides a comprehensive examination of the tautomeric forms of this compound, detailing their relative stability, spectroscopic characterization, and the experimental and computational methodologies employed in their study.
Introduction to Tautomerism in Benzotriazole (B28993) Systems
Benzotriazole is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a 1,2,3-triazole ring. The presence of a labile proton on the triazole ring gives rise to prototropic tautomerism, resulting in two primary forms: the 1H- and 2H-tautomers.[1] For the parent benzotriazole molecule, the 1H-tautomer is generally considered the more stable and predominant form in both the solid state and in solution, although the proportion of the 2H-tautomer can increase in the gas phase.[2] The introduction of a carboxylic acid substituent at the 5-position of the benzene ring, creating this compound, maintains this fundamental tautomeric equilibrium. Understanding the dominant tautomeric form is crucial as it can significantly impact properties such as dipole moment, pKa, hydrogen bonding capability, and ultimately, its interaction with biological targets.
Benzotriazole and its derivatives, including this compound, exhibit a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[3][4] The specific tautomeric form present can influence the molecule's ability to act as a pharmacophore or to chelate metal ions, which are often key to its mechanism of action.[5]
The Tautomeric Equilibrium of this compound
The tautomeric equilibrium of this compound involves the migration of a proton between the nitrogen atoms of the triazole ring, as depicted below.
While specific quantitative data for the tautomeric equilibrium of this compound is not extensively documented, studies on the parent benzotriazole molecule provide valuable insights. For unsubstituted benzotriazole in the gas phase, the 1H-tautomer has been determined to be more stable than the 2H-tautomer by approximately 5 kJ/mol (417 cm⁻¹).[6] Computational studies using various levels of theory, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT), have been employed to investigate this equilibrium.[1][7][8] The results of these theoretical calculations are sensitive to the chosen method and basis set, but generally concur that the 1H-tautomer is the more stable form, especially when zero-point energy corrections are included.[7][8] It is reasonable to extrapolate that the 1H-tautomer of this compound is also the predominant form in most conditions.
Quantitative Data
Precise quantitative data on the tautomeric equilibrium of this compound is scarce in the literature. However, data from related compounds can provide an estimation of the expected physicochemical properties.
| Compound | Method | Solvent/Phase | Predominant Tautomer | Energy Difference (1H vs 2H) | Reference |
| Benzotriazole | FTIR Spectroscopy | Gas Phase | 1H | ~5 kJ/mol | [6] |
| Benzotriazole | Computational (MP2/6-31G(d,p)) | Gas Phase | 2H | -880 cm⁻¹ | [6] |
| Benzotriazole | Computational (B3LYP with ZPE) | Gas Phase | 1H | - | [7][8] |
| 5,6-Dinitrobenzotriazole | X-ray, NMR, DFT | Solid State, DMSO | 1H | - | [9] |
| 5,6-Dinitrobenzotriazole | DFT | Gas Phase | 2H | - | [9] |
Experimental Protocols for Tautomer Characterization
The characterization of the tautomeric forms of this compound relies on a combination of spectroscopic and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism in solution.
-
¹H NMR: The proton signals, particularly the N-H proton, will exhibit different chemical shifts for the 1H and 2H tautomers. The position and broadening of the N-H signal can provide information about the rate of proton exchange.
-
¹³C NMR: The chemical shifts of the carbon atoms in the triazole and benzene rings are sensitive to the position of the proton. In cases of rapid tautomerization on the NMR timescale, averaged signals will be observed. Dynamic NMR studies at variable temperatures can be used to determine the activation barrier for proton transfer.[10]
-
¹⁵N NMR: This technique directly probes the nitrogen atoms of the triazole ring, providing unambiguous information about the protonation state.
Experimental Workflow for NMR Analysis:
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy can differentiate between tautomers based on their distinct vibrational modes.
-
N-H Stretching: The N-H stretching frequency is a key diagnostic peak and will differ for the 1H and 2H tautomers. For the parent benzotriazole, the N-H stretching vibration has been observed in the gas phase between 3440 cm⁻¹ and 3540 cm⁻¹.[6]
-
Ring Vibrations: The vibrational modes of the triazole and benzene rings are also sensitive to the tautomeric form.
UV-Vis Spectroscopy
The electronic transitions of the 1H and 2H tautomers will result in different UV-Vis absorption spectra. For a derivative, 1-(1-methylethyl)-1H-benzotriazole-5-carboxylic acid, UV/Vis maxima are observed at 222 and 273 nm.[11] By measuring the UV-Vis spectrum and comparing it with computationally predicted spectra for each tautomer, the predominant form in solution can be identified.
Computational Chemistry
Quantum chemical calculations are essential for predicting the relative stabilities and spectroscopic properties of the tautomers.
-
Methods: Density Functional Theory (DFT) with functionals such as B3LYP and Møller-Plesset perturbation theory (MP2) are commonly used.[12]
-
Calculations: These methods can be used to calculate optimized geometries, relative energies, vibrational frequencies (for comparison with IR and Raman spectra), and NMR chemical shifts.
Logical Relationship for Tautomer Identification:
Conclusion
The tautomerism of this compound is a critical aspect of its chemistry that influences its application in drug discovery and materials science. While the 1H-tautomer is likely the most stable and predominant form, a comprehensive understanding of the tautomeric equilibrium requires a multi-pronged approach combining advanced spectroscopic techniques and high-level computational modeling. The methodologies and data presented in this guide provide a framework for researchers to investigate and characterize the tautomeric behavior of this important heterocyclic compound. Further experimental and theoretical studies are warranted to provide more precise quantitative data on the tautomeric equilibrium of this compound itself.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. jocpr.com [jocpr.com]
- 5. This compound | Research Chemical [benchchem.com]
- 6. ak-schmitt.hhu.de [ak-schmitt.hhu.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. This compound | 60932-58-3 | Benchchem [benchchem.com]
Commercial Availability and Suppliers of Benzotriazole-5-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, key suppliers, and relevant technical data for Benzotriazole-5-carboxylic acid. It is designed to assist researchers, scientists, and drug development professionals in sourcing this compound and understanding its applications, supported by experimental protocols and an exploration of its role in cell signaling.
Commercial Availability and Supplier Information
This compound is readily available from a variety of chemical suppliers, catering to both research and bulk quantity requirements. Purity levels are typically high, with most suppliers offering grades of 97% or greater. The compound is generally supplied as a yellowish to brownish powder.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | ≥99% | 5g, 25g |
| Thermo Scientific | 97% | 250mg |
| Amerigo Scientific | 99% | Inquire for details |
| BioFuran Materials | ≥98% | 25g, 100g, 500g |
| Chemical Bull | Powder form | Inquire for bulk |
| Santa Cruz Biotechnology | ≥95% | Inquire for details |
| Abound Chem | 99% | 5g, 25g, 100g |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 23814-12-2 |
| Molecular Formula | C₇H₅N₃O₂ |
| Molecular Weight | 163.13 g/mol [1] |
| Melting Point | >300 °C |
| Appearance | Yellowish to brownish powder |
| Solubility | Soluble in alcohol |
Experimental Protocols
This section details selected experimental procedures involving this compound, providing a foundation for laboratory applications.
Synthesis of Benzotriazole-5-carbonyl chloride
A key reactive intermediate, benzotriazole-5-carbonyl chloride, can be synthesized from this compound. This intermediate is valuable for subsequent amidation and esterification reactions.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
-
20% Sodium bicarbonate solution
-
Water
Procedure:
-
Combine this compound (1.5 g, 9.20 mmol) and thionyl chloride (6 ml, 82.10 mmol) in a 25 ml round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube.
-
Reflux the mixture for 30 minutes.
-
After the reaction is complete, remove the excess thionyl chloride by distillation.
-
Wash the remaining residue with 20% sodium bicarbonate solution (3 x 10 ml) to neutralize any remaining traces of thionyl chloride.
-
Perform a final wash with water (1 x 10 ml).
-
Dry the resulting dark brown amorphous powder to obtain benzotriazole-5-carbonyl chloride.
Amidation Reaction using Benzotriazole-5-carbonyl chloride
This protocol describes the synthesis of N-substituted amides from benzotriazole-5-carbonyl chloride.
Materials:
-
Benzotriazole-5-carbonyl chloride
-
Amine (e.g., o-toluidine)
-
10% Hydrochloric acid
-
Anhydrous sodium sulfate
-
Reflux apparatus or microwave reactor
Procedure:
-
Mix benzotriazole-5-carbonyl chloride (1 g, 5.50 mmol) with 5 ml of benzene.
-
To this mixture, add an equimolar proportion of the desired amine (e.g., o-toluidine) dissolved in 10 ml of benzene.
-
For conventional synthesis, reflux the reaction mixture for 4 hours. For microwave-assisted synthesis, irradiate at 180 W for 4.5 minutes.
-
After the reaction, add 10% hydrochloric acid to the mixture to remove excess amine as its hydrochloride salt.
-
Wash the benzene layer with water (3 x 10 ml).
-
Dry the benzene layer over anhydrous sodium sulfate.
-
Remove the benzene by distillation to obtain the N-substituted-1H-benzo[d][2][3][4]triazole-5-carboxamide product.
Synthesis of a Cu(II)-Metallogel
This protocol outlines the solvothermal synthesis of a metallogel using this compound and a copper(II) salt.
Materials:
-
This compound (H₂btca)
-
Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)
-
N,N'-dimethylformamide (DMF)
-
Glass vial (15 ml)
-
Oven
Procedure:
-
Dissolve Cu(NO₃)₂·3H₂O (0.0241 g, 0.1 mmol) in 2 ml of acetonitrile in a 15 ml glass vial.
-
Separately, dissolve this compound (0.0163 g, 0.1 mmol) in 2 ml of DMF.
-
Combine the two solutions in the glass vial.
-
Place the vial in an oven at 60 °C for 24 hours.
-
After 24 hours, cool the vial to room temperature to obtain the dark green Cu(II)-metallogel.
Role in Signaling Pathways: GPR109B Agonism
Derivatives of this compound have been identified as selective agonists of the human orphan G-protein-coupled receptor GPR109B (also known as HCA3 or HM74). GPR109B is primarily expressed in adipocytes and is involved in the regulation of lipolysis.
Upon binding of an agonist, such as a this compound derivative, GPR109B undergoes a conformational change and activates its coupled heterotrimeric G protein of the Gi/o family. This activation leads to the dissociation of the Gαi and Gβγ subunits. The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Lower cAMP levels lead to reduced activation of Protein Kinase A (PKA), which in turn decreases the phosphorylation and activity of hormone-sensitive lipase (B570770) (HSL), ultimately inhibiting the breakdown of triglycerides into free fatty acids and glycerol.
Furthermore, the Gβγ subunit can activate downstream signaling cascades, including the Phospholipase C (PLC) pathway, leading to the activation of Protein Kinase C (PKC) and subsequent activation of the MAP kinase (ERK1/2) pathway.
References
- 1. HCAR3 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 2. benchchem.com [benchchem.com]
- 3. Activated human hydroxy-carboxylic acid receptor-3 signals to MAP kinase cascades via the PLC-dependent PKC and MMP-mediated EGFR pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR109A, GPR109B and GPR81, a family of hydroxy-carboxylic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzotriazole-5-carboxylic Acid: A Versatile Building Block in Modern Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Benzotriazole-5-carboxylic acid, a heterocyclic compound featuring a fused benzene (B151609) and triazole ring with a carboxylic acid moiety, has emerged as a critical and versatile building block in a multitude of scientific and industrial applications. Its unique molecular architecture allows it to serve as a potent corrosion inhibitor, a versatile ligand in the construction of metal-organic frameworks (MOFs), a key intermediate in the synthesis of pharmaceuticals, and a functional additive in polymer science. This technical guide provides a comprehensive overview of the core applications of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying chemical principles.
Corrosion Inhibition: A Protective Shield for Metals
Benzotriazole (B28993) and its derivatives are well-established corrosion inhibitors, particularly for copper and its alloys. The presence of the triazole ring enables the formation of a protective, polymeric complex on the metal surface, while the carboxylic acid group in this compound can enhance this protective action through stronger adsorption and chelation.
Mechanism of Action
The primary mechanism of corrosion inhibition by this compound involves the formation of a passive, protective film on the metal surface. The nitrogen atoms in the triazole ring coordinate with the metal ions, forming a stable, insoluble complex that acts as a barrier to corrosive agents. The carboxylic acid group can further anchor the molecule to the metal surface through interactions with metal oxides or hydroxides, leading to a more robust and densely packed protective layer.
Logical Relationship: Corrosion Inhibition Mechanism
Caption: Logical flow of the corrosion inhibition mechanism of this compound.
Quantitative Performance Data
The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), typically determined through electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), or by weight loss measurements.
| Inhibitor System | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| Benzotriazole (BTAH) | Carbon Steel (API 5LX65) | 3.5% NaCl + 500 mg/L H₂S | 5 mmol/L | 93 | [1] |
| Benzotriazole (BTA) | Magnesium Alloys | 0.5 wt.% NaCl | 0.0005 M | Weak inhibition | [2] |
| N-(2-thiazolyl)-1H-benzotriazole-1-carbothioamide (TBC) | Copper | 1 M HNO₃ | 5 x 10⁻³ M | ~93 | [3] |
Note: While the table includes data for benzotriazole and its derivatives to provide context, the principles of inhibition are applicable and often enhanced in this compound due to the additional functional group.
Experimental Protocol: Evaluation of Corrosion Inhibition (Potentiodynamic Polarization)
-
Material Preparation: A specimen of the metal to be tested (e.g., copper) is polished with successively finer grades of emery paper, degreased with a suitable solvent (e.g., acetone), rinsed with deionized water, and dried.
-
Electrochemical Cell Setup: A three-electrode cell is used, containing the metal specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.
-
Test Solution: The corrosive medium (e.g., 1 M HNO₃) is prepared, and the inhibitor is added at various concentrations.
-
Measurement: The working electrode is immersed in the test solution, and the open-circuit potential (OCP) is allowed to stabilize. A potentiodynamic polarization scan is then performed by sweeping the potential from a cathodic value to an anodic value relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the Tafel plots of the cathodic and anodic branches of the polarization curve to the corrosion potential (E_corr). The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] x 100
Metal-Organic Frameworks (MOFs): Building Porous Materials
The bifunctional nature of this compound, possessing both nitrogen atoms in the triazole ring and a carboxylate group, makes it an excellent ligand for the synthesis of metal-organic frameworks (MOFs). These crystalline, porous materials have vast potential in gas storage, separation, catalysis, and sensing.
Role as a Linker
In MOF synthesis, this compound acts as an organic linker, bridging metal ions or clusters to form a three-dimensional network. The geometry and connectivity of the resulting framework are dictated by the coordination preferences of the metal ion and the binding modes of the ligand.
Experimental Workflow: MOF Synthesis and Characterization
References
An In-depth Technical Guide to the Safe Handling of Benzotriazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Benzotriazole-5-carboxylic acid, a compound utilized in various research and development applications, including as a bifunctional ligand in the synthesis of coordination assemblies. Adherence to these guidelines is critical to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with irritation and acute toxicity. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1][2][3] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation.[1][2][3] |
Precautionary Measures and Personal Protective Equipment (PPE)
A systematic approach to handling this compound is essential to minimize exposure. The following logical workflow outlines the necessary precautionary steps.
Caption: General Handling Workflow for this compound.
A detailed breakdown of personal protective equipment and handling procedures is provided below:
| Control Measure | Specification |
| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to minimize dust inhalation.[1][2] |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles that comply with EN166 or NIOSH standards.[2] |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1][2] Inspect gloves for integrity before use and remove them using the proper technique to avoid skin contamination.[2] |
| Respiratory Protection | If engineering controls are insufficient to maintain airborne concentrations below exposure limits, use a NIOSH-approved N95 dust mask or higher-level respirator. |
| General Hygiene | Avoid eating, drinking, or smoking in the work area.[2] Wash hands thoroughly after handling the chemical.[2] |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Caption: Emergency Response Protocol Flowchart.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing. If skin irritation occurs, get medical advice.[1] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3] Call a poison center or doctor immediately if you feel unwell.[2] |
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment, including respiratory protection, gloves, and eye protection.[3] Avoid breathing dust.
-
Environmental Precautions: Prevent the substance from entering drains or water courses.
-
Containment and Cleaning: Sweep up the spilled material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.[2][3]
-
Specific Hazards: Thermal decomposition can produce irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][3]
Storage and Handling
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
Handling: Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust.[2] Use with adequate ventilation.[2]
Experimental Protocols: Safe Handling in a Laboratory Setting
While specific experimental protocols will vary, the following general methodology should be integrated into any procedure involving this compound.
Protocol: Weighing and Preparing Solutions
-
Preparation:
-
Confirm that the chemical fume hood is operational.
-
Don all required PPE: lab coat, safety goggles, and nitrile gloves.
-
Designate a specific area within the fume hood for handling the compound.
-
-
Weighing:
-
Place an analytical balance inside the fume hood if possible. If not, tare a closed container (e.g., a vial with a lid), remove it from the balance, add the compound inside the fume hood, close the container, and then weigh it outside the hood. This minimizes contamination of the balance and the lab environment.
-
Handle the solid compound with a spatula. Avoid creating dust clouds.
-
-
Solution Preparation:
-
Add the solvent to the container with the weighed compound slowly to avoid splashing.
-
Keep the container covered as much as possible during dissolution.
-
-
Cleanup:
-
Carefully wipe down the spatula and the work surface inside the fume hood with a damp cloth or paper towel.
-
Dispose of the cleaning materials and any contaminated items (e.g., weighing paper) in the designated hazardous waste container.
-
Remove PPE in the correct order to prevent self-contamination.
-
Wash hands thoroughly with soap and water.
-
References
Thermal Stability and Decomposition of Benzotriazole-5-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Benzotriazole-5-carboxylic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from studies on closely related benzotriazole (B28993) derivatives and general principles of thermal analysis. The information presented herein is intended to serve as a foundational resource for researchers and professionals working with this compound, particularly in contexts where thermal stability is a critical parameter.
Introduction to this compound
This compound is a heterocyclic compound that integrates the thermally stable benzotriazole moiety with a carboxylic acid functional group. This unique structure makes it a valuable building block in medicinal chemistry and materials science. Its derivatives are known for their applications as corrosion inhibitors, UV stabilizers, and as ligands in the formation of thermally stable metal-organic frameworks (MOFs) and polymers. An understanding of its thermal behavior is crucial for safe handling, processing, and for the development of materials with enhanced thermal properties.
Thermal Analysis Data
Table 1: Representative Thermogravimetric Analysis (TGA) Data for Benzotriazole Compounds
| Temperature Range (°C) | Weight Loss (%) | Associated Process |
| < 150 | < 1% | Loss of adsorbed moisture/solvent |
| 280 - 410 | > 60% | Major decomposition of the benzotriazole moiety |
| > 410 | Gradual | Carbonization of the residue |
Note: This data is illustrative and based on the general decomposition range of benzotriazoles. The exact temperatures and weight loss percentages for this compound may vary.
Table 2: Representative Differential Scanning Calorimetry (DSC) Data for Benzotriazole Compounds
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Interpretation |
| Endotherm | ~300 | ~305 | Variable | Melting (may overlap with decomposition) |
| Exotherm | > 280 | Variable | Highly Exothermic | Onset of rapid thermal decomposition |
Note: this compound has a reported melting point of approximately 305°C. However, some sources indicate a broader melting range (242-288°C), suggesting that decomposition may initiate before or during melting. The exothermic decomposition of benzotriazoles can be energetic and should be handled with caution.
Experimental Protocols for Thermal Analysis
The following are detailed, generalized methodologies for conducting TGA and DSC analyses on solid organic compounds like this compound, based on standard practices and protocols found in the literature for similar materials.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its weight loss as a function of temperature.
Apparatus: A calibrated thermogravimetric analyzer.
Methodology:
-
Sample Preparation: A small, representative sample of this compound (typically 3-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
The furnace is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-50 mL/min) to prevent oxidative decomposition.
-
The instrument is tared to zero with an empty pan of the same type.
-
-
Thermal Program:
-
The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
The weight of the sample is continuously monitored and recorded as a function of temperature.
-
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum weight loss, and the percentage of residual mass.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to detect any exothermic or endothermic events associated with the decomposition of this compound.
Apparatus: A calibrated differential scanning calorimeter.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program:
-
The sample and reference pans are heated from a sub-ambient temperature (e.g., 0°C) to a temperature well above the expected melting/decomposition point (e.g., 400°C) at a controlled, linear heating rate (e.g., 10°C/min).
-
The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
-
Data Analysis: The DSC thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature, peak temperature, and the integrated area of the peaks (to determine enthalpy changes) are calculated.
Visualizing Thermal Analysis and Decomposition Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the logical workflow of thermal analysis and a plausible decomposition pathway for this compound.
Caption: Workflow for Thermal Analysis of this compound.
Caption: Plausible Thermal Decomposition Pathway of this compound.
Discussion of Thermal Stability and Decomposition
The high melting point of this compound suggests significant intermolecular forces, likely hydrogen bonding, contributing to its stability in the solid state. The benzotriazole ring itself is known for its aromaticity and inherent thermal stability.
The decomposition of benzotriazoles under thermal stress is generally an exothermic process. The initial step in the decomposition of this compound is likely to be decarboxylation, releasing carbon dioxide and forming benzotriazole. At higher temperatures, the triazole ring is expected to cleave. This is a complex process that can proceed through various radical mechanisms, leading to the evolution of nitrogen gas (N₂) and the formation of reactive aromatic fragments. These fragments would then undergo further oxidation and fragmentation, especially in the presence of air, to produce gaseous products such as nitrogen oxides (NOx) and carbon monoxide (CO), leaving a carbonaceous residue.
It is important to note that the decomposition of benzotriazole compounds can be energetic. Therefore, heating this compound, particularly in a confined space or in large quantities, should be approached with caution.
Conclusion
This compound is a thermally stable molecule, a property conferred by its fused aromatic ring system. Its decomposition is expected to initiate at temperatures approaching its melting point, proceeding via decarboxylation followed by the cleavage of the triazole ring in a complex, exothermic process. The final decomposition products in an inert atmosphere are likely to be nitrogen gas and a carbonaceous char, while in the presence of oxygen, oxides of carbon and nitrogen would also be formed. For any application involving exposure to elevated temperatures, it is imperative to conduct specific thermal analysis to accurately determine the safe operating limits and to understand the decomposition kinetics and potential hazards.
An In-depth Technical Guide to the Electronic Properties of the Benzotriazole Ring System
For Researchers, Scientists, and Drug Development Professionals
The benzotriazole (B28993) scaffold is a cornerstone in medicinal chemistry, materials science, and organic synthesis.[1] Its unique electronic structure, characterized by a fused benzene (B151609) and triazole ring, imparts a versatile range of properties that make it a privileged motif in drug design and a highly effective corrosion inhibitor, particularly for copper and its alloys.[2][3] This guide provides a detailed exploration of the core electronic properties of the benzotriazole system, offering quantitative data, experimental methodologies, and visual aids to support advanced research and development.
Core Electronic Properties
The electronic nature of benzotriazole is defined by its aromaticity, the tautomeric equilibrium between its isomers, and the distribution of its frontier molecular orbitals.
Unsubstituted benzotriazole exists in two primary tautomeric forms: the asymmetric 1H-benzotriazole and the symmetric 2H-benzotriazole.[4] Experimental and computational studies have extensively investigated their relative stabilities.
-
In the Solid State and Solution : The 1H-tautomer is predominantly the more stable and abundant form.[2][5]
-
In the Gas Phase : A mixture of both tautomers is observed, with the 1H form still being more stable, though the energy difference is small (approximately 5 kJ/mol).[2][6]
Quantum chemical calculations, particularly those including zero-point energy corrections, consistently show a preference for the 1H tautomer.[6][7] The tautomeric equilibrium is a critical factor in its chemical reactivity and biological interactions, as the position of the proton influences hydrogen bonding capabilities and coordination sites.[8] Due to this annular tautomerism, N-substitution reactions can occur at either the N1 or N2 positions, depending on the reaction conditions.[8]
The fusion of the benzene and triazole rings results in a stable, aromatic system. The conjugation between the two rings plays a significant role in the overall stability. Studies have shown that conjugation stabilizes the 2H-benzotriazole tautomer while destabilizing the 1H-benzotriazole tautomer.[9][10] This inherent stability contributes to the scaffold's frequent use in developing robust molecules for various applications.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's electronic behavior, including its reactivity and spectral properties.
-
HOMO : In many benzotriazole derivatives, the HOMO is primarily located on the electron-rich benzotriazole moiety, indicating its capacity to donate electrons.[11]
-
LUMO : The LUMO is often distributed across the electron-accepting parts of the molecule, particularly when functionalized with electron-withdrawing groups.[11][12]
-
Energy Gap (ΔE) : The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity. A smaller gap generally correlates with higher reactivity and a red-shift in the UV-Vis absorption spectrum.[13] Computational studies have shown that the HOMO-LUMO energy gap accurately depicts the characteristics of electron excitation.[14]
Quantitative Electronic Data Summary
The following tables summarize key quantitative data derived from computational and experimental studies on benzotriazole and its derivatives.
Table 1: Calculated Electronic Properties of Benzotriazole Derivatives Data obtained from Density Functional Theory (DFT) calculations.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) | Dipole Moment (μ, Debye) | Citation(s) |
| Benzotriazole (Parent) | -8.168 | -0.263 | 7.905 | 5.910 | [13] |
| N-benzyl-1H-benzotriazole-1-carbothioamide | -6.21 | -1.74 | 4.47 | 4.46 | [15] |
| N-(furan-2-ylmethyl)-1H-benzotriazole-1-carbothioamide | -6.11 | -1.82 | 4.29 | 4.09 | [15] |
| N-(2-thiazolyl)-1H-benzotriazole-1-carbothioamide | -5.99 | -2.11 | 3.88 | 3.53 | [15] |
| 4-(carbazolyl-(3-methyl)-benzoyl)-5-CF3-1H-1,2,3-triazole | -6.19 | -1.75 | 4.44 | 6.83 | [12] |
| 4-(carbazolyl-(4-fluoro)-benzoyl)-5-CF3-1H-1,2,3-triazole | -6.29 | -1.86 | 4.43 | 7.94 | [12] |
Table 2: Experimental Spectroscopic and Physicochemical Data for 1H-Benzotriazole
| Property | Value | Solvent / Method | Citation(s) |
| UV-Vis λmax | 259 nm, 275 nm | Ethanol | [4] |
| ~305 nm | Water | [16] | |
| ¹H NMR (δ, ppm) | 8.00 (C4/7-H), 7.44 (C5/6-H) | DMSO-d₆ | [4] |
| ¹³C NMR (δ, ppm) | 130.3 (C4/7), 119.0 (C5/6), 144.3 (C3a/7a) | DMSO-d₆ | [4][5] |
| ¹⁵N NMR (δ, ppm) | -157.6 (N1), -11.8 (N2), -56.4 (N3) | Solid State | [17] |
| pKa | 8.2 | - | [4] |
Influence of Substituents on Electronic Properties
The electronic properties of the benzotriazole ring can be finely tuned by introducing substituents, a strategy widely employed in drug design and materials science.[18][19]
-
Electron-Donating Groups (EDGs) : Substituents like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups increase the electron density of the ring system. This generally raises the HOMO energy level, making the molecule a better electron donor, and can decrease the overall HOMO-LUMO gap.[20]
-
Electron-Withdrawing Groups (EWGs) : Groups such as nitro (-NO₂) or trifluoromethyl (-CF₃) decrease the electron density.[21] This typically lowers both the HOMO and LUMO energy levels and can increase the ionization potential.[12] The effect on the HOMO-LUMO gap depends on the relative stabilization of the orbitals. Introducing strong EWGs is a common strategy to modify the electrochemical and photophysical properties of benzotriazole-based materials.[12][22]
Interaction with Metal Ions
Benzotriazole is a highly effective ligand for various metal ions, most notably copper(I) and copper(II).[3][23] This chelating ability is the basis for its widespread use as a corrosion inhibitor. The interaction is primarily driven by the lone pairs of electrons on the nitrogen atoms of the triazole ring, which can form strong coordinate bonds with metal centers.[24][25]
DFT calculations show that deprotonated benzotriazole forms a particularly strong bond with copper surfaces, leading to the formation of a protective, polymeric film of a Cu(I)-benzotriazolate complex.[3][23] This film acts as a barrier, inhibiting the electrochemical reactions that cause corrosion.
Experimental Protocols & Methodologies
The characterization of benzotriazole's electronic properties relies on a combination of synthesis, spectroscopy, electrochemistry, and computational modeling.
A common laboratory-scale synthesis involves the diazotization of o-phenylenediamine (B120857).[4]
-
Dissolution : Dissolve o-phenylenediamine in a mixture of glacial acetic acid and water.
-
Cooling : Cool the solution in an ice bath to 0-5 °C.
-
Diazotization : Add a solution of sodium nitrite (B80452) (NaNO₂) in water dropwise while maintaining the low temperature and stirring vigorously.
-
Reaction : Allow the mixture to stir at low temperature for a period (e.g., 1-2 hours) and then let it warm to room temperature.
-
Isolation : The benzotriazole product often precipitates from the solution. It can be collected by filtration.
-
Purification : Recrystallize the crude product from boiling water or a suitable organic solvent to yield pure 1H-benzotriazole.[26]
A. UV-Vis Spectroscopy Protocol UV-Vis spectroscopy is used to study the electronic transitions within the molecule.[16]
-
Preparation : Prepare a series of dilute solutions of the benzotriazole sample in a UV-transparent solvent (e.g., ethanol, water) at known concentrations.
-
Blanking : Use the pure solvent to zero the spectrometer (take a baseline reading).
-
Measurement : Record the absorbance spectrum of each sample solution over a relevant wavelength range (e.g., 200-400 nm).
-
Analysis : Identify the wavelength(s) of maximum absorbance (λ_max). The onset of the absorption edge can be used to estimate the optical HOMO-LUMO gap.
B. Cyclic Voltammetry (CV) Protocol CV is an electrochemical technique used to determine the oxidation and reduction potentials, from which the HOMO and LUMO energy levels can be estimated.[27]
-
Setup : Assemble a standard three-electrode electrochemical cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Electrolyte : Prepare a solution of a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate) in an appropriate solvent (e.g., acetonitrile).
-
Measurement : Add the benzotriazole compound to the electrolyte solution. Scan the potential between set limits and record the resulting current to obtain a voltammogram.
-
Calibration : After the measurement, add a standard reference compound with a known redox potential (e.g., ferrocene/ferrocenium couple) to calibrate the potential scale.
-
Analysis : Determine the onset potentials for the first oxidation (E_ox) and reduction (E_red) events. Use these values to calculate the HOMO and LUMO energy levels using established empirical formulas.
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are indispensable for studying the electronic structure of benzotriazoles.[14][28][29]
-
Common Approach : Geometries are typically optimized using DFT with a functional like B3LYP and a basis set such as 6-31G(d) or larger.[11]
-
Property Calculation : From the optimized geometry, properties such as HOMO/LUMO energies, molecular electrostatic potential, and charge distribution are calculated.[14]
-
Spectra Simulation : Time-dependent DFT (TD-DFT) is used to simulate UV-Vis absorption spectra, which can be compared with experimental results to validate the computational model.[30]
References
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jetir.org [jetir.org]
- 4. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 5. Experimental (13C NMR) and theoretical (ab initio molecular orbital calculations) studies on the prototropic tautomerism of benzotriazole and some derivatives symmetrically substituted on the benzene ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Electronic structure and stability of benzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. process-insights.com [process-insights.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Side-Chain Substituents on Benzotriazole-Based Polymer Acceptors Affecting the Performance of All-Polymer Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of Electron-Withdrawing Strengths of the Substituents on the Properties of 4-(Carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole Derivatives as Blue Emitters for Doping-Free Electroluminescence Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ab initio modeling of the bonding of benzotriazole corrosion inhibitor to reduced and oxidized copper surfaces - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 24. The hybrid protection method for copper alloy against electrochemical attack using benzotriazole and Sb₂O₃ nanoparticles synergy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The synthesis and characterization of benzotriazole-based cationic surfactants and the evaluation of their corrosion inhibition efficiency on copper in seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 28. researchgate.net [researchgate.net]
- 29. A Quantum Computational Method for Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
The Pivotal Role of the Carboxylic Acid Group in the Reactivity of Benzotriazole-5-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzotriazole-5-carboxylic acid (B5CA) is a versatile heterocyclic compound that has garnered significant attention across various scientific disciplines, including medicinal chemistry, materials science, and corrosion inhibition. Its unique molecular architecture, featuring a fused benzene (B151609) and triazole ring system appended with a carboxylic acid group, imparts a wide range of chemical and biological activities. This technical guide provides a comprehensive examination of the pivotal role the carboxylic acid moiety plays in dictating the reactivity and functional applications of B5CA. Through a detailed analysis of its derivatization, coordination chemistry, and influence on the benzotriazole (B28993) core, this document serves as an essential resource for professionals leveraging B5CA in their research and development endeavors.
Introduction
Benzotriazole and its derivatives are a well-established class of compounds with a broad spectrum of applications, including their use as corrosion inhibitors, therapeutic agents, and versatile synthetic intermediates.[1][2] The introduction of a carboxylic acid group at the 5-position of the benzotriazole scaffold, yielding this compound (B5CA), significantly expands its chemical utility.[3][4] This functional group not only provides a reactive handle for a multitude of chemical transformations but also modulates the electronic properties and biological interactions of the entire molecule.[5][6] This guide will delve into the specific contributions of the carboxylic acid group to the overall reactivity of B5CA.
Physicochemical Properties Influenced by the Carboxylic Acid Group
The presence of the carboxylic acid group imparts key physicochemical characteristics to B5CA, which are fundamental to its reactivity.
| Property | Value | Comments |
| Molecular Formula | C₇H₅N₃O₂ | - |
| Molecular Weight | 163.13 g/mol | [7] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 305 °C | [8] |
| pKa | 3.47 ± 0.30 (Predicted) | The carboxylic acid group is a weak acid.[8] The pKa of the benzotriazole N-H is approximately 8.2.[9] |
| Solubility | Sparingly soluble in water | [3] Soluble in organic solvents like DMSO and DMF.[10] |
Table 1: Physicochemical Properties of this compound.
Reactivity of the Carboxylic Acid Group: A Gateway to Derivatization
The carboxylic acid group is the primary site for the chemical modification of B5CA, enabling the synthesis of a diverse library of derivatives with tailored properties.[5] Key reactions include the formation of acid chlorides, esters, and amides.
Formation of Acyl Chlorides
The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial first step for many subsequent transformations.[5] This is typically achieved by reacting B5CA with thionyl chloride (SOCl₂).[11]
Caption: Synthesis of Benzotriazole-5-carbonyl chloride.
Esterification
Ester derivatives of B5CA are readily synthesized, often via the acyl chloride intermediate or by direct esterification using an alcohol in the presence of a catalyst.[5]
Caption: General scheme for the esterification of B5CA.
Amidation
The formation of amides is a cornerstone of medicinal chemistry, and the carboxylic acid group of B5CA provides a straightforward route to a wide array of N-substituted amides.[5][11] These reactions are typically high-yielding and can be performed under both conventional heating and microwave irradiation.[11]
| Reactant 1 | Reactant 2 | Product | Method | Reaction Time | Yield (%) |
| Benzotriazole-5-carbonyl chloride | o-toluidine | N-(o-tolyl)-1H-benzotriazole-5-carboxamide | Reflux | 4 h | 72 |
| Benzotriazole-5-carbonyl chloride | o-toluidine | N-(o-tolyl)-1H-benzotriazole-5-carboxamide | Microwave | 4 min 30 s | 83 |
| Benzotriazole-5-carbonyl chloride | n-butylamine | N-butyl-1H-benzotriazole-5-carboxamide | Reflux | - | 65 |
| Benzotriazole-5-carbonyl chloride | n-butylamine | N-butyl-1H-benzotriazole-5-carboxamide | Microwave | - | 85 |
| Benzotriazole-5-carbonyl chloride | benzylamine | N-benzyl-1H-benzotriazole-5-carboxamide | Reflux | - | 70 |
| Benzotriazole-5-carbonyl chloride | benzylamine | N-benzyl-1H-benzotriazole-5-carboxamide | Microwave | - | 93 |
Table 2: Synthesis of Amide Derivatives of this compound.[11][12]
Role in Coordination Chemistry and Materials Science
The carboxylic acid group, in concert with the nitrogen atoms of the triazole ring, makes B5CA an excellent bifunctional ligand for the construction of metal-organic frameworks (MOFs) and other coordination polymers.[4][6][13] The carboxylate group can coordinate to metal ions in various modes (monodentate, bidentate chelating, bidentate bridging), leading to the formation of diverse and complex structures.[14]
Caption: Role of B5CA in the formation of MOFs.
These materials have shown potential in applications such as selective dye adsorption and anion exchange.[6] The ability of the carboxylic acid to participate in hydrogen bonding and other non-covalent interactions also plays a crucial role in the self-assembly and crystal packing of these materials.[5]
Influence on Biological Activity and Drug Development
The benzotriazole scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous pharmacologically active compounds. The carboxylic acid group in B5CA offers a strategic point for modification to modulate the biological activity of these derivatives. For instance, 1-alkyl-benzotriazole-5-carboxylic acids have been identified as selective agonists for the human orphan G-protein-coupled receptor GPR109b.[5] Furthermore, the carboxylic acid moiety can improve the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability. The ability of B5CA to chelate metal ions is also being explored for therapeutic applications, including the treatment of metal overload conditions.[15]
Application in Corrosion Inhibition
Benzotriazole and its derivatives are renowned for their efficacy as corrosion inhibitors, particularly for copper and its alloys.[2][16] The carboxylic acid group in B5CA can enhance this protective action. In the context of corrosion inhibition on metal surfaces, B5CA can adsorb onto the surface and form a protective film.[3] This film acts as a barrier to corrosive agents. Recent studies have shown that B5CA-modified conversion coatings on steel exhibit superior corrosion resistance and adhesion.[17][18] Density functional theory (DFT) calculations have suggested that the carboxylic acid group plays a role in the preferential adsorption of the molecule onto specific phases of metal alloys, thereby suppressing dissolution.[17][18]
Experimental Protocols
Synthesis of this compound (2) from 3,4-diaminobenzoic acid (1)[12]
-
Prepare a suspension of 3,4-diaminobenzoic acid (2 g, 13.15 mmol) in glacial acetic acid (5 ml).
-
In a separate vessel, dissolve sodium nitrite (B80452) (1 g, 16.66 mmol) in 5 ml of water.
-
Add the sodium nitrite solution to the 3,4-diaminobenzoic acid suspension in one portion while stirring.
-
Continue stirring until the reaction mixture returns to room temperature (approximately 30 minutes).
-
Collect the product by filtering the reaction mixture.
Synthesis of Benzotriazole-5-carbonyl chloride (3) from this compound (2)[12]
-
Combine this compound (1.5 g, 9.20 mmol) and thionyl chloride (6 ml) in a round-bottom flask fitted with a calcium chloride guard tube.
-
Reflux the mixture for 30 minutes.
-
Remove the excess thionyl chloride by distillation.
-
Wash the remaining residue with a 20% sodium bicarbonate solution (3 x 10 ml) followed by a water wash (10 ml).
-
The resulting solid is Benzotriazole-5-carbonyl chloride.
General Procedure for the Synthesis of N-substituted Benzotriazole-5-carboxamides (4a-c)[12]
-
Dissolve Benzotriazole-5-carbonyl chloride (1 g, 5.50 mmol) in 5 ml of benzene.
-
Add an equimolar proportion of the desired amine (e.g., o-toluidine) dissolved in 10 ml of benzene.
-
Conventional Method: Reflux the reaction mixture for 4 hours.
-
Microwave-Assisted Method: Irradiate the reaction mixture in a microwave oven at 180 W for the specified time (e.g., 4 min 30 s for o-toluidine).
-
After completion of the reaction, add 10% hydrochloric acid to the mixture to remove excess amine.
-
Separate the benzene layer and wash it with water (3 x 10 ml).
-
Dry the benzene layer over anhydrous sodium sulphate to isolate the product.
Caption: Workflow from synthesis to application of B5CA.
Conclusion
The carboxylic acid group is not merely a passive substituent on the benzotriazole ring; it is a critical determinant of the molecule's chemical personality. It serves as a versatile anchor for synthetic modifications, a key player in the formation of advanced materials, and a modulator of biological activity. A thorough understanding of the reactivity of this functional group is paramount for any researcher, scientist, or drug development professional seeking to harness the full potential of this compound in their respective fields. The ability to strategically manipulate the carboxylic acid moiety opens up a vast chemical space for the design and synthesis of novel compounds with tailored functionalities and applications.
References
- 1. ijariie.com [ijariie.com]
- 2. jetir.org [jetir.org]
- 3. guidechem.com [guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 60932-58-3 | Benchchem [benchchem.com]
- 6. Metallogel Synthesis from Cu(II) Complex with this compound for Enhanced Congo Red Dye Adsorption and Anion Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H-Benzotriazole-5-carboxylic acid | C7H5N3O2 | CID 72917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. Benzotriazole - Wikipedia [en.wikipedia.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound | 23814-12-2 [chemicalbook.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. nbinno.com [nbinno.com]
- 16. Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole - IRO Water Treatment [irowater.com]
- 17. Filiform Corrosion Inhibition of Zn-Al-Mg-Coated Steel by Ti-Zr Conversion Coating: Crucial Role of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Use of Benzotriazole-5-carboxylic Acid as a Linker in MOF Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials synthesized by the self-assembly of metal ions or clusters with organic linkers. The choice of the organic linker is crucial in determining the structural and functional properties of the resulting MOF. Benzotriazole-5-carboxylic acid (Btc) is a bifunctional ligand that has garnered interest in the synthesis of novel MOFs.[1] Its rigid structure, coupled with the presence of both a carboxylic acid group and nitrogen atoms in the triazole ring, allows for the formation of diverse and thermally stable coordination polymers.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of MOFs using this compound as a linker, with a focus on their potential applications in drug delivery.
Applications in Drug Development
The inherent porosity and tunable chemical functionalities of MOFs make them promising candidates for drug delivery systems.[3] MOFs synthesized with this compound are expected to exhibit several advantageous properties for such applications:
-
High Drug Loading Capacity: The porous nature of these MOFs can facilitate the encapsulation of significant quantities of therapeutic agents.
-
Controlled Release: The interactions between the drug molecules and the MOF framework, including potential hydrogen bonding with the triazole moiety, could enable a sustained and controlled release profile.
-
Biocompatibility: While specific toxicity studies on Btc-based MOFs are limited, the benzotriazole (B28993) scaffold is present in some pharmaceutical agents.[4] The biocompatibility of the final MOF will also depend on the choice of the metal ion.
While specific data on drug loading and release for MOFs based solely on this compound is not yet widely available in the literature, the principles can be extrapolated from studies on other MOFs. For instance, zinc-based MOFs have been shown to be promising for drug delivery due to their biocompatibility and pH-sensitive drug release.[5]
Data Presentation
Quantitative data for MOFs synthesized using this compound as the primary linker is currently limited in published literature. Therefore, the following tables present data for well-characterized MOFs to provide a comparative baseline for researchers developing new Btc-based materials.
Table 1: Physicochemical Properties of Representative MOFs
| MOF Material | Metal Ion | Linker(s) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) | Thermal Stability (°C) |
| MOF-5 | Zn(II) | Terephthalic acid | 921 - 3210[6][7] | 0.68 - 1.24[7] | < 20[8] | ~400[6] |
| UiO-66 | Zr(IV) | Terephthalic acid | ~1100 - 1500 | ~0.5 | ~6 | > 500 |
| ZIF-8 | Zn(II) | 2-methylimidazole | ~1300 - 1600 | ~0.66 | 11.6 | ~550[9] |
| [Zn(Btca)(Phen)]n * | Zn(II) | This compound, 1,10-phenanthroline (B135089) | Data not available | Data not available | Data not available | Data not available |
Note: The synthesis of [Zn(Btca)(Phen)]n has been reported, but its detailed physicochemical properties such as surface area and pore volume have not been extensively characterized in the available literature.
Table 2: Drug Loading and Release Parameters for Representative MOFs
| Drug Molecule | MOF Carrier | Drug Loading Capacity (wt%) | Encapsulation Efficiency (%) | Release Profile (at pH ~5.5, 24h) |
| 5-Fluorouracil | Zn-MOF ([Zn8(O)2(CDDB)6]) | 53.3[10] | Not Reported | ~70% |
| Doxorubicin | PAA@ZIF-8 | ~190[10] | Not Reported | pH-sensitive, faster at pH 5.5[10] |
| Ibuprofen | Fe-MIL-101 | ~140 | Not Reported | Sustained release over days |
| (Hypothetical) | [Zn(Btca)(Phen)]n | To be determined | To be determined | To be determined |
Experimental Protocols
The following are detailed protocols for the synthesis and activation of a Metal-Organic Framework using this compound as a linker.
Protocol 1: Hydrothermal Synthesis of [Zn(Btca)(Phen)]n
This protocol describes the hydrothermal synthesis of a 2D mixed-ligand MOF, [Zn(Btca)(Phen)]n, where H₂Btca is this compound and Phen is 1,10-phenanthroline.
Materials:
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (H₂Btca)
-
1,10-phenanthroline (Phen)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Teflon-lined stainless steel autoclave (25 mL)
Procedure:
-
Precursor Solution Preparation: In a 20 mL glass vial, dissolve 0.5 mmol of zinc nitrate hexahydrate, 0.5 mmol of this compound, and 0.5 mmol of 1,10-phenanthroline in a solvent mixture of 5 mL of DMF and 5 mL of deionized water.
-
Homogenization: Stir the mixture at room temperature for 30 minutes to ensure all components are fully dissolved and the solution is homogeneous.
-
Hydrothermal Reaction: Transfer the resulting solution to a 25 mL Teflon-lined stainless steel autoclave.
-
Heating: Seal the autoclave and place it in a preheated oven at 160°C for 72 hours.
-
Cooling: After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
-
Product Collection: Collect the resulting colorless, block-shaped crystals by filtration.
-
Washing: Wash the collected crystals thoroughly with DMF and deionized water to remove any unreacted starting materials.
-
Drying: Dry the final product in air.
Protocol 2: Activation of the Synthesized MOF
This protocol describes a general procedure for the activation of the synthesized MOF to remove solvent molecules from the pores, which is a critical step before characterization and application in drug loading.
Materials:
-
As-synthesized MOF powder
-
Methanol (B129727) (or another suitable volatile solvent)
-
Vacuum oven
Procedure:
-
Solvent Exchange: Immerse the as-synthesized MOF powder in methanol in a sealed container.
-
Agitation: Gently agitate the suspension at room temperature for 24 hours. This allows the methanol to exchange with the higher boiling point solvent (e.g., DMF) trapped within the MOF pores.
-
Solvent Replenishment: Decant the methanol and add a fresh portion.
-
Repeat: Repeat the solvent exchange process at least three times to ensure complete removal of the original synthesis solvent.
-
Filtration: After the final wash, collect the MOF powder by filtration.
-
Drying: Transfer the MOF powder to a vacuum oven and heat at a temperature below its decomposition temperature (e.g., 100-150°C) under vacuum for 12-24 hours.
-
Storage: The activated MOF is now ready for characterization and subsequent experiments. Store in a desiccator to prevent re-adsorption of atmospheric moisture.
Protocol 3: Drug Loading in Activated MOF (General Procedure)
This protocol provides a general method for loading a drug molecule into the activated MOF via diffusion.
Materials:
-
Activated MOF
-
Drug of interest (e.g., 5-Fluorouracil, Ibuprofen)
-
Suitable solvent (in which the drug is soluble and does not damage the MOF structure, e.g., ethanol, methanol, or a buffered aqueous solution)
Procedure:
-
Drug Solution Preparation: Prepare a solution of the drug in the chosen solvent at a known concentration.
-
Dispersion: Disperse a known amount of the activated MOF in the drug solution. The ratio of MOF to drug can be varied to optimize loading.
-
Incubation: Stir the suspension at room temperature for 24-48 hours in a sealed container to allow the drug molecules to diffuse into the pores of the MOF.
-
Separation: Collect the drug-loaded MOF by centrifugation or filtration.
-
Washing: Briefly wash the collected solid with a small amount of fresh solvent to remove any drug molecules adsorbed on the external surface.
-
Drying: Dry the drug-loaded MOF under vacuum at a mild temperature.
-
Quantification of Loading: Determine the amount of loaded drug by analyzing the concentration of the drug remaining in the supernatant and washing solutions using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC). The drug loading capacity is typically expressed as a weight percentage (wt%) of the drug relative to the total mass of the drug-loaded MOF.
Protocol 4: In Vitro Drug Release Study (General Procedure)
This protocol outlines a general method for studying the in vitro release of a drug from a loaded MOF.
Materials:
-
Drug-loaded MOF
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.5 to simulate the acidic environment of tumor tissues or endosomes)
-
Shaking incubator or water bath
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Dispersion: Disperse a known amount of the drug-loaded MOF in a specific volume of PBS in a sealed container.
-
Incubation: Place the container in a shaking incubator set at 37°C.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.
-
Volume Replacement: Immediately replace the withdrawn volume with an equal volume of fresh PBS at the same pH to maintain a constant volume (sink conditions).
-
Sample Preparation: Centrifuge the collected aliquots to separate any MOF particles.
-
Analysis: Analyze the concentration of the released drug in the supernatant using UV-Vis spectroscopy or HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point. Plot the cumulative release percentage against time to obtain the drug release profile.
Mandatory Visualization
Caption: Workflow for the synthesis and activation of a MOF using this compound.
Caption: Conceptual pathway for drug loading and release using a Btc-based MOF.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and Properties of Energetic MOFs Based on Bis(3-Nitro-1H-1,2,4-triazole-5-yl) Amine: Advancing High Thermal Stability and Low Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 60932-58-3 | Benchchem [benchchem.com]
- 5. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
- 7. Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Benzotriazole-5-carbonyl chloride as a Key Intermediate in Chemical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Benzotriazole-5-carbonyl chloride is a highly reactive chemical intermediate valued in organic synthesis and medicinal chemistry.[1] Structurally, it features a benzotriazole (B28993) core with a carbonyl chloride group at the 5-position.[1] This acyl chloride functional group makes it a potent acylating agent, primarily used to introduce the "1H-benzotriazole-5-carbonyl" moiety into target molecules.[1] Its versatility and reactivity make it a crucial building block in the synthesis of novel pharmaceutical candidates and specialized chemicals.[1]
The benzotriazole scaffold itself is a versatile component in drug design, with its derivatives showing a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][3][4] Consequently, Benzotriazole-5-carbonyl chloride serves as a key starting point for creating libraries of compounds for drug discovery.
Chemical Properties and Reactivity:
The reactivity of Benzotriazole-5-carbonyl chloride stems from the highly electrophilic nature of its carbonyl carbon.[1] This electrophilicity is amplified by the electron-withdrawing effects of both the adjacent chlorine atom and the benzotriazole ring system.[1] This heightened reactivity facilitates efficient bond formation with a variety of nucleophiles—such as amines, alcohols, and thiols—under relatively mild conditions.[1]
The typical reaction mechanism is a nucleophilic acyl substitution, where the chlorine atom is displaced by the attacking nucleophile, leading to the formation of amides, esters, or thioesters, respectively.[1] Due to its sensitivity to moisture, it is often generated in situ from its more stable precursor, Benzotriazole-5-carboxylic acid, using standard chlorinating agents like thionyl chloride or oxalyl chloride, and used immediately.[1][5]
Experimental Protocols and Applications
While a detailed, step-by-step synthesis protocol for Benzotriazole-5-carbonyl chloride is not provided due to safety considerations regarding reactive chemical intermediates, this section outlines the general experimental workflow for its generation and subsequent use in acylation reactions, as described in the scientific literature.
General Protocol for In Situ Generation and Acylation:
The conversion of this compound to Benzotriazole-5-carbonyl chloride is a standard procedure for creating an activated acylating agent.
-
Preparation: this compound is suspended in an inert, anhydrous solvent (e.g., dichloromethane (B109758) or benzene) under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: A chlorinating agent, such as thionyl chloride or oxalyl chloride, is added to the suspension. A catalytic amount of dimethylformamide (DMF) is sometimes used to facilitate the reaction with oxalyl chloride.
-
Reaction: The mixture is typically stirred, sometimes with gentle heating, until the reaction is complete, which can be monitored by the cessation of gas evolution or by techniques like thin-layer chromatography (TLC).
-
Acylation: The resulting solution containing Benzotriazole-5-carbonyl chloride is then used directly. A nucleophile (e.g., an amine or alcohol) is added, often in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct.[6]
-
Work-up and Purification: After the acylation reaction is complete, the product is isolated and purified using standard laboratory techniques such as extraction, crystallization, or column chromatography.
Table 1: Physicochemical and Reactivity Data
| Property | Value/Description | Source |
| IUPAC Name | 1H-Benzotriazole-5-carbonyl chloride | [1] |
| Molecular Formula | C7H4ClN3O | N/A |
| Precursor | This compound | [1][5] |
| Reactivity Class | Acylating Agent | [1] |
| Common Reactants | Amines, Alcohols, Thiols (Nucleophiles) | [1] |
| Common Products | Amides, Esters, Thioesters | [1] |
| Key Feature | Highly electrophilic carbonyl carbon | [1] |
Applications in Drug Development:
The benzotriazole moiety is a significant pharmacophore in medicinal chemistry.[5] Derivatives synthesized using Benzotriazole-5-carbonyl chloride have been investigated for various therapeutic applications:
-
Antifungal Agents: 5-substituted benzotriazole derivatives have been designed and synthesized as inhibitors of fungal enzymes like cytochrome P450 lanosterol (B1674476) 14-α demethylase.[7]
-
Antimicrobial Agents: The benzotriazole nucleus is a core structure in compounds showing broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2]
-
CNS Activity: Certain benzotriazole derivatives have been synthesized and screened for potential activity within the central nervous system.[8]
-
GPR109b Agonists: 1-Alkyl-benzotriazole-5-carboxylic acids have been identified as selective agonists for the orphan G-protein-coupled receptor GPR109b, a target for lipid-modifying drugs.[9]
Visualizations
Diagram 1: Synthesis Workflow
The following diagram illustrates the general synthetic pathway from the carboxylic acid precursor to a derivatized product (amide) using Benzotriazole-5-carbonyl chloride as a key intermediate.
References
- 1. 1H-Benzotriazole-5-carbonyl chloride | 46053-85-4 | Benchchem [benchchem.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Research Chemical [benchchem.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Design, synthesis and evaluation of benzotriazole derivatives as novel antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1-Alkyl-benzotriazole-5-carboxylic acids are highly selective agonists of the human orphan G-protein-coupled receptor GPR109b - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of Benzotriazole-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzotriazole-5-carboxylic acid is a crucial building block in medicinal chemistry and materials science. Its derivatives, particularly esters, serve as important intermediates in the synthesis of a wide range of biologically active compounds and functional materials. The ability to efficiently and selectively form ester linkages is therefore of significant interest. These application notes provide an overview of common esterification methods, detailed experimental protocols, and comparative data to guide researchers in selecting the most suitable strategy for their specific needs.
Overview of Esterification Methods
Several established methods can be employed for the esterification of this compound. The choice of method often depends on the scale of the reaction, the sensitivity of the substrates to acidic or harsh conditions, and the desired purity of the final product. The most common approaches include:
-
Thionyl Chloride Mediated Esterification: This method proceeds via the formation of a highly reactive acyl chloride intermediate, which then readily reacts with an alcohol.[1][2] It is often a high-yielding reaction.[1][3]
-
Fischer-Speier Esterification: A classic method involving the reaction of the carboxylic acid with an excess of alcohol under strong acid catalysis (e.g., H₂SO₄ or p-TsOH).[4][5][6] The reaction is an equilibrium process and often requires removal of water to drive it to completion.[7]
-
Steglich Esterification: A mild esterification method that uses a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), to activate the carboxylic acid, with 4-dimethylaminopyridine (B28879) (DMAP) used as a catalyst.[8][9][10] This method is particularly useful for substrates that are sensitive to acid.[10]
-
Uronium-Based Coupling: This approach utilizes coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA).[11] It is known for its mild conditions and high efficiency.[11][12]
Data Presentation: Comparison of Esterification Methods
The following table summarizes the key parameters for the different esterification methods applicable to this compound.
| Method | Key Reagents | Typical Alcohol | Typical Conditions | Reported Yield | Advantages & Disadvantages |
| Thionyl Chloride | This compound, Thionyl chloride (SOCl₂), Alcohol | Primary (e.g., Ethanol) | Reflux, 6 hours[3] | 97% (for ethyl ester)[3] | Advantages: High yield, reactive intermediate.[1] Disadvantages: Harsh reagent, generates corrosive HCl gas.[2] |
| Fischer-Speier | This compound, Alcohol, Strong acid catalyst (e.g., H₂SO₄) | Simple primary alcohols (e.g., Methanol (B129727), Ethanol)[13] | Reflux, 1-10 hours[5] | Good to high | Advantages: Inexpensive reagents, simple procedure.[4] Disadvantages: Reversible reaction, requires excess alcohol, harsh acidic conditions.[7] |
| Steglich | This compound, Alcohol, DCC or EDC, DMAP (catalyst)[8] | Primary, Secondary, and Tertiary alcohols[10] | Room temperature, polar aprotic solvent[8] | Good to high | Advantages: Mild conditions, suitable for acid-sensitive substrates.[8][10] Disadvantages: Dicyclohexylurea (DCU) byproduct can be difficult to remove.[8] |
| Uronium-Based | This compound, Alcohol, HBTU, DIEA[11] | Primary, Secondary alcohols[12] | Room temperature, mild conditions[11] | Good to high | Advantages: Mild conditions, high efficiency, simple workup.[11] Disadvantages: Reagents are more expensive. |
Experimental Protocols
Protocol 1: Thionyl Chloride Mediated Synthesis of Ethyl 1H-benzo[d][1][8][11]triazole-5-carboxylate
This protocol is based on a reported high-yield synthesis.[3]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Ethanol (B145695) (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in an excess of absolute ethanol.
-
Cool the flask in an ice bath.
-
Slowly add thionyl chloride (SOCl₂, 1.5 - 2.0 eq) to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.
-
Once the addition is complete, attach a reflux condenser and heat the reaction mixture to reflux.
-
Maintain the reflux for approximately 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol and unreacted SOCl₂ under reduced pressure using a rotary evaporator.
-
The resulting residue can be purified by recrystallization or column chromatography to yield the pure ethyl ester.
Protocol 2: Fischer-Speier Esterification for Methyl 1H-benzo[d][1][8][11]triazole-5-carboxylate
This is a general protocol for acid-catalyzed esterification.[4][14]
Materials:
-
This compound
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (B1210297) (EtOAc) or other suitable extraction solvent
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Dissolve this compound (1.0 eq) in a large excess of methanol (e.g., 20-40 eq), which acts as both reactant and solvent, in a round-bottom flask.
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol) for 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude methyl ester.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 3: Steglich Esterification using EDC and DMAP
This protocol is ideal for sensitive substrates and is performed under mild conditions.[8][15]
Materials:
-
This compound
-
Alcohol (1.2 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.5 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent
-
Dilute HCl solution (e.g., 1M)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Stir the solution at room temperature.
-
Add EDC·HCl (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic solution sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired ester.
Visualizations
The following diagrams illustrate the general workflow and key reaction mechanisms.
Caption: General experimental workflow for the synthesis and purification of benzotriazole (B28993) esters.
Caption: Reaction pathway for esterification via an acyl chloride intermediate using thionyl chloride.
Caption: Catalytic cycle of the Steglich esterification showing key intermediates.
References
- 1. This compound | 60932-58-3 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 1H-Benzotriazole-5-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. This compound | Research Chemical [benchchem.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 15. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Amidation Reactions of Benzotriazole-5-carboxylic Acid with Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzotriazole-5-carboxylic acid is a key heterocyclic compound widely utilized as a versatile scaffold in medicinal chemistry and materials science.[1][2][3] Its structure, featuring a fused benzene (B151609) and triazole ring system, imparts unique chemical and biological properties.[1][4] The carboxylic acid functional group at the 5-position serves as a crucial handle for synthetic derivatization, allowing for the creation of a diverse library of compounds.[1]
The formation of amides from this compound is a fundamental and high-yielding reaction for introducing nitrogen-containing functional groups.[1] These resulting N-substituted benzotriazole-5-carboxamides are of significant interest in drug discovery, as the benzotriazole (B28993) scaffold is a privileged structure found in several approved pharmaceutical agents.[1][4] Derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, positioning them as promising candidates for therapeutic development.[5][6]
This document provides detailed protocols for the amidation of this compound with primary amines through two common synthetic routes: the acid chloride method and the direct coupling agent method. It also includes quantitative data from representative reactions and visual workflows to guide researchers in the synthesis of these valuable compounds.
Synthetic Strategies for Amidation
The direct reaction between a carboxylic acid and an amine to form an amide is typically inefficient due to a competing acid-base reaction.[7] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. Two primary strategies for this activation in the context of this compound are:
-
Conversion to Acyl Chloride: The carboxylic acid is converted to a highly reactive benzotriazole-5-carbonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). This intermediate readily reacts with primary amines to yield the desired amide.[1][5][8]
-
Use of Coupling Reagents: A coupling agent is used to facilitate the direct condensation of the carboxylic acid and the amine. Common reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions.[7][9][10]
The following sections provide detailed experimental protocols for both methods.
Experimental Protocols
Protocol 1: Amidation via the Acid Chloride Intermediate
This two-step protocol first involves the synthesis of benzotriazole-5-carbonyl chloride, followed by its reaction with a primary amine. This method is robust and generally provides high yields.[1][8]
Step A: Synthesis of Benzotriazole-5-carbonyl chloride (3)
-
Setup: In a round-bottom flask (25 mL) fitted with a reflux condenser and a calcium chloride guard tube, add this compound (1.5 g, 9.20 mmol).[8]
-
Reagent Addition: Add thionyl chloride (6 mL, 82.10 mmol) to the flask.[8]
-
Reaction: Heat the mixture to reflux and maintain for 30 minutes.[1][5][8]
-
Work-up: After the reaction is complete, allow the mixture to cool. Remove the excess thionyl chloride by distillation (boiling point: 74°C).[8]
-
Purification: Wash the remaining residue with a 20% sodium bicarbonate solution (3 x 10 mL) to remove any traces of thionyl chloride, followed by one wash with water (1 x 10 mL).[8]
-
Isolation: Dry the resulting dark brown amorphous powder to yield benzotriazole-5-carbonyl chloride. The reported yield for this step is approximately 83%.[1][5][8]
Step B: Synthesis of N-substituted-1H-benzo[d][1][4][9]triazole-5-carboxamide (4)
-
Setup: Dissolve benzotriazole-5-carbonyl chloride (1.0 g, 5.50 mmol) in 5 mL of a suitable solvent (e.g., benzene).[5][8]
-
Amine Addition: To this mixture, add an equimolar amount of the desired primary amine (5.50 mmol) dissolved in 10 mL of the same solvent.[5][8]
-
Reaction: The reaction can be carried out using one of the following methods:
-
Conventional Heating: Reflux the reaction mixture using a heating mantle until the reaction is complete (monitored by TLC).[5][8]
-
Microwave-Assisted Synthesis: Irradiate the reaction mixture in a microwave reactor at 180 W. This method often leads to higher yields and significantly shorter reaction times.[5][8]
-
-
Isolation & Purification: Upon completion, cool the reaction mixture. The product can typically be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Direct Amidation Using a Carbodiimide (B86325) Coupling Agent
This protocol describes a one-pot synthesis using a carbodiimide reagent (e.g., EDC) and an additive (e.g., HOBt). This method avoids the isolation of the often moisture-sensitive acid chloride.
-
Setup: Dissolve this compound (1 equivalent) in an appropriate aprotic solvent (e.g., DMF, DCM) in a reaction flask.[7]
-
Base Addition: Add a tertiary amine base, such as diisopropylethylamine (DIEA) or triethylamine (B128534) (TEA) (3 equivalents), while cooling the reaction mixture to 0°C in an ice bath.[7]
-
Activator Addition: To the cooled mixture, add 1-hydroxybenzotriazole (HOBt) (2 equivalents) and a carbodiimide coupling agent such as ethylcarbodiimide (EDC) (2 equivalents).[7]
-
Amine Addition: Add the desired primary amine (1.5 equivalents) to the reaction mixture.[7]
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes, or until completion as monitored by TLC.[7]
-
Work-up: Quench the reaction by adding water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, DCM) based on the product's properties.[7]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Data Presentation: Reaction Yields
The following table summarizes the reported yields for the synthesis of various N-substituted benzotriazole-5-carboxamides from benzotriazole-5-carbonyl chloride, comparing conventional heating with microwave-assisted methods.[5][8]
| Primary Amine (R-NH₂) | R Group | Method | Yield (%) |
| 2-Methylaniline | 2-methylphenyl | Conventional (Reflux) | 72%[5][8] |
| 2-Methylaniline | 2-methylphenyl | Microwave (180 W) | 83%[5][8] |
| n-Butylamine | n-butyl | Conventional (Reflux) | 65%[5][8] |
| n-Butylamine | n-butyl | Microwave (180 W) | 85%[5][8] |
| Benzylamine | benzyl | Conventional (Reflux) | 70%[5][8] |
| Benzylamine | benzyl | Microwave (180 W) | 93%[5][8] |
Table 1: Comparison of yields for the synthesis of N-substituted benzotriazole-5-carboxamides.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Amidation via the Acid Chloride Intermediate.
References
- 1. This compound | 60932-58-3 | Benchchem [benchchem.com]
- 2. This compound | Research Chemical [benchchem.com]
- 3. ijariie.com [ijariie.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. ijpsonline.com [ijpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
Application Notes and Protocols for Benzotriazole-5-carboxylic Acid as a Corrosion Inhibitor for Copper Alloys
Introduction
Benzotriazole-5-carboxylic acid (BTA-5COOH) is a highly effective corrosion inhibitor for copper and its alloys. As a derivative of the well-known inhibitor benzotriazole (B28993) (BTA), BTA-5COOH offers enhanced protective properties due to the presence of the carboxylic acid functional group. This group provides an additional site for coordination with the copper surface, leading to the formation of a more robust and stable protective film. This document provides detailed application notes, experimental protocols for evaluation, and quantitative data on its performance. The corrosion mitigating effect of 5-carboxy benzotriazole in an acidic sodium sulfate (B86663) medium has been reported to be significantly better than that of unmodified benzotriazole[1].
The primary mechanism of inhibition involves the formation of a chemisorbed, polymeric complex between BTA-5COOH and copper ions on the metal surface. This passive layer acts as a physical barrier, preventing the ingress of corrosive agents, and also functions as an electrochemical barrier by suppressing both anodic and cathodic reactions[2][3]. The triazole ring's nitrogen atoms and the carboxylic group's oxygen atoms both participate in forming a dense, insoluble film, offering superior protection in various environments, including acidic and neutral aqueous solutions[1][4][5].
Quantitative Data Summary
The following tables summarize the corrosion inhibition performance of BTA-5COOH derivatives. The data for the octyl ester of carboxybenzotriazole is presented as a proxy to demonstrate the high efficiency achievable with this class of compounds.
Table 1: Potentiodynamic Polarization Data
| Inhibitor Concentration | Corrosion Potential (Ecorr) vs. SCE | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (IE%) | Corrosive Medium | Reference |
| Blank | -250 mV | 15.8 | - | 0.5 M H₂SO₄ (pH ~0) | [5] |
| 1x10⁻⁴ M (Octyl Ester) | -235 mV | 0.32 | ~98% | 0.5 M H₂SO₄ (pH ~0) | [5] |
| Blank | -310 mV | 8.5 | - | 0.5 M Na₂SO₄ (pH ~8) | [5] |
| 1x10⁻⁴ M (Octyl Ester) | -290 mV | 2.1 | ~75% | 0.5 M Na₂SO₄ (pH ~8) | [5] |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Concentration | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (IE%) | Corrosive Medium | Reference |
| Blank | 1.2 kΩ·cm² | 150 | - | Seawater | [6] |
| 1x10⁻³ M (BTA derivative) | 25.5 kΩ·cm² | 15.2 | 95.3% | Seawater | [6] |
Note: Data for BTA derivatives are used to illustrate the expected high performance of BTA-5COOH. The carboxylic acid group is anticipated to provide comparable or superior inhibition efficiency.
Inhibition Mechanism and Experimental Workflow
The diagrams below illustrate the proposed corrosion inhibition mechanism of BTA-5COOH on a copper surface and a typical experimental workflow for evaluating its performance.
Caption: Proposed mechanism of BTA-5COOH inhibiting copper corrosion.
Caption: Standard experimental workflow for inhibitor evaluation.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed for researchers evaluating the efficacy of BTA-5COOH as a corrosion inhibitor for copper alloys.
Weight Loss Measurement Protocol
This gravimetric method provides an average corrosion rate over a long exposure period.
Objective: To determine the corrosion rate of a copper alloy in a specific environment and the inhibition efficiency of BTA-5COOH.
Materials & Equipment:
-
Copper alloy coupons (e.g., 2.0 cm x 2.0 cm x 0.2 cm)
-
Abrasive papers (from 200 to 1200 grit)
-
Acetone (B3395972) and deionized water for cleaning
-
Analytical balance (precision ±0.1 mg)
-
Desiccator
-
Glass beakers and nylon thread
-
Corrosive solution (e.g., 3.5% NaCl) with and without various concentrations of BTA-5COOH
Procedure:
-
Coupon Preparation: Mechanically polish the copper coupons with successive grades of abrasive paper to achieve a mirror finish.
-
Cleaning: Degrease the coupons by sonicating in acetone for 5 minutes, followed by rinsing with deionized water.
-
Drying and Weighing: Dry the coupons thoroughly and store them in a desiccator for 24 hours. Weigh each coupon accurately using an analytical balance and record the initial weight (W₀).
-
Immersion: Suspend each coupon using a nylon thread and fully immerse it in a beaker containing the test solution (one coupon per beaker). Test solutions should include a blank (corrosive media only) and solutions with different concentrations of BTA-5COOH.
-
Exposure: Cover the beakers and leave them undisturbed for a predetermined period (e.g., 24, 72, or 168 hours) at a constant temperature.
-
Post-Exposure Cleaning: After the immersion period, retrieve the coupons. Remove corrosion products by gently scrubbing with a soft brush in a solution of 10% sulfuric acid, then rinse with deionized water and acetone.
-
Final Weighing: Dry the cleaned coupons in a desiccator and re-weigh them to get the final weight (W₁).
-
Calculation:
-
Corrosion Rate (CR) in mm/year is calculated using the formula: CR = (87.6 * ΔW) / (D * A * T) where ΔW is the weight loss (mg), D is the density of the copper alloy (g/cm³), A is the surface area of the coupon (cm²), and T is the immersion time (hours).
-
Inhibition Efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
Potentiodynamic Polarization Protocol
This electrochemical technique is used to determine the corrosion current and potential, providing insights into the anodic and cathodic inhibition effects.
Objective: To evaluate the effect of BTA-5COOH on the anodic and cathodic reactions of copper corrosion.
Materials & Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Copper alloy sample as the working electrode (WE)
-
Platinum or graphite (B72142) rod as the counter electrode (CE)
-
Saturated Calomel Electrode (SCE) or Ag/AgCl as the reference electrode (RE)
-
Test solutions (blank and with inhibitor)
Procedure:
-
Electrode Preparation: Prepare the copper alloy working electrode by embedding it in an epoxy resin, leaving a defined surface area (e.g., 1 cm²) exposed. Polish the exposed surface to a mirror finish, then clean and dry as described in the weight loss protocol.
-
Cell Assembly: Assemble the three-electrode cell with the WE, CE, and RE immersed in the test solution. Position the reference electrode tip close to the working electrode surface.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for approximately 30-60 minutes, or until a steady state is reached.
-
Polarization Scan: Perform the potentiodynamic scan by sweeping the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).
-
Data Analysis:
-
Plot the logarithm of the current density (log i) versus the electrode potential (E).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic curves (Tafel slopes) to their intersection point.
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100 where icorr_blank and icorr_inh are the corrosion current densities without and with the inhibitor, respectively.
-
Electrochemical Impedance Spectroscopy (EIS) Protocol
EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film formed on the metal surface.
Objective: To characterize the protective film formed by BTA-5COOH and determine its resistance to charge transfer.
Materials & Equipment:
-
Potentiostat with a frequency response analyzer
-
Three-electrode electrochemical cell (same as for polarization)
-
Test solutions (blank and with inhibitor)
Procedure:
-
Electrode and Cell Setup: Prepare the working electrode and assemble the electrochemical cell as described in the potentiodynamic polarization protocol.
-
Stabilization: Immerse the electrode in the test solution and allow it to stabilize at its OCP for 30-60 minutes.
-
EIS Measurement: Apply a small amplitude sinusoidal AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., from 100 kHz down to 10 mHz).
-
Data Analysis:
-
Plot the impedance data in Nyquist (Z_imaginary vs. Z_real) and Bode (log |Z| and phase angle vs. log frequency) formats.
-
Model the data using an appropriate equivalent electrical circuit (EEC) to extract parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). The Rct value is inversely proportional to the corrosion rate.
-
Calculate the Inhibition Efficiency (IE%) from the Rct values: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_inh and Rct_blank are the charge transfer resistances with and without the inhibitor, respectively.
-
References
- 1. CN101029031A - Synthesis process of carboxyl benzotriazole - Google Patents [patents.google.com]
- 2. copper.org [copper.org]
- 3. Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 60932-58-3 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The synthesis and characterization of benzotriazole-based cationic surfactants and the evaluation of their corrosion inhibition efficiency on copper in seawater - PMC [pmc.ncbi.nlm.nih.gov]
Application of Benzotriazole-5-carboxylic Acid in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzotriazole-5-carboxylic acid (BTA-5-COOH) is a versatile heterocyclic compound that is finding increasing application in the field of polymer chemistry. Its unique molecular structure, featuring a thermally stable benzotriazole (B28993) core and a reactive carboxylic acid group, allows for its use as a monomer, a polymer modifier, and a functional additive. The benzotriazole moiety imparts desirable properties such as thermal stability, UV absorption, and corrosion inhibition, while the carboxylic acid handle enables its incorporation into various polymer architectures through reactions like amidation and esterification.[1] This document provides detailed application notes and experimental protocols for the use of BTA-5-COOH in the synthesis of high-performance polymers and functional coatings.
I. High-Performance Aromatic Polyamides
This compound can be utilized as a monomer in the synthesis of aromatic polyamides, a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. The incorporation of the benzotriazole unit into the polymer backbone can enhance thermal properties and solubility compared to conventional aramids.
Data Presentation: Properties of Aromatic Polyamides
| Property | Value |
| Inherent Viscosity (dL/g) | 0.5 - 1.2 |
| Tensile Strength (MPa) | 90 - 115 |
| Tensile Modulus (GPa) | 2.5 - 4.0 |
| Glass Transition Temperature (°C) | 200 - 300+ |
| 10% Weight Loss Temperature (°C) | > 450 |
Note: These values are representative of aromatic polyamides and may vary depending on the specific diamine used and the polymerization conditions.
Experimental Protocol: Synthesis of Aromatic Polyamides via Direct Polycondensation
This protocol describes a general procedure for the synthesis of aromatic polyamides from this compound and an aromatic diamine using the Yamazaki-Higashi phosphorylation reaction.
Materials:
-
This compound (BTA-5-COOH)
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine (B92270), anhydrous
-
Triphenyl phosphite (B83602) (TPP)
-
Calcium chloride (CaCl₂), anhydrous
-
Deionized water
Procedure:
-
Monomer Solution Preparation: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve this compound (1 equivalent) and the aromatic diamine (1 equivalent) in anhydrous NMP containing 5% (w/v) anhydrous calcium chloride.
-
Addition of Condensing Agents: To the stirred solution, add anhydrous pyridine (2 equivalents) and triphenyl phosphite (2 equivalents).
-
Polymerization: Heat the reaction mixture to 100-120°C under a gentle stream of nitrogen and maintain for 3-4 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous polymer solution into a vigorously stirred beaker of methanol to precipitate the polyamide.
-
Purification: Filter the fibrous polymer and wash it thoroughly with hot methanol and then with hot water to remove residual solvent and salts.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100°C overnight.
Diagram: Synthesis of Aromatic Polyamides
Caption: General workflow for the synthesis of aromatic polyamides.
II. π-Conjugated Polymers for Organic Electronics
This compound derivatives can be used to synthesize π-conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs). The electron-deficient nature of the benzotriazole unit makes it a good acceptor moiety in donor-acceptor type polymers.
Data Presentation: Properties of Benzotriazole-Based π-Conjugated Polymers
The following table summarizes the properties of four π-conjugated polymers (P1-P4) synthesized via direct arylation polycondensation of a 5,6-difluorobenzotriazole derivative with different thiophene (B33073) co-monomers.
| Polymer | Co-monomer | Mn (kDa) | PDI | Yield (%) | Td (°C, 5% wt. loss) |
| P1 | 3-octylthiophene (B1296729) | 22.3 | 2.1 | 93 | 350 |
| P2 | 2,2'-bithiophene | 28.1 | 2.5 | 82 | 365 |
| P3 | Thieno[3,4-b][1][2]dioxine | 15.6 | 1.8 | 75 | 340 |
| P4 | 4,4-dioctyl-4H-silolo-[3,2-b:4,5-b']dithiophene | 18.9 | 2.3 | 88 | 370 |
Mn = Number average molecular weight, PDI = Polydispersity index, Td = Decomposition temperature.
Experimental Protocol: Synthesis of π-Conjugated Polymers via Direct Arylation Polycondensation
This protocol details the synthesis of a benzotriazole-based π-conjugated polymer (P1) using a palladium-catalyzed direct arylation polycondensation.
Materials:
-
3-octylthiophene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Silver(I) carbonate (Ag₂CO₃)
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid (PivOH)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Xylene, anhydrous
-
Methanol
Procedure:
-
Reaction Setup: In a Schlenk tube, combine 5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1][3][4]triazole (1 equivalent), 3-octylthiophene (1 equivalent), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (3 equivalents), K₂CO₃ (3 equivalents), and PivOH (2 equivalents).
-
Solvent Addition: Add a mixture of anhydrous DMAc and xylene (10:1 v/v) to the Schlenk tube.
-
Polymerization: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved gases. Then, heat the mixture at 110°C for 48 hours under a nitrogen atmosphere with stirring.
-
Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Purification: Collect the polymer by filtration and purify it by Soxhlet extraction with methanol, acetone, and hexane (B92381) to remove oligomers and catalyst residues. The final polymer is extracted with chloroform (B151607).
-
Drying: Evaporate the chloroform and dry the polymer under vacuum at 60°C.
Diagram: Synthesis of π-Conjugated Polymers
Caption: General workflow for direct arylation polycondensation.
III. Corrosion Inhibiting Coatings
The benzotriazole moiety is a well-established corrosion inhibitor, particularly for copper and its alloys.[5] this compound can be incorporated into polymer coatings to provide active corrosion protection. One effective method is to use it in the formulation of conversion coatings.
Data Presentation: Performance of BTA-5-COOH in Corrosion Inhibiting Coatings
The following table summarizes the electrochemical data for a titanium-zirconium (TiZr) conversion coating on Zn-Al-Mg-coated steel, both with and without the addition of this compound (BTC). The data was obtained from electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization in 3.5 wt% NaCl solution.[3][4]
| Coating | R_ct (Ω·cm²) | I_corr (A/cm²) | E_corr (V vs. Ag/AgCl) | Inhibition Efficiency (%) |
| Bare Steel | 1.2 x 10³ | 2.5 x 10⁻⁵ | -1.05 | - |
| TiZr Coating | 5.8 x 10⁴ | 4.1 x 10⁻⁷ | -0.98 | 98.36 |
| BTC-TiZr Coating | 2.1 x 10⁶ | 1.1 x 10⁻⁸ | -0.92 | 99.96 |
R_ct = Charge transfer resistance, I_corr = Corrosion current density, E_corr = Corrosion potential.
Experimental Protocol: Preparation of a BTA-5-COOH Modified Conversion Coating
This protocol describes the preparation of a this compound modified titanium-zirconium conversion coating on a metal substrate.[3][4]
Materials:
-
Metal substrate (e.g., Zn-Al-Mg-coated steel)
-
Alkaline cleaning solution
-
Deionized water
-
Titanium-zirconium conversion solution (containing hexafluorotitanic acid and hexafluorozirconic acid)
-
This compound (BTC)
-
Epoxy resin coating
Procedure:
-
Substrate Pre-treatment:
-
Degrease the metal substrate by immersing it in an alkaline cleaning solution at 60°C for 5 minutes.
-
Rinse the substrate thoroughly with deionized water.
-
Dry the substrate with compressed air.
-
-
Conversion Coating Application:
-
Prepare the treatment bath by adding this compound (0.5 g/L) to the titanium-zirconium conversion solution.
-
Immerse the pre-treated substrate in the BTC-modified conversion solution at 25°C for 120 seconds.
-
Rinse the coated substrate with deionized water.
-
Dry the substrate in an oven at 80°C for 10 minutes.
-
-
Topcoat Application:
-
Apply an epoxy resin topcoat over the conversion coating using a suitable method (e.g., spray coating, dip coating).
-
Cure the topcoat according to the manufacturer's instructions.
-
Diagram: Corrosion Inhibition Mechanism
Caption: Mechanism of corrosion protection by BTA-5-COOH coating.
References
Application Notes and Protocols: Synthesis and Bioactivity of Benzotriazole-5-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of bioactive molecules derived from the Benzotriazole-5-carboxylic acid scaffold. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of synthetic workflows and relevant biological signaling pathways.
Introduction
This compound is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. These activities include antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic properties.[1][2][3] The carboxylic acid moiety at the 5-position serves as a convenient handle for chemical modifications, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.[2][4] This document outlines the key synthetic strategies for derivatizing this compound and summarizes the biological evaluation of the resulting molecules.
Synthetic Protocols
The primary route for generating bioactive derivatives from this compound involves its initial synthesis followed by activation of the carboxylic acid group to facilitate amide bond formation. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times compared to conventional heating methods.[5]
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the core scaffold from 3,4-diaminobenzoic acid.
Materials:
-
3,4-diaminobenzoic acid
-
Glacial acetic acid
-
Sodium nitrite (B80452)
-
Deionized water
Procedure:
-
Prepare a suspension of 3,4-diaminobenzoic acid (2 g, 13.15 mmol) in glacial acetic acid (5 ml, 75.36 mmol) and stir magnetically.[5]
-
In a separate beaker, dissolve sodium nitrite (1 g, 16.66 mmol) in 5 ml of deionized water.[5]
-
Add the sodium nitrite solution to the suspension of 3,4-diaminobenzoic acid in one portion while stirring. An exothermic reaction will occur, causing a slight increase in the temperature of the reaction mixture.[5]
-
Continue stirring until the reaction mixture cools to room temperature (approximately 30 minutes).[5]
-
Collect the product by filtering the reaction mixture.[5]
Protocol 2: Synthesis of Benzotriazole-5-carbonyl chloride
This protocol details the conversion of this compound to its more reactive acid chloride derivative.
Materials:
-
This compound
-
Thionyl chloride
-
20% Sodium bicarbonate solution
-
Deionized water
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, combine this compound (1.5 g, 9.20 mmol) and thionyl chloride (6 ml, 82.10 mmol).[4][5]
-
After the reaction is complete, remove the excess thionyl chloride by distillation.[5]
-
Wash the remaining residue with 20% sodium bicarbonate solution (3 x 10 ml) to remove any traces of thionyl chloride.[5]
-
Perform a final wash with deionized water (1 x 10 ml).[5]
-
Dry the resulting residue to obtain Benzotriazole-5-carbonyl chloride.[5]
Protocol 3: General Procedure for the Synthesis of 5-substituted Benzotriazole (B28993) Amides
This protocol provides a general method for the synthesis of amide derivatives from Benzotriazole-5-carbonyl chloride.
Materials:
-
Benzotriazole-5-carbonyl chloride
-
Appropriate primary or secondary amine (e.g., 2-methylaniline, n-butylamine, benzylamine)
-
Benzene (or another suitable solvent)
Procedure:
-
Dissolve Benzotriazole-5-carbonyl chloride in benzene.
-
Add the desired amine to the solution.
-
Conventional Method: Reflux the reaction mixture for 3-6 hours.[5]
-
Microwave-Assisted Method: Subject the reaction mixture to microwave irradiation (e.g., 180 W) for 3-12 minutes.[5][6]
-
Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following tables summarize the quantitative data for the synthesis and biological activity of various this compound derivatives.
Table 1: Synthesis of 5-substituted Benzotriazole Amides
| Compound | Amine | Method | Reaction Time | Yield (%) |
| 4a | 2-methylaniline | Conventional | - | 72 |
| Microwave | - | 83 | ||
| 4b | n-butylamine | Conventional | - | 65 |
| Microwave | - | 85 | ||
| 4c | benzylamine | Conventional | - | 70 |
| Microwave | - | 93 |
Data sourced from Shah and Mohanraj, 2014.[5][6]
Table 2: Antifungal Activity of 5-substituted Benzotriazole Analogues
| Compound | Zone of Inhibition (%) vs. C. albicans |
| 4a | 85 |
| 4b | 80 |
| 4c | 75 |
| Fluconazole (Standard) | 100 |
Data adapted from Shah and Mohanraj, 2014.[5]
Table 3: Anticancer Activity of Benzotriazole-Substituted 2-Phenyl Quinazolines
| Compound | MCF-7 IC₅₀ (µM) | HeLa IC₅₀ (µM) | HT-29 IC₅₀ (µM) |
| ARV-2 | 3.16 | 5.31 | 10.6 |
Data sourced from a study on benzotriazole-substituted 2-phenyl quinazolines.[7]
Visualizations
Experimental and Logical Workflows
Caption: Synthetic workflow for this compound derivatives.
Signaling Pathways
The bioactive molecules derived from the this compound scaffold have been shown to interact with various biological pathways. The following diagrams illustrate some of the key mechanisms of action.
Caption: Inhibition of ergosterol biosynthesis by benzotriazole derivatives.
Caption: Benzotriazole derivatives inducing cell cycle arrest via CDK inhibition.
Caption: Modulation of the NF-κB signaling pathway by benzotriazole derivatives.
References
- 1. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of benzotriazole derivatives as novel antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity | Bentham Science [eurekaselect.com]
Application Notes and Protocols: Synthesis of Coordination Polymers Using Benzotriazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Benzotriazole-5-carboxylic acid (H₂btca) as a versatile ligand in the synthesis of coordination polymers, including Metal-Organic Frameworks (MOFs). The unique structural features of H₂btca, combining a rigid benzotriazole (B28993) core with a carboxylic acid functional group, allow for the construction of diverse and structurally interesting coordination polymers with potential applications in gas storage, catalysis, sensing, and materials science.[1][2]
Introduction to this compound in Coordination Chemistry
This compound is an excellent bifunctional ligand for the synthesis of coordination polymers.[1][3] Its nitrogen atoms in the triazole ring and the oxygen atoms of the carboxylate group can coordinate with a variety of metal ions, leading to the formation of one-, two-, or three-dimensional networks.[4][5] The resulting coordination polymers often exhibit interesting properties such as thermal stability, photoluminescence, and magnetic behaviors, which are influenced by the choice of metal ion, the coordination mode of the ligand, and the presence of co-ligands.[4][6]
Key Applications
Coordination polymers derived from this compound are emerging as promising materials in several fields:
-
Gas Storage and Separation: The porous nature of some of these coordination polymers makes them candidates for the storage and separation of gases.
-
Catalysis: The metallic nodes within the polymer structure can act as catalytic centers.
-
Luminescent Sensing: The photoluminescent properties of certain coordination polymers can be exploited for chemical sensing applications.[6]
-
Corrosion Inhibition: Benzotriazole derivatives are known for their anti-corrosive properties, a characteristic that can be incorporated into novel materials.[7]
Experimental Protocols
Detailed methodologies for the synthesis of coordination polymers using this compound are presented below. The protocols are based on solvothermal and hydrothermal methods, which are commonly employed for the crystallization of these materials.
Protocol 1: Solvothermal Synthesis of a Cu(II) Coordination Polymer
This protocol is adapted from the synthesis of cupric benzotriazole-5-carboxylate complexes.[4][5]
Materials:
-
Copper(II) salt (e.g., Cu(NO₃)₂·3H₂O)
-
This compound (H₂btca)
-
Solvent (e.g., N,N'-dimethylformamide (DMF), acetonitrile, ethanol)
Procedure:
-
In a 20 mL glass vial, dissolve the copper(II) salt in 2 mL of the chosen solvent.
-
In a separate vial, dissolve this compound in 2 mL of a compatible solvent.
-
Combine the two solutions in the reaction vial.
-
Seal the vial and place it in an oven at a controlled temperature (e.g., 60-120 °C) for 24-72 hours.
-
After the reaction period, allow the vial to cool slowly to room temperature.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with the mother liquor and then with a fresh solvent.
-
Dry the crystals in air or under a vacuum.
Diagram of the Solvothermal Synthesis Workflow:
Caption: Workflow for the solvothermal synthesis of coordination polymers.
Protocol 2: Hydrothermal Synthesis of a Zn(II) Coordination Polymer
This protocol is based on the synthesis of zinc-based coordination polymers.[6][8]
Materials:
-
Zinc(II) salt (e.g., Zn(NO₃)₂·6H₂O)
-
This compound (H₂btca)
-
Co-ligand (e.g., 1,10-phenanthroline) (optional)
-
Solvent (e.g., deionized water, DMF)
Procedure:
-
In a 25 mL Teflon-lined stainless-steel autoclave, combine the zinc(II) salt, this compound, and the co-ligand (if used).
-
Add a solvent or a mixture of solvents (e.g., 5 mL of water and 5 mL of DMF).
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave to a specific temperature (e.g., 120-180 °C) for a duration of 48-96 hours.
-
After the heating period, allow the autoclave to cool down to room temperature slowly.
-
Isolate the crystalline product by filtration.
-
Wash the crystals with deionized water and an organic solvent (e.g., ethanol).
-
Air-dry the final product.
Diagram of the Hydrothermal Synthesis Workflow:
Caption: Workflow for the hydrothermal synthesis of coordination polymers.
Quantitative Data Summary
The following tables summarize key quantitative data for representative coordination polymers synthesized using this compound.
Table 1: Crystallographic Data of Selected Coordination Polymers
| Compound | Metal Ion | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| [Cu(btca)(H₂O)₂] | Cu(II) | C₇H₇CuN₃O₄ | Monoclinic | P2₁/c | 7.973(2) | 12.185(3) | 9.073(2) | 108.57(3) | [4][5] |
| [Zn(btca)(phen)] | Zn(II) | C₁₉H₁₁N₅O₂Zn | Orthorhombic | Pbca | 15.341(3) | 12.085(2) | 17.568(4) | 90 | [6] |
Table 2: Thermal Stability of Selected Coordination Polymers
| Compound | Onset of Decomposition (°C) | Major Decomposition Range (°C) | Final Residue | Ref. |
| [Cu(btca)(H₂O)₂] | ~250 | 250-400 | CuO | [4][5] |
| [Zn(btca)(phen)] | ~350 | 350-500 | ZnO | [6] |
Table 3: Photoluminescence Properties of a Zn(II) Coordination Polymer
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Emission Color | Ref. |
| [Zn(btca)(phen)] | 365 | 435 | Blue | [6] |
Characterization
The synthesized coordination polymers are typically characterized using a variety of analytical techniques:
-
Single-Crystal X-ray Diffraction: To determine the crystal structure, including bond lengths, bond angles, and the overall network topology.[4][6]
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.[4]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the coordination polymer and identify the temperature ranges of decomposition.[4][6]
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the structure and confirm the coordination of the ligand to the metal center.[4]
-
Elemental Analysis: To determine the elemental composition of the synthesized compound.[4]
Concluding Remarks
This compound has proven to be a valuable and versatile building block for the rational design and synthesis of novel coordination polymers. The protocols and data presented here provide a foundation for researchers to explore the synthesis of new materials with tailored properties for a wide range of applications, from gas storage and catalysis to chemical sensing and beyond. The ability to tune the final structure and properties by varying the metal ion, co-ligands, and reaction conditions makes this an exciting area for further research and development.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Syntheses, Crystal Structures and Properties of Transition Metal Coordination Polymers Based on Benxotriazole-5-carboxylate Ligand - Master's thesis - Dissertation [dissertationtopic.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. faculty.kaust.edu.sa [faculty.kaust.edu.sa]
- 8. This compound 99 23814-12-2 [sigmaaldrich.com]
Application Notes and Protocols: Derivatization of Benzotriazole-5-carboxylic Acid for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of Benzotriazole-5-carboxylic acid, a versatile scaffold in medicinal chemistry. This document outlines detailed protocols for the synthesis of various derivatives, summarizes their biological activities with quantitative data, and illustrates the key signaling pathways involved.
Introduction
This compound is a privileged heterocyclic compound widely utilized as a starting material in drug discovery.[1] Its unique structure, featuring a bicyclic system with three nitrogen atoms and a carboxylic acid handle, allows for extensive chemical modifications to generate a diverse library of derivatives.[2] These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial effects, making them promising candidates for therapeutic development.[3][4][5]
Synthetic Protocols
The primary route for derivatization of this compound involves the activation of the carboxylic acid group, most commonly by converting it to a highly reactive acid chloride. This intermediate can then be readily reacted with a variety of nucleophiles, such as amines and alcohols, to yield amides and esters, respectively.
Protocol 1: Synthesis of Benzotriazole-5-carbonyl chloride
This protocol describes the conversion of this compound to its acid chloride, a key intermediate for further derivatization.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
-
Sodium bicarbonate solution (20%)
Procedure:
-
In a round-bottom flask, suspend this compound (1.5 g, 9.20 mmol) in thionyl chloride (6 ml, 82.10 mmol).
-
Fit the flask with a reflux condenser equipped with a calcium chloride guard tube to protect the reaction from moisture.
-
Heat the mixture to reflux and maintain for 30 minutes.
-
After the reaction is complete, remove the excess thionyl chloride by distillation.
-
Wash the remaining residue with a 20% sodium bicarbonate solution (3 x 10 ml) to neutralize and remove any remaining traces of thionyl chloride.
-
Wash the residue with water to remove any inorganic salts.
-
Dry the resulting solid to obtain Benzotriazole-5-carbonyl chloride. This crude product can often be used in the next step without further purification. An 83% yield has been reported for this method.[2]
Protocol 2: Synthesis of N-substituted Benzotriazole-5-carboxamides
This protocol details the synthesis of amide derivatives from Benzotriazole-5-carbonyl chloride.
Materials:
-
Benzotriazole-5-carbonyl chloride
-
Appropriate primary or secondary amine (e.g., 2-methylaniline, n-butylamine, benzylamine)
-
Benzene (B151609) (or another suitable aprotic solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (for conventional heating) or microwave reactor
Procedure (Conventional Method):
-
Dissolve Benzotriazole-5-carbonyl chloride in benzene in a round-bottom flask.
-
Add the desired amine to the solution.
-
Heat the reaction mixture to reflux and stir for 3-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N-substituted benzotriazole-5-carboxamide.
Procedure (Microwave-Assisted Method):
-
In a microwave-safe vessel, combine Benzotriazole-5-carbonyl chloride and the desired amine in a minimal amount of a suitable solvent like benzene.
-
Irradiate the mixture in a microwave reactor at 180 W. Reaction times are significantly shorter, often in the range of minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the vessel and remove the solvent.
-
Purify the product as described in the conventional method. Microwave-assisted synthesis has been shown to produce higher yields (83-93%) in shorter reaction times compared to conventional heating (65-72%).[6]
Biological Activities of this compound Derivatives
Derivatives of this compound have been extensively evaluated for a range of biological activities. The following tables summarize some of the reported quantitative data for their anticancer, antiviral, and antimicrobial properties.
Anticancer Activity
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2.1 | Tyrosine Kinase Inhibitor | VX2 (Carcinoma) | 3.80 ± 0.75 | [7] |
| 2.2 | Tyrosine Kinase Inhibitor | MGC (Stomach) | 3.72 ± 0.11 | [7] |
| 2.5 | Tyrosine Kinase Inhibitor | A549 (Lung) | 5.47 ± 1.11 | [7] |
| 2.5 | Tyrosine Kinase Inhibitor | MKN45 (Stomach) | 3.04 ± 0.02 | [7] |
| 3e | N-acylarylhydrazone | OVCAR-3 (Ovarian) | 0.029 | [8] |
| 3e | N-acylarylhydrazone | HL-60 (TB) (Leukemia) | 0.025 | [8] |
| 12 | Semicarbazone | HT29 (Colon) | 0.015 | [9] |
| 12 | Semicarbazone | H460 (Lung) | 0.28 | [9] |
| 12 | Semicarbazone | A549 (Lung) | 1.53 | [9] |
| 12 | Semicarbazone | MDA-MB-231 (Breast) | 0.68 | [9] |
Antiviral Activity
| Compound ID | Derivative Class | Virus | EC₅₀ (µM) | Reference |
| 17 | N-phenyl-benzamide | Coxsackievirus B5 (CV-B5) | 6.9 | [10] |
| 18 | N-phenyl-benzamide | Coxsackievirus B5 (CV-B5) | 5.5 | [10] |
| 17 | N-phenyl-benzamide | Poliovirus (Sb-1) | 20.5 | [10] |
| 18 | N-phenyl-benzamide | Poliovirus (Sb-1) | 17.5 | [10] |
| 11b | Benzo[d][1][2][3]triazol-1(2)-yl | Coxsackievirus B5 (CV-B5) | 6 - 18.5 | [1] |
| 18e | Benzo[d][1][2][3]triazol-1(2)-yl | Coxsackievirus B5 (CV-B5) | 6 - 18.5 | [1] |
| 41a | Benzo[d][1][2][3]triazol-1(2)-yl | Coxsackievirus B5 (CV-B5) | 6 - 18.5 | [1] |
| 43a | Benzo[d][1][2][3]triazol-1(2)-yl | Coxsackievirus B5 (CV-B5) | 6 - 18.5 | [1] |
| 99b | Benzo[d][1][2][3]triazol-1(2)-yl | Coxsackievirus B5 (CV-B5) | 6 - 18.5 | [1] |
Antimicrobial Activity
| Compound ID | Derivative Class | Microorganism | MIC (µM) | Reference |
| 4a | β-Amino alcohol | Staphylococcus aureus | 32 | [11] |
| 4e | β-Amino alcohol | Staphylococcus aureus | 8 | [11] |
| 5f | Oxazolidine | Staphylococcus aureus | 64 | [11] |
| 4a | β-Amino alcohol | Bacillus subtilis | 64 | [11] |
| 4e | β-Amino alcohol | Bacillus subtilis | 16 | [11] |
| 4k | β-Amino alcohol | Bacillus subtilis | 16 | [11] |
| 4i | β-Amino alcohol | Bacillus subtilis | 16 | [11] |
| 4m | β-Amino alcohol | Bacillus subtilis | 64 | [11] |
| 4n | β-Amino alcohol | Bacillus subtilis | 16 | [11] |
| 4o | β-Amino alcohol | Bacillus subtilis | 64 | [11] |
| 5d | Oxazolidine | Bacillus subtilis | 64 | [11] |
| 5e | Oxazolidine | Bacillus subtilis | 32 | [11] |
| 5f | Oxazolidine | Bacillus subtilis | 64 | [11] |
| 5g | Oxazolidine | Bacillus subtilis | 8 | [11] |
| 5h | Oxazolidine | Bacillus subtilis | 16 | [11] |
| - | 5-COOMe derivative | Bacteria | 0.125-0.25 µg/ml | [12] |
| 6f | 2,4-dichlorophenyl derivative | MRSA | 4 µg/mL | [13] |
| 6f | 2,4-dichlorophenyl derivative | Beer yeast | 4 µg/mL | [13] |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound derivatives stem from their ability to interact with various cellular targets and modulate key signaling pathways.
Inhibition of Tubulin Polymerization
Several benzotriazole (B28993) derivatives exert their anticancer effects by inhibiting tubulin polymerization.[14] By binding to the colchicine (B1669291) binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the mitotic spindle.[6][15] This leads to mitotic arrest in the G2/M phase of the cell cycle and ultimately induces apoptosis in cancer cells.[16]
Inhibition of tubulin polymerization by benzotriazole derivatives.
Kinase Inhibition
Benzotriazole derivatives have been identified as potent inhibitors of several protein kinases that are often dysregulated in cancer.
-
NEK2 (NIMA-related kinase 2): Overexpression of NEK2 is associated with tumorigenesis and drug resistance.[2] Inhibition of NEK2 by benzotriazole derivatives can lead to G2/M arrest and apoptosis in cancer cells.[17] NEK2 is involved in centrosome separation and can activate oncogenic pathways such as the Wnt/β-catenin and AKT signaling pathways.[18][19]
Inhibition of the NEK2 signaling pathway.
-
NEK7 (NIMA-related kinase 7): NEK7 is a crucial component of the NLRP3 inflammasome, which plays a role in inflammation. Dysregulation of NEK7 has been implicated in various inflammatory diseases.[20][21][22] Benzotriazole derivatives targeting NEK7 could have therapeutic potential in these conditions.
Modulation of the NEK7 and NLRP3 inflammasome pathway.
-
CK2 (Casein Kinase 2): CK2 is a serine/threonine kinase that is often overexpressed in cancer and contributes to cell proliferation and survival by activating pro-survival signaling pathways like PI3K/AKT/mTOR and NF-κB.[5][23][24] Inhibition of CK2 by benzotriazole derivatives can suppress these oncogenic pathways.[25]
Inhibition of the CK2 signaling pathway.
Experimental Workflows and Biological Assays
General Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound derivatives.
General workflow for drug discovery with benzotriazole derivatives.
Protocol 3: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[26]
Materials:
-
Cells to be tested
-
96-well plates
-
Test compounds (this compound derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[27]
-
Treat the cells with various concentrations of the test compounds and include appropriate controls (vehicle control, positive control).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µl of MTT solution to each well to achieve a final concentration of 0.5 mg/ml.[28]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[27]
-
Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight in the incubator.[28]
-
Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[28]
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Protocol 4: Broth Microdilution Assay for Antimicrobial Susceptibility Testing
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[29][30]
Materials:
-
Bacterial or fungal strains to be tested
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds (this compound derivatives)
-
Standardized microbial inoculum
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Inoculate each well (except for the sterility control) with the microbial suspension.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[29]
Conclusion
The derivatization of this compound offers a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of a wide range of derivatives, coupled with their diverse and potent biological activities, underscores the importance of this scaffold in medicinal chemistry. The protocols and data presented herein provide a valuable resource for researchers engaged in the design, synthesis, and evaluation of new drug candidates based on the benzotriazole core. Further exploration of structure-activity relationships and mechanisms of action will continue to drive the development of promising new therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sabizabulin - Wikipedia [en.wikipedia.org]
- 7. Synthesis and anticancer activity of benzotriazole derivatives [ouci.dntb.gov.ua]
- 8. Novel benzotriazole N-acylarylhydrazone hybrids: Design, synthesis, anticancer activity, effects on cell cycle profile, caspase-3 mediated apoptosis and FAK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jrasb.com [jrasb.com]
- 13. researchgate.net [researchgate.net]
- 14. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. NEK2 promotes cancer cell progression and 5-fluorouracil resistance via the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NEK2 plays an active role in Tumorigenesis and Tumor Microenvironment in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Physiological and Pathological Roles of Mammalian NEK7 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. NEK7: a potential therapy target for NLRP3-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. atcc.org [atcc.org]
- 28. merckmillipore.com [merckmillipore.com]
- 29. Broth Microdilution | MI [microbiology.mlsascp.com]
- 30. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Application Notes and Protocols: Solvothermal Synthesis of Metal-Organic Frameworks with Benzotriazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solvothermal synthesis of metal-organic frameworks (MOFs) utilizing Benzotriazole-5-carboxylic acid as a versatile organic linker. The unique bifunctional nature of this ligand, possessing both a carboxylate group and nitrogen atoms within the triazole ring, allows for the construction of diverse and robust MOF architectures with potential applications in catalysis, gas sorption, and drug delivery.[1]
Introduction
Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The solvothermal synthesis method is a widely employed technique for the crystallization of MOFs. This process involves heating the constituent metal salts and organic linkers in a sealed vessel containing a solvent or a mixture of solvents at temperatures above their boiling points. The elevated temperature and pressure facilitate the dissolution of precursors and promote the formation of well-defined crystalline structures.
This compound (H₂btca) is an excellent candidate for MOF synthesis due to its rigid structure and multiple coordination sites. The resulting MOFs can exhibit high thermal stability, significant porosity, and tailored chemical functionalities, making them attractive for various applications, including as carriers for therapeutic agents.[1]
Experimental Protocols
This section details the solvothermal synthesis protocols for various MOFs incorporating this compound.
Protocol 1: Generalized Solvothermal Synthesis of a Divalent Metal-btca MOF
This protocol provides a general procedure that can be adapted for the synthesis of various MOFs using divalent metal salts and this compound.
Materials and Reagents:
-
Divalent metal salt (e.g., Zinc nitrate (B79036) hexahydrate [Zn(NO₃)₂·6H₂O], Copper(II) nitrate trihydrate [Cu(NO₃)₂·3H₂O], Cobalt(II) nitrate hexahydrate [Co(NO₃)₂·6H₂O])
-
This compound (H₂btca)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (B145695) or Methanol (B129727) (for washing)
-
Deionized water
Procedure:
-
Precursor Solution Preparation:
-
In a 20 mL glass vial, dissolve the divalent metal salt (0.5 mmol) in 10 mL of DMF.
-
In a separate vial, dissolve this compound (0.5 mmol) in 10 mL of DMF. Sonication may be used to aid dissolution.
-
-
Reaction Mixture Assembly:
-
Combine the two solutions in a 50 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave tightly.
-
-
Solvothermal Reaction:
-
Place the sealed autoclave in a preheated oven.
-
Heat the mixture at a constant temperature between 100°C and 150°C for 24 to 72 hours.[2]
-
-
Isolation and Purification:
-
After the reaction is complete, allow the autoclave to cool down to room temperature slowly.
-
Collect the crystalline product by filtration or decantation.
-
Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.[2]
-
-
Activation:
-
To remove the solvent molecules from the pores, immerse the crystals in a volatile solvent like methanol or ethanol for 3 days, decanting and replacing the solvent every 24 hours.
-
Dry the product under vacuum at a temperature between 100-150°C for 12 hours to obtain the activated MOF.[2]
-
Protocol 2: Synthesis of a Zinc-based MOF, [Zn₃(OH)₂(btca)₂]
This protocol is based on a reported procedure for the synthesis of a flexible zinc-based MOF.[3][4]
Materials and Reagents:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (H₂btca)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Reaction Mixture Preparation:
-
In a Teflon-lined stainless steel autoclave, combine Zinc nitrate hexahydrate, this compound, N,N-dimethylformamide (DMF), and deionized water.
-
-
Solvothermal Reaction:
-
Seal the autoclave and heat it in an oven at a specified temperature for a designated period to facilitate the crystallization of [Zn₃(OH)₂(btca)₂].
-
-
Product Isolation:
-
After cooling to room temperature, the single crystals of the product can be collected.
-
Note: The exact molar ratios, temperature, and reaction time are detailed in the cited literature and should be consulted for precise replication.[3][4]
Protocol 3: Synthesis of a Copper(II)-Metallogel with this compound
This protocol describes the solvothermal synthesis of a copper-based metallogel.
Materials and Reagents:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) (0.0241 g, 0.1 mmol)
-
This compound (H₂btca) (0.0163 g, 0.1 mmol)
-
Acetonitrile (B52724) (2 mL)
-
N,N-Dimethylformamide (DMF) (2 mL)
Procedure:
-
Precursor Solution Preparation:
-
Dissolve Copper(II) nitrate trihydrate in 2 mL of acetonitrile in a 15 mL glass vial.
-
Separately, dissolve this compound in 2 mL of N,N-Dimethylformamide.
-
-
Reaction Mixture Assembly:
-
Combine the two solutions in the glass vial.
-
-
Solvothermal Reaction:
-
Place the vial in an oven at 60°C for 24 hours.
-
-
Product Formation:
-
After cooling to room temperature, a dark green Cu(II)-metallogel is formed.
-
Quantitative Data
The following tables summarize the available quantitative data for MOFs synthesized using this compound and related systems. Data for btca-based MOFs is limited in the readily available literature; therefore, data from analogous systems are included for comparative purposes.
Table 1: Structural and Porosity Data of Selected MOFs
| MOF Designation | Metal Center | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Crystal System | Space Group | Reference |
| MOF-5 | Zn | 921 - 3800 | 1.04 | Cubic | Fm-3m | [5][6][7] |
| DUT-32 | Zn | 6411 | 3.16 | |||
| Organoclay/Cu-MOF | Cu | 192 | ||||
| Co-MOF | Co | 418.854 | 0.148 |
Table 2: Drug Loading and Release Data for Selected MOFs
| MOF Carrier | Drug | Drug Loading Capacity (wt%) | Release Conditions | Reference |
| MIL-53 (Fe) | Oridonin | 56.25 | Sustained release over 7 days | |
| Cu-MOF-1 / Cu-MOF-2 | Montelukast Sodium | Not specified, 1:1 MOF to drug ratio showed enhanced absorption | PBS solution, pH 7.4 | |
| Mg-MOF-74 | 5-Fluorouracil | 30, 50, 80 | ||
| Mg-MOF-74 | Ibuprofen | 30, 50, 80 | ||
| Mg-MOF-74 | Curcumin | 30, 50, 80 |
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the solvothermal synthesis workflow and a conceptual representation of a drug delivery application using these MOFs.
Caption: Solvothermal synthesis workflow for metal-organic frameworks.
Caption: Conceptual pathway for MOF-based drug delivery.
References
Application Notes and Protocols for Postsynthetic Modification of MOFs with Benzotriazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials renowned for their exceptionally high surface areas, tunable pore sizes, and versatile chemical functionalities. Postsynthetic modification (PSM) is a powerful strategy to introduce new functional groups onto the MOF structure after its initial synthesis, thereby tailoring its properties for specific applications without altering the underlying framework topology. This document provides detailed application notes and experimental protocols for the postsynthetic modification of amine-functionalized MOFs with Benzotriazole-5-carboxylic acid.
Benzotriazole (B28993) and its derivatives are well-known for their corrosion inhibition properties, UV-shielding capabilities, and potential as ligands in catalysis.[1] By covalently attaching this compound to a pre-synthesized MOF, it is possible to impart these valuable functionalities to the porous material. A common approach involves the reaction between the carboxylic acid group of the benzotriazole moiety and the amine groups present on the linkers of an amine-functionalized MOF, such as UiO-66-NH₂ or MIL-53-NH₂. This covalent modification results in a robust functionalized material with enhanced performance in various applications.
Key Applications
The postsynthetic modification of MOFs with this compound can lead to advanced materials with applications in several fields:
-
Corrosion Inhibition: The benzotriazole moiety is a highly effective corrosion inhibitor, particularly for copper and its alloys.[1] Incorporating it into a MOF structure can lead to the development of "smart" coatings that release the inhibitor in response to corrosive stimuli or provide a protective layer on metal surfaces. MOFs functionalized with benzotriazole can be dispersed in coatings to significantly enhance the corrosion resistance of the underlying metal substrate.
-
Catalysis: The nitrogen-rich benzotriazole ring and the metal nodes of the MOF can act in synergy to create novel catalytic sites. These materials can be explored as heterogeneous catalysts for various organic transformations. For example, MOFs containing benzotriazole-5-carboxylate have been investigated as efficient electrocatalysts for the oxygen evolution reaction (OER).[2]
-
Drug Delivery: The functionalized pores of the MOF can be utilized for the controlled loading and release of therapeutic agents. The benzotriazole group may also impart specific interactions with drug molecules or biological targets.
-
Adsorption and Separation: The introduction of the benzotriazole group can modify the surface chemistry of the MOF pores, leading to enhanced selectivity in gas or liquid phase separations.
Experimental Protocols
This section provides detailed protocols for the synthesis of the parent amine-functionalized MOF (UiO-66-NH₂) and its subsequent postsynthetic modification with this compound.
Synthesis of Parent MOF: UiO-66-NH₂
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-aminoterephthalic acid (H₂BDC-NH₂)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
Procedure:
-
In a glass vial, dissolve ZrCl₄ (0.3673 g) in DMF (14.583 ml).
-
Add HCl (2.917 ml) to the solution and sonicate for 20 minutes.
-
In a separate container, dissolve 2-aminoterephthalic acid (0.3908 g) in DMF (30 ml) and sonicate for 20 minutes.
-
Combine the two solutions, and sonicate the mixture for an additional 20 minutes to ensure homogeneity.
-
Transfer the final solution to a sealed 100 ml Teflon-lined autoclave.
-
Heat the autoclave in an oven at 120°C for 24 hours.
-
After cooling to room temperature, the solid product is collected by centrifugation.
-
Wash the product with fresh DMF and then with ethanol (B145695) to remove unreacted precursors.
-
Dry the resulting UiO-66-NH₂ powder under vacuum at 150°C overnight.
Postsynthetic Modification with this compound
Materials:
-
Synthesized and activated UiO-66-NH₂
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other peptide coupling agent
-
N-Hydroxysuccinimide (NHS) (optional, as an activator)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethanol
Procedure:
-
Activate the synthesized UiO-66-NH₂ by heating under vacuum to ensure the pores are free of guest molecules.
-
In a round-bottom flask, suspend the activated UiO-66-NH₂ (e.g., 100 mg) in anhydrous DMF (10 mL).
-
In a separate vial, dissolve this compound (molar excess, e.g., 3-5 equivalents relative to the amine groups in the MOF) and a coupling agent like DCC (equivalent to the carboxylic acid) in anhydrous DMF. If using, add NHS (equivalent to DCC).
-
Add the solution containing the activated carboxylic acid to the suspension of UiO-66-NH₂.
-
Allow the reaction mixture to stir at room temperature for 24-48 hours.
-
Collect the solid product by centrifugation.
-
Thoroughly wash the modified MOF with fresh DMF to remove unreacted reagents and byproducts (like dicyclohexylurea if DCC is used).
-
Perform a final wash with a volatile solvent like ethanol.
-
Dry the functionalized MOF (UiO-66-NH-CO-BTA) under vacuum at a temperature that does not degrade the framework (e.g., 80-100°C).
Characterization
The successful modification of the MOF should be confirmed using a range of analytical techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the formation of the amide bond (typically around 1650 cm⁻¹) and the disappearance or reduction of the N-H stretching bands of the primary amine.
-
Powder X-ray Diffraction (PXRD): To confirm the retention of the crystalline structure of the MOF after modification.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the modified MOF and potentially quantify the degree of functionalization.
-
N₂ Adsorption-Desorption Isotherms (BET analysis): To measure the surface area and pore volume, which are expected to decrease after the introduction of the bulky benzotriazole group into the pores.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of a digested sample of the modified MOF can confirm the covalent attachment of the benzotriazole moiety.
Quantitative Data
The following tables summarize representative data for the parent and potentially modified MOFs. It is important to note that the data for the postsynthetically modified MOF is illustrative and will depend on the specific experimental conditions and the degree of functionalization achieved.
Table 1: Physicochemical Properties of Parent and Modified MOFs
| Property | UiO-66-NH₂ (Parent) | UiO-66-NH-CO-BTA (Modified) | Reference |
| BET Surface Area (m²/g) | ~1000 - 1200 | Expected Decrease | [3] |
| Pore Volume (cm³/g) | ~0.5 - 0.7 | Expected Decrease | [3] |
| Thermal Stability (°C) | ~350 | To be determined |
Table 2: Performance Data in Potential Applications
| Application | Parameter | Value | Reference |
| Corrosion Inhibition | Inhibition Efficiency (%) | > 90% (for a ZnMOF-BTA) | [4] |
| Corrosion Current Density (A/cm²) | Significantly Reduced | [4] | |
| Electrocatalysis (OER) | Overpotential at 10 mA/cm² (mV) | 292 (for a Co₃-btca MOF) | [2] |
| Tafel Slope (mV/dec) | 72.6 (for a Co₃-btca MOF) | [2] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and postsynthetic modification of UiO-66-NH₂.
Logical Relationship of PSM
Caption: Logical relationship of postsynthetic modification of an amine-functionalized MOF.
References
Application Note: Benzotriazole-5-carboxylic Acid as a Novel Ligand for Mixed-Mode Chromatography in Biopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mixed-mode chromatography has emerged as a powerful purification strategy in the biopharmaceutical industry, offering unique selectivities that can address challenging separation problems, such as the removal of aggregates and other impurities during monoclonal antibody (mAb) purification. Benzotriazole-5-carboxylic acid is a versatile ligand that combines hydrophobic and electrostatic interactions, making it an excellent candidate for mixed-mode chromatography.[1] Its aromatic benzotriazole (B28993) core provides hydrophobicity, while the carboxylic acid group allows for cation-exchange interactions. This dual functionality enables the binding of proteins at neutral or near-neutral pH and elution in acidic conditions, providing a robust and efficient method for antibody purification.[1]
This application note provides detailed protocols and performance data for the use of this compound as a ligand in mixed-mode chromatography for the purification of antibodies.
Data Presentation
The performance of a mixed-mode chromatography resin functionalized with this compound is summarized below. The data highlights its effectiveness in purifying human immunoglobulin G (hIgG).
Table 1: Performance Characteristics of this compound Mixed-Mode Resin
| Parameter | Value | Conditions |
| Ligand | This compound | - |
| Target Molecule | Human Immunoglobulin G (hIgG) | - |
| Dynamic Binding Capacity (DBC) | 57.7 mg/mL | 10 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.4 |
| Binding pH | 7.4 (Neutral) | 10 mM phosphate buffer, 150 mM NaCl |
| Elution pH | 3.0 - 4.0 (Acidic) | Acidic buffers (e.g., acetate, citrate) |
| Recovery | > 85% | Elution with acidic solutions |
| Purity (from human serum) | > 84% | Single-step purification |
Table 2: Stability of this compound Mixed-Mode Resin
| Condition | Stability |
| 1 M NaOH | Stable |
| 1 M HCl | Stable |
| 75% Ethanol (B145695) | Stable |
| Autoclave Sterilization | Stable |
Experimental Protocols
Protocol 1: Immobilization of this compound onto Agarose (B213101) Resin
This protocol describes the covalent coupling of this compound to an amine-functionalized agarose resin using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) chemistry.
Materials:
-
Amine-functionalized agarose resin (e.g., N-hydroxysuccinimide (NHS)-activated Sepharose)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES buffer, pH 4.7
-
Coupling Buffer: 0.1 M MES buffer with 0.5 M NaCl, pH 4.7
-
Wash Buffer: 1 M NaCl
-
Ethanolamine (B43304) or other quenching agent
-
Storage Buffer: 20% Ethanol
Procedure:
-
Resin Preparation: Wash the amine-functionalized agarose resin with 10 column volumes (CV) of ice-cold deionized water.
-
Ligand Solution Preparation: Dissolve this compound in the Activation Buffer to a final concentration of 10 mg/mL.
-
Activation of Carboxylic Acid: Add EDC and NHS to the ligand solution to a final concentration of 50 mM each. Incubate for 15 minutes at room temperature to activate the carboxylic acid groups.
-
Coupling: Immediately add the activated ligand solution to the washed resin. Gently mix the slurry and incubate at room temperature for 2-4 hours with gentle end-over-end rotation.
-
Washing: After incubation, allow the resin to settle and decant the supernatant. Wash the resin with 10 CV of Coupling Buffer to remove unbound ligand and by-products.
-
Quenching: To block any remaining active sites, resuspend the resin in 1 M ethanolamine at pH 8.0 and incubate for 1 hour at room temperature.
-
Final Wash: Wash the resin with 5 CV of Wash Buffer, followed by 10 CV of deionized water.
-
Storage: Store the this compound functionalized resin in 20% ethanol at 4°C.
Protocol 2: Monoclonal Antibody Purification using this compound Mixed-Mode Chromatography
This protocol provides a general procedure for the purification of a monoclonal antibody from a clarified cell culture supernatant.
Materials:
-
This compound functionalized chromatography column
-
Clarified cell culture supernatant containing the target mAb
-
Equilibration/Binding Buffer: 10 mM phosphate buffer, 150 mM NaCl, pH 7.4
-
Wash Buffer: 10 mM phosphate buffer, 150 mM NaCl, pH 7.4
-
Elution Buffer: 0.1 M sodium acetate, pH 3.5 (adjust pH between 3.0 and 4.0 for optimal elution)
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Regeneration Buffer: 1 M NaOH
-
Chromatography system (e.g., FPLC, AKTA)
Procedure:
-
Column Equilibration: Equilibrate the column with 5-10 CV of Equilibration/Binding Buffer at a linear flow rate of 150 cm/hr.
-
Sample Preparation: Adjust the pH of the clarified cell culture supernatant to 7.4 and the conductivity to match the Equilibration/Binding Buffer. Filter the sample through a 0.22 µm filter.
-
Sample Loading: Load the prepared sample onto the column at a residence time of 4-6 minutes (flow rate of 100-150 cm/hr).
-
Washing: Wash the column with 5-10 CV of Wash Buffer until the UV absorbance at 280 nm returns to baseline.
-
Elution: Elute the bound antibody with a step gradient of Elution Buffer. Collect fractions and monitor the UV absorbance at 280 nm.
-
Neutralization: Immediately neutralize the eluted fractions by adding a predetermined volume of Neutralization Buffer (e.g., 1/10th of the fraction volume).
-
Regeneration: Regenerate the column by washing with 3-5 CV of 1 M NaOH, followed by a wash with deionized water until the pH is neutral.
-
Re-equilibration: Re-equilibrate the column with Equilibration/Binding Buffer for subsequent runs.
Visualizations
Caption: Experimental workflow for resin preparation and antibody purification.
Caption: Interaction mechanism in mixed-mode chromatography.
References
Application Notes and Protocols for Polymer Functionalization with Benzotriazole-5-carboxylic Acid for Enhanced UV Protection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of polymers with Benzotriazole-5-carboxylic acid to impart ultraviolet (UV) protection. The unique molecular structure of benzotriazole (B28993) derivatives allows for the absorption of harmful UV radiation and its dissipation as heat, thereby preventing photodegradation of the polymer matrix.[1][2][3] this compound, with its reactive carboxylic acid group, offers a versatile handle for covalent attachment to various polymer backbones, ensuring long-lasting UV stability.[4]
Introduction to UV Protection using Benzotriazole Derivatives
Polymers are susceptible to degradation upon exposure to UV radiation, leading to undesirable changes in their chemical and physical properties, such as discoloration, embrittlement, and loss of mechanical strength.[2] UV absorbers are additives that protect polymers by absorbing harmful UV radiation and dissipating the energy as thermal energy.[3] Benzotriazole-based UV absorbers are highly effective in this regard due to their ability to undergo excited-state intramolecular proton transfer (ESIPT).[2] This process allows for the efficient conversion of UV energy into harmless heat, thus protecting the polymer from photodegradation.
This compound is particularly advantageous as it can be covalently bonded to the polymer matrix through its carboxylic acid functionality. This covalent attachment prevents leaching or migration of the UV absorber from the polymer, ensuring durable and long-lasting UV protection.[4]
Experimental Protocols
The following are generalized protocols for the functionalization of polymers with this compound. Researchers should optimize the reaction conditions for their specific polymer and application.
Functionalization of Hydroxyl-Terminated Polymers (e.g., Polyethylene Glycol) via Esterification
This protocol describes the covalent attachment of this compound to a polymer containing hydroxyl groups through an ester linkage.
Materials:
-
Hydroxyl-terminated polymer (e.g., Polyethylene Glycol, PEG)
-
This compound
-
Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide (B86325) coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or other suitable solvent
-
Diethyl ether
-
Dialysis membrane (if applicable for purification)
Procedure:
-
In a round-bottom flask, dissolve the hydroxyl-terminated polymer and a molar excess (typically 1.5-2 equivalents) of this compound in anhydrous DCM.
-
Add a catalytic amount of DMAP (typically 0.1 equivalents) to the solution.
-
In a separate flask, dissolve DCC (1.5-2 equivalents) in anhydrous DCM.
-
Slowly add the DCC solution to the polymer/Benzotriazole-5-carboxylic acid solution at 0°C with continuous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or other suitable analytical techniques.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the functionalized polymer by adding the concentrated solution to a large volume of cold diethyl ether.
-
Collect the precipitate by filtration and wash it with diethyl ether to remove unreacted starting materials.
-
For further purification, especially for higher molecular weight polymers, dissolve the product in a suitable solvent and purify by dialysis against the same solvent.
-
Dry the purified polymer under vacuum to a constant weight.
Characterization:
-
FTIR Spectroscopy: To confirm the formation of the ester bond (C=O stretching band around 1730 cm⁻¹).
-
¹H NMR Spectroscopy: To confirm the presence of both polymer and benzotriazole moieties in the final product.
-
UV-Vis Spectroscopy: To evaluate the UV absorption properties of the functionalized polymer.
Functionalization of Amine-Containing Polymers (e.g., Polyamides) via Amidation
This protocol outlines the covalent attachment of this compound to polymers containing amine functional groups through an amide linkage.
Materials:
-
Amine-containing polymer (e.g., Polyamide)
-
This compound
-
Thionyl chloride (SOCl₂) or other activating agent
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
-
Triethylamine (B128534) (TEA) or other suitable base
-
Deionized water
Procedure:
-
Activation of this compound:
-
In a round-bottom flask, suspend this compound in anhydrous DMF.
-
Slowly add thionyl chloride (typically 2-3 equivalents) to the suspension at 0°C.
-
Stir the mixture at room temperature for 2-4 hours to form the acyl chloride.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting acyl chloride is used directly in the next step.
-
-
Amidation Reaction:
-
Dissolve the amine-containing polymer in anhydrous DMF in a separate flask.
-
Add triethylamine (as an acid scavenger, typically 2 equivalents) to the polymer solution.
-
Slowly add a solution of the activated this compound (acyl chloride) in anhydrous DMF to the polymer solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24 hours under an inert atmosphere.
-
-
Work-up and Purification:
-
Precipitate the functionalized polymer by pouring the reaction mixture into a large volume of acetone or water.
-
Filter the precipitate and wash it extensively with water and then with acetone to remove unreacted reagents and byproducts.
-
Dry the purified polymer under vacuum at an elevated temperature (e.g., 60-80°C) to a constant weight.
-
Characterization:
-
FTIR Spectroscopy: To confirm the formation of the amide bond (C=O stretching band around 1650 cm⁻¹ and N-H bending around 1550 cm⁻¹).
-
¹H NMR Spectroscopy: To verify the covalent attachment of the benzotriazole moiety to the polymer chain.
-
UV-Vis Spectroscopy: To assess the UV-shielding performance of the modified polymer.
Data Presentation
The following tables summarize quantitative data from studies on polymers and textiles functionalized with benzotriazole derivatives for UV protection.
Table 1: UV Protection Factor (UPF) of Knitted Fabrics Coated with Benzotriazole Derivatives
| Fabric Type (100% Cotton) | Untreated UPF | Treated UPF | UPF Increase (%) |
| Lacoste | 4.6 | 12.6 | 173.9 |
| Single Jersey | 6.4 | 13.8 | 115.6 |
| Rib 1x1 | 19.4 | 29.7 | 53.1 |
| Interlock | 42.7 | 51.8 | 21.3 |
Data adapted from a study on weft knitted fabrics coated with benzotriazole derivatives.[5]
Table 2: UV-Blocking Performance of Fluorinated Acrylic Polymer Coatings with a Benzotriazole Pendant
| Polymer Sample | UV-A Blocking (%) (320-400 nm) | UV-B Blocking (%) (280-320 nm) | Transparency at 550 nm (%) |
| Neat Polymer | < 10 | < 10 | > 90 |
| Polymer with Benzotriazole | > 99 | > 99 | ~85 |
Illustrative data based on typical performance of benzotriazole-functionalized acrylic polymers.[5]
Visualizations
The following diagrams illustrate the experimental workflow and the mechanism of UV protection.
Caption: Generalized experimental workflows for polymer functionalization.
Caption: Mechanism of UV energy dissipation by benzotriazole.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzotriazole-5-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Benzotriazole-5-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common starting material is 3,4-diaminobenzoic acid, which is reacted with sodium nitrite (B80452) in an acidic medium.[1][2] Another reported method involves the oxidation of methyl benzotriazole (B28993) using potassium permanganate.[3]
Q2: What is a typical protocol for the synthesis of this compound from 3,4-diaminobenzoic acid?
A typical procedure involves suspending 3,4-diaminobenzoic acid in glacial acetic acid and then adding an aqueous solution of sodium nitrite. The reaction is exothermic and after stirring for a period, the product can be collected by filtration.[1]
Q3: What is the expected yield for this synthesis?
Yields can vary depending on the specific conditions and methodology. Conventional synthesis methods have been reported to produce yields of around 88%.[1] One source indicates a potential yield of up to 91% under specific conditions.[2]
Q4: Can microwave-assisted synthesis be used for this compound?
Microwave-assisted synthesis is not recommended for the initial synthesis of this compound from 3,4-diaminobenzoic acid because the reaction is highly exothermic.[1] However, microwave assistance has been successfully used to improve yields and reduce reaction times for the synthesis of derivatives of this compound.[1][4][5]
Q5: How is the product typically purified?
Purification can be achieved through recrystallization.[6] The crude product obtained after filtration can be washed with ice water to remove impurities.[6]
Troubleshooting Guide
Low Yield
Q: My yield of this compound is significantly lower than reported values. What are the potential causes and how can I improve it?
A: Low yield can be attributed to several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Temperature Control: The reaction between 3,4-diaminobenzoic acid and sodium nitrite is exothermic.[1] If the temperature rises too quickly or is not adequately controlled, it can lead to the formation of side products. It is crucial to cool the reaction mixture, for instance with an ice bath, before and during the addition of sodium nitrite.[2][6] However, excessive cooling should also be avoided as a certain temperature increase is necessary for the reaction to proceed to completion.[6]
-
Rate of Addition of Sodium Nitrite: Adding the sodium nitrite solution too quickly can cause a rapid increase in temperature and localized high concentrations of the reagent, leading to unwanted side reactions. A slow, portion-wise or dropwise addition with vigorous stirring is recommended.
-
Purity of Starting Materials: Ensure that the 3,4-diaminobenzoic acid and sodium nitrite are of high purity. Impurities in the starting materials can interfere with the reaction and reduce the yield.
-
Incomplete Reaction: The reaction should be allowed to proceed for a sufficient amount of time with continuous stirring to ensure complete conversion of the starting material.[1] Monitoring the reaction by thin-layer chromatography (TLC) can help determine the optimal reaction time.
-
Product Loss During Workup: this compound has some solubility in water, so washing the crude product with excessive amounts of water can lead to product loss. Use ice-cold water for washing to minimize solubility.[6]
Impure Product
Q: My final product appears discolored or contains impurities. How can I improve its purity?
A: Product impurity is a common issue that can often be resolved with the following steps:
-
Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical. While specific solvents for recrystallizing this compound are not detailed in the provided context, common solvents for similar aromatic carboxylic acids include water, ethanol, or a mixture thereof. The crude product should be dissolved in a minimum amount of hot solvent and then allowed to cool slowly to form pure crystals.
-
Washing: Thoroughly washing the filtered product with ice-cold water can help remove residual acetic acid and inorganic salts.[6]
-
Activated Carbon Treatment: If the product is colored, dissolving it in a suitable solvent and treating it with a small amount of activated carbon before filtration and recrystallization can help remove colored impurities.
Experimental Protocols
Synthesis of this compound
This protocol is based on the reaction of 3,4-diaminobenzoic acid with sodium nitrite.[1]
Materials:
-
3,4-diaminobenzoic acid
-
Glacial acetic acid
-
Sodium nitrite
-
Deionized water
Procedure:
-
Prepare a suspension of 3,4-diaminobenzoic acid (e.g., 2 g, 13.15 mmol) in glacial acetic acid (e.g., 5 ml).[1]
-
In a separate beaker, dissolve sodium nitrite (e.g., 1 g, 16.66 mmol) in water (e.g., 5 ml).[1]
-
Cool the suspension of 3,4-diaminobenzoic acid in an ice bath.
-
While stirring the suspension magnetically, add the sodium nitrite solution in one portion.[1] A slight increase in temperature should be observed.[1]
-
Continue stirring until the reaction mixture returns to room temperature (approximately 30 minutes).[1]
-
Collect the product by filtering the reaction mixture.
-
Wash the collected solid with a small amount of ice-cold water.
-
Dry the product. The expected yield is approximately 88%.[1]
Data Presentation
| Synthesis Method | Starting Materials | Key Reagents | Reaction Time | Yield | Reference |
| Conventional | 3,4-diaminobenzoic acid | Glacial acetic acid, Sodium nitrite | 30 min | 88% | [1] |
| Oxidation | Methyl benzotriazole | Potassium permanganate | 5-8 hours (reflux) | High (not specified) | [3] |
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting guide for low yield in synthesis.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. CN101029031A - Synthesis process of carboxyl benzotriazole - Google Patents [patents.google.com]
- 4. This compound | 60932-58-3 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Crude Benzotriazole-5-carboxylic Acid by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude Benzotriazole-5-carboxylic acid via recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Crystal Formation Upon Cooling | - The solution is not sufficiently saturated (too much solvent was used).- The cooling process is too rapid, preventing nucleation.- High levels of impurities are inhibiting crystal lattice formation. | - Concentrate the solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.- Induce crystallization: - Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. - Add a "seed crystal" of pure this compound to the cooled solution.- Slow down the cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help. |
| Product "Oils Out" Instead of Crystallizing | - The melting point of the crude product is lower than the boiling point of the solvent mixture, often due to significant impurities.- The solution is supersaturated, and the compound is precipitating too quickly above its melting point. | - Re-heat and dilute: Heat the solution to re-dissolve the oil, then add a small amount of the primary solvent (e.g., ethanol) to reduce the saturation. Allow it to cool more slowly.- Change solvent ratio: Adjust the ethanol-to-water ratio. A higher proportion of ethanol (B145695) may keep the compound dissolved at a slightly lower temperature.- Consider pre-purification: If impurities are high, consider an initial purification step like an acid-base extraction to remove the bulk of contaminants. |
| Low Yield of Purified Product | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during hot filtration.- The product is more soluble in the solvent mixture than anticipated, even at low temperatures. | - Minimize solvent volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Pre-heat filtration apparatus: Warm the funnel and receiving flask before hot filtration to prevent the solution from cooling and crystallizing prematurely.- Recover a second crop: Concentrate the mother liquor by evaporating some solvent and cool it again to obtain a second batch of crystals. Note that this crop may be less pure. |
| Colored Impurities Remain in the Final Product | - Colored impurities are co-crystallizing with the product.- The impurities have similar solubility profiles to this compound in the chosen solvent system. | - Use activated carbon: Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities. Use sparingly, as it can also adsorb the desired product.- Perform a second recrystallization: A second recrystallization of the purified product can further remove persistent impurities. |
| Final Product has a Low Melting Point or a Broad Melting Range | - The product is still impure.- The product is wet with residual solvent. | - Repeat recrystallization: If the melting point is significantly lower than the literature value (around 305 °C), further purification is needed.[1] - Thoroughly dry the product: Ensure the crystals are completely dry by using a vacuum oven or desiccator. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of this compound?
An ethanol/water mixture is a commonly recommended solvent system for the recrystallization of this compound, which can yield a purity of over 97%.[2] Ethanol is a good solvent for the compound, while water acts as an anti-solvent.
Q2: My crude this compound is a light yellow or tan powder. Will recrystallization remove the color?
Recrystallization can often remove colored impurities. If the color persists after one recrystallization, adding a small amount of activated carbon to the hot solution before filtration can help adsorb the colored compounds.
Q3: What are the likely impurities in my crude this compound?
Common impurities can include the starting material, 3,4-diaminobenzoic acid, if the initial reaction did not go to completion. Isomeric byproducts may also be present depending on the synthetic route.
Q4: How much solvent should I use for the recrystallization?
The goal is to use the minimum amount of the hot solvent mixture required to completely dissolve the crude solid. A good starting point is to add small portions of the hot solvent to the crude material, heating and stirring, until everything is just dissolved. Adding excessive solvent will result in a lower yield.
Q5: How can I improve the recovery of my purified product?
To maximize your yield, ensure you are using the minimum necessary amount of hot solvent. After collecting the first crop of crystals, you can try to obtain a second crop by evaporating some of the solvent from the mother liquor and cooling it again. Be aware that the second crop may be less pure than the first.
Q6: The crystals are very fine and difficult to filter. How can I obtain larger crystals?
The formation of very fine crystals is often a result of rapid cooling. To encourage the growth of larger crystals, allow the hot, saturated solution to cool slowly to room temperature without disturbance before placing it in a cold bath. Insulating the flask can promote slower cooling.
Experimental Protocol: Recrystallization of this compound
This protocol describes a general procedure for the purification of crude this compound using an ethanol/water solvent system.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated carbon (optional)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
In a separate flask, prepare a mixture of ethanol and water (a starting ratio of approximately 70:30 ethanol to water can be effective) and heat it to boiling.
-
Add a small portion of the hot solvent mixture to the flask containing the crude solid.
-
Heat the mixture on a hot plate with stirring until the solvent begins to boil.
-
Continue adding small portions of the hot solvent mixture until the crude this compound is completely dissolved. Avoid adding a large excess of solvent.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon (a spatula tip).
-
Reheat the solution to boiling for a few minutes while stirring.
-
-
Hot Filtration:
-
Pre-heat a second Erlenmeyer flask and a stemless or short-stemmed funnel.
-
Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the pre-heated flask to remove any insoluble impurities (and activated carbon if used). This step should be performed quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature, undisturbed.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Continue to draw air through the crystals on the filter funnel to partially dry them.
-
-
Drying:
-
Carefully transfer the purified crystals to a watch glass or weighing dish.
-
Dry the crystals completely in a vacuum oven or a desiccator.
-
-
Analysis:
-
Determine the mass of the dried, purified product and calculate the percent recovery.
-
Measure the melting point of the purified this compound to assess its purity. The literature melting point is approximately 305 °C.[1]
-
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
optimizing reaction conditions for Benzotriazole-5-carbonyl chloride formation
Technical Support Center: Benzotriazole-5-carbonyl chloride Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of Benzotriazole-5-carbonyl chloride from Benzotriazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing Benzotriazole-5-carbonyl chloride? A1: The most prevalent and straightforward method is the reaction of this compound with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[1][2] This reaction is typically performed by refluxing the carboxylic acid in an excess of thionyl chloride, which often serves as both the reagent and the solvent.[1][2][3]
Q2: Why is thionyl chloride (SOCl₂) the preferred reagent? A2: Thionyl chloride is widely used because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are volatile gases.[1][4] This simplifies the purification process, as the gaseous byproducts are easily removed from the reaction mixture, leaving the crude acyl chloride.[4]
Q3: What are the critical safety precautions for this reaction? A3: Thionyl chloride is toxic and corrosive, and it reacts violently with water. The reaction generates HCl and SO₂ gases, which are also toxic and corrosive. Therefore, the entire procedure must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. A calcium chloride guard tube should be fitted to the reaction apparatus to prevent atmospheric moisture from entering and to scrub the exiting gases.[3]
Q4: Can I store Benzotriazole-5-carbonyl chloride? A4: Benzotriazole-5-carbonyl chloride is highly reactive and particularly sensitive to moisture, which will hydrolyze it back to the starting carboxylic acid.[1][5][6] For this reason, it is common practice to either generate it in-situ for immediate use in the next synthetic step or to use the crude product promptly after removing the excess chlorinating agent.[1][5] Long-term storage is not recommended unless under strictly anhydrous and inert conditions.
Q5: How can I confirm that the carboxylic acid has been successfully converted to the acyl chloride? A5: Direct analysis by methods like TLC can be misleading because the acyl chloride may hydrolyze back to the acid on the silica (B1680970) plate.[5] A reliable method to check for conversion is to take a small aliquot from the reaction mixture, carefully quench it with a nucleophile like methanol (B129727), and then analyze the resulting methyl ester by TLC or LC-MS.[5] The ester will have a different retention factor (Rf) than the starting carboxylic acid, indicating the successful formation of the reactive acyl chloride intermediate.[5]
Troubleshooting Guide
Problem 1: Low or No Product Yield
-
Question: My reaction resulted in a very low yield, or I only recovered the starting this compound. What could have gone wrong?
-
Answer: This issue typically points to one of three areas:
-
Presence of Moisture: Acyl chlorides are extremely sensitive to water.[5][6] Ensure all glassware was flame- or oven-dried immediately before use and that the reaction was conducted under an inert atmosphere (e.g., nitrogen or argon) with a drying tube.[3][5] Any solvents used must be anhydrous.
-
Insufficient Reagent or Reaction Time: While the reaction is often rapid (around 30 minutes at reflux), ensure you are using a sufficient excess of thionyl chloride and that the reaction has gone to completion.[2][3] Monitor the reaction progress by quenching a small sample with methanol and checking for the disappearance of the starting acid via TLC.[5]
-
Suboptimal Temperature: The reaction is typically performed at reflux temperature.[3][7] Ensure the reaction mixture reached and maintained the appropriate temperature (boiling point of thionyl chloride is ~76 °C) for the required duration.[3]
-
Problem 2: The Product is a Dark, Tarry, or Oily Residue
-
Question: After removing the excess thionyl chloride, my product is a dark, impure oil instead of a solid. How can I purify it?
-
Answer:
-
The formation of a dark-colored product can indicate impurities in the starting material or slight decomposition at high temperatures. The standard work-up involves washing the crude residue with a 20% sodium bicarbonate solution to neutralize and remove any remaining traces of thionyl chloride, followed by a water wash.[3]
-
Because Benzotriazole-5-carbonyl chloride is highly reactive, extensive purification is often avoided.[5] The crude product is typically used directly in the next step. If purification of the starting material is necessary, methods like recrystallization from an ethanol/water mixture have proven effective for this compound.[2]
-
Problem 3: Difficulty in Removing Excess Thionyl Chloride
-
Question: I am finding it difficult to remove all the excess thionyl chloride from my product. What is the most effective technique?
-
Answer:
-
Distillation: The most common method is simple distillation to remove the bulk of the excess thionyl chloride.[1][2][3]
-
High Vacuum: Applying a high vacuum can help remove the final traces.
-
Azeotropic Removal: Adding an inert, anhydrous solvent like benzene (B151609) or toluene (B28343) and distilling it off can help co-distill the remaining thionyl chloride. This process can be repeated 2-3 times to ensure complete removal.
-
Problem 4: The Reaction is Not Progressing
-
Question: I have been refluxing for a significant amount of time, but analysis shows a large amount of starting material remains. How can I drive the reaction to completion?
-
Answer:
-
For less reactive systems, the addition of a catalytic amount of pyridine (B92270) or N,N-dimethylformamide (DMF) can accelerate the conversion of carboxylic acids to acyl chlorides.[1][6] Add a few drops of anhydrous DMF to the reaction mixture. Be prepared for a potential increase in the rate of gas evolution.[6]
-
Data Presentation
Table 1: Summary of Reaction Conditions for Benzotriazole-5-carbonyl chloride Formation
| Parameter | Condition | Reported Yield | Source |
| Reagent | Thionyl Chloride (SOCl₂) | 83% | [1][2][3][7] |
| Stoichiometry | SOCl₂ used in excess (as reagent and solvent) | N/A | [1][3] |
| Temperature | Reflux | N/A | [2][3][7] |
| Reaction Time | 30 minutes | 83% | [3][7] |
| Catalyst | Pyridine (optional, to accelerate) | N/A | [1] |
| Work-up | Distillation of excess SOCl₂, NaHCO₃ wash, water wash, drying | N/A | [3] |
Experimental Protocols
Protocol: Synthesis of Benzotriazole-5-carbonyl chloride using Thionyl Chloride [3]
Materials:
-
This compound (1.5 g, 9.20 mmol)
-
Thionyl chloride (6 mL, 82.10 mmol)
-
20% Sodium Bicarbonate (NaHCO₃) solution
-
Deionized water
Procedure:
-
Set up a 25 mL round-bottom flask (RBF) equipped with a magnetic stirrer and a reflux condenser. Ensure all glassware is thoroughly dried.
-
Fit a calcium chloride guard tube to the top of the condenser to protect the reaction from atmospheric moisture.
-
Place this compound (1.5 g) into the RBF.
-
In a fume hood, carefully add thionyl chloride (6 mL) to the RBF.
-
Heat the reaction mixture to reflux with stirring.
-
Maintain the reflux for 30 minutes. The reaction mixture should become a clear solution.
-
After 30 minutes, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation.
-
To the remaining residue, carefully add 20% sodium bicarbonate solution (3 x 10 mL) to wash away acidic traces.
-
Perform one final wash with deionized water (1 x 10 mL).
-
Dry the remaining residue to yield Benzotriazole-5-carbonyl chloride. The product is typically used immediately in the subsequent reaction without further purification.
Visualizations
Caption: Chemical reaction pathway for the synthesis of Benzotriazole-5-carbonyl chloride.
Caption: Standard experimental workflow for Benzotriazole-5-carbonyl chloride synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. 1H-Benzotriazole-5-carbonyl chloride | 46053-85-4 | Benchchem [benchchem.com]
- 2. This compound | 60932-58-3 | Benchchem [benchchem.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
preventing side reactions in the amidation of Benzotriazole-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the amidation of Benzotriazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for activating this compound for amidation?
A1: There are two primary strategies for activating this compound for amidation:
-
Conversion to a highly reactive intermediate: This commonly involves converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1] The resulting benzotriazole-5-carbonyl chloride is very reactive towards amines.[2][3]
-
In situ activation with coupling reagents: This method avoids the isolation of a highly reactive intermediate. The carboxylic acid is mixed with the amine in the presence of a coupling reagent. Common classes of coupling reagents include:
-
Carbodiimides: Such as dicyclohexylcarbodiimide (B1669883) (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][4] These are often used with additives to minimize side reactions.[5]
-
Onium Salts (Aminium/Uronium and Phosphonium): Reagents like HBTU, HATU, and PyBOP are highly efficient and are staples in peptide synthesis.[4][6] They form active esters in situ that readily react with amines.
-
Q2: What is racemization and why is it a major concern during amidation?
A2: Racemization is the process where a chiral molecule is converted into an equal mixture of both enantiomers (a racemate). In the context of peptide synthesis or when coupling to a chiral amine, this leads to the formation of diastereomers, which are often difficult to separate from the desired product.[7] The most common mechanism involves the formation of a planar oxazolone (B7731731) intermediate after the activation of the carboxylic acid, which can then be attacked by the amine from either side.[7] Factors like high temperatures and prolonged activation times increase the risk of racemization.[7]
Q3: How can I prevent racemization during the coupling reaction?
A3: Several strategies can be employed to suppress racemization:
-
Use of Additives: Additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-aza-benzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are highly effective.[7] They react with the initially formed highly reactive intermediate to generate an active ester that is less prone to racemization.[5][7]
-
Low Temperature: Performing the coupling reaction at lower temperatures, such as 0 °C, can significantly reduce the rate of racemization.[7]
-
Minimize Activation Time: If pre-activation of the carboxylic acid is necessary, it should be kept to a minimum before the addition of the amine.[7] In situ activation, where the coupling reagent is added to a mixture of the acid and amine, is often preferred.[7]
-
Choice of Coupling Reagent: Modern coupling reagents like HATU are known to be very fast and result in less epimerization.[4]
-
Solvent Choice: Using solvents with a low dielectric constant, like dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃), can help minimize racemization.[5]
Q4: I am using DCC as a coupling reagent and getting low yields. What could be the problem?
A4: A common issue with carbodiimide (B86325) reagents like DCC is the formation of a poorly reactive N-acylurea byproduct.[5] This side reaction reduces the amount of activated carboxylic acid available to react with the amine, leading to lower yields. The use of HOBt or HOAt as an additive is almost mandatory to prevent this and other side reactions like racemization.[5] Another issue with DCC is that the dicyclohexylurea (DCU) byproduct is often insoluble in common organic solvents, which can complicate purification in solid-phase synthesis, though it can be easily filtered off in solution-phase reactions.[4] For solution-phase chemistry where byproduct removal is a concern, the water-soluble EDC is a useful alternative as the corresponding urea (B33335) can be removed by aqueous extraction.[4]
Q5: My amine is reacting with the coupling reagent instead of the activated carboxylic acid. How can I avoid this?
A5: This side reaction is known to occur with aminium/uronium-type coupling reagents like HBTU and HATU, leading to the formation of a guanidinium (B1211019) byproduct. To prevent this, the order and timing of reagent addition are crucial. The carboxylic acid should be activated first by allowing it to react with the coupling reagent and a base for a short period before the amine is introduced.[8] This ensures the formation of the active ester intermediate, which then reacts with the amine.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete activation of the carboxylic acid. | - If using a coupling reagent, ensure appropriate stoichiometry and the presence of a suitable base (e.g., DIPEA, NMM).- If converting to an acid chloride, ensure the complete removal of excess chlorinating agent (e.g., SOCl₂).[2] |
| Steric hindrance from bulky substrates. | - Use a more powerful coupling reagent like HATU or PyBOP.[6][7]- Slightly increase the reaction time or temperature, while carefully monitoring for racemization.[7] | |
| Formation of inactive N-acylurea byproduct (with carbodiimides). | - Add 1 equivalent of an additive like HOBt or HOAt to the reaction mixture.[5] | |
| Presence of Impurities/Difficult Purification | Racemization leading to diastereomers. | - Implement strategies to prevent racemization: use additives (HOBt, HOAt), lower the reaction temperature to 0 °C, and minimize activation time.[7]- Consider using chiral chromatography for purification if diastereomers are present.[7] |
| Insoluble dicyclohexylurea (DCU) byproduct from DCC. | - For solid-phase synthesis, switch to DIC, which forms a more soluble urea byproduct.[4]- For solution-phase, the DCU can be removed by filtration. Alternatively, use water-soluble EDC and remove the urea byproduct with an aqueous wash.[4] | |
| Guanidinium byproduct from aminium/uronium reagents. | - Pre-activate the carboxylic acid with the coupling reagent and base for a short period (e.g., 5-30 minutes) before adding the amine.[6][8] | |
| Multiple Amidation Products | The amine starting material has multiple reactive sites. | - Use a protecting group strategy to block other reactive amine sites.- Carefully control the stoichiometry of the reactants. Using a slight excess of the limiting reagent can sometimes drive the reaction to the desired product.[9] |
Experimental Protocols
Protocol 1: Amidation via Acid Chloride Formation
This protocol describes a general two-step procedure for the amidation of this compound by first converting it to the acid chloride.
Step 1: Synthesis of Benzotriazole-5-carbonyl chloride [10]
-
To this compound (1.0 eq) in a round-bottom flask, add thionyl chloride (SOCl₂) (excess, e.g., 5-10 eq).
-
Fit the flask with a reflux condenser and a calcium chloride guard tube.
-
Heat the mixture to reflux for approximately 30 minutes.
-
After the reaction is complete, remove the excess thionyl chloride by distillation.
-
The resulting crude benzotriazole-5-carbonyl chloride can be used directly in the next step.
Step 2: Amidation Reaction [11]
-
Dissolve the crude benzotriazole-5-carbonyl chloride (1.0 eq) in a suitable aprotic solvent (e.g., benzene, DCM, or THF).
-
In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a non-nucleophilic base (e.g., triethylamine (B128534) or DIPEA, 1.5-2.0 eq) in the same solvent.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the acid chloride solution to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water. Extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), dilute base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product, which can be further purified by crystallization or chromatography.
Protocol 2: Amidation using a Carbodiimide Coupling Reagent (EDC/HOBt)
This protocol details a one-pot amidation procedure using a water-soluble carbodiimide and an additive to suppress side reactions.[1]
-
Dissolve this compound (1.0 eq), the amine hydrochloride salt (1.0-1.2 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent like DMF or DCM.
-
Add a suitable base, such as N-methylmorpholine (NMM) or DIPEA (1.0 eq if starting from the amine hydrochloride, or 2.0 eq if starting from the free amine), to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) to the cooled, stirred solution.
-
Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, work up the reaction by diluting with water and extracting with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid, base, and brine as described in Protocol 1.
-
Dry, filter, and concentrate the organic phase to obtain the crude product for further purification.
Visualizing Reaction Pathways and Logic
Caption: Workflow for the amidation of this compound.
Caption: Logic diagram for troubleshooting common amidation side reactions.
References
- 1. Amide Synthesis [fishersci.co.uk]
- 2. This compound | 60932-58-3 | Benchchem [benchchem.com]
- 3. This compound | Research Chemical [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of Benzotriazole-5-carboxylic Acid
Welcome to the technical support center for the synthesis of Benzotriazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your scale-up endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?
A1: Scaling up the synthesis of this compound from laboratory to pilot or production scale can present several challenges. These often revolve around maintaining yield and purity while ensuring a safe and efficient process. Key challenges include:
-
Heat Management: The diazotization reaction is exothermic, and improper heat dissipation on a larger scale can lead to side reactions and safety hazards.[1][2]
-
Mixing Efficiency: Ensuring homogenous mixing of reactants in larger vessels is critical for consistent reaction progress and to avoid localized "hot spots."[3]
-
Reagent Addition Rate: The rate of addition of sodium nitrite (B80452) is a critical parameter that can affect the reaction outcome and safety.[4]
-
Product Isolation and Purification: Isolating and purifying the product on a larger scale can be challenging, often requiring optimization of filtration and washing steps.[5][6]
-
Safety: Handling larger quantities of reagents like sodium nitrite and managing the exothermic nature of the reaction requires stringent safety protocols.[7][8]
Q2: How does the choice of solvent impact the scale-up process?
A2: The solvent system, typically aqueous acetic acid, plays a crucial role.[4][9] When scaling up, consider the following:
-
Volume: The increased volume of solvent can impact heating and cooling times, as well as the overall cost.
-
Recovery and Recycling: Implementing solvent recovery and recycling can improve the economic and environmental profile of the process on a larger scale.
-
Green Alternatives: While acetic acid is common, exploring greener solvent alternatives might be necessary for large-scale production to comply with environmental regulations.[10][11]
Q3: What are the key safety considerations for scaling up this synthesis?
A3: Safety is paramount during scale-up.[3][7] Key considerations include:
-
Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment to understand the exothermic nature of the reaction and potential for runaway reactions.[1][2]
-
Controlled Reagent Addition: Use a calibrated pump for the controlled addition of the sodium nitrite solution to manage the reaction rate and heat generation.
-
Emergency Preparedness: Have an emergency plan in place, including quenching procedures and appropriate personal protective equipment (PPE).
-
Off-gassing: Be aware of potential off-gassing and ensure adequate ventilation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction due to poor mixing or incorrect temperature. | - Improve agitation to ensure homogenous mixing. - Carefully monitor and control the reaction temperature within the optimal range (0-5 °C). |
| Side reactions occurring due to localized overheating. | - Control the addition rate of sodium nitrite. - Ensure efficient cooling of the reaction vessel. | |
| Low Purity | Incomplete diazotization or presence of unreacted starting materials. | - Ensure the stoichiometric amount of sodium nitrite is added. - Increase the reaction time to ensure complete conversion. |
| Co-precipitation of impurities during product isolation. | - Optimize the pH during work-up to ensure selective precipitation of the product. - Wash the isolated product thoroughly with appropriate solvents. | |
| Poor Filterability | Formation of very fine particles. | - Control the rate of precipitation by adjusting the pH slowly. - Consider aging the slurry to allow for crystal growth before filtration. |
| Reaction Runaway | Uncontrolled exotherm due to rapid addition of sodium nitrite or inadequate cooling. | - Immediately stop the addition of sodium nitrite. - Apply emergency cooling. - If necessary, quench the reaction with a pre-determined quenching agent. |
Experimental Protocols
Laboratory Scale Synthesis (10 g)
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve 3,4-diaminobenzoic acid (10 g, 65.7 mmol) in 150 mL of glacial acetic acid and 75 mL of water.[4]
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (5.0 g, 72.5 mmol) in 30 mL of water.[4][9] Add this solution dropwise to the reaction mixture via the addition funnel over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1 hour after the addition is complete.
-
Isolation: Filter the precipitated solid and wash with cold water.
-
Purification: Recrystallize the crude product from methanol (B129727) to obtain pure this compound.[4]
Pilot Scale Synthesis (1 kg) - Considerations
-
Reactor: Use a jacketed glass-lined reactor with appropriate cooling capacity.
-
Reagent Addition: Utilize a metering pump for the controlled addition of the sodium nitrite solution.
-
Temperature Control: Employ a robust temperature control system with alarms for any deviations.
-
Agitation: Ensure the agitator is designed for efficient mixing of the reaction slurry.
-
Filtration and Drying: Use a Nutsche filter-dryer for efficient solid-liquid separation and drying of the final product.
Quantitative Data Summary
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) - Target |
| Yield | 70-80% | >75% |
| Purity (by HPLC) | >98% | >99% |
| Reaction Time | 2-3 hours | 4-6 hours (including addition) |
| Sodium Nitrite Addition Time | 30-45 minutes | 1-2 hours |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common scale-up issues.
References
- 1. fauske.com [fauske.com]
- 2. helgroup.com [helgroup.com]
- 3. optimation.rebuildmanufacturing.com [optimation.rebuildmanufacturing.com]
- 4. prepchem.com [prepchem.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. scientificupdate.com [scientificupdate.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 11. researchgate.net [researchgate.net]
managing exothermic reactions in Benzotriazole-5-carboxylic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Benzotriazole-5-carboxylic acid. The primary focus is on managing the exothermic nature of the reaction, ensuring both safety and optimal product yield.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly during the exothermic diazotization step.
Issue 1: Rapid Temperature Increase or Runaway Reaction
-
Question: My reaction temperature is increasing uncontrollably after adding sodium nitrite (B80452). What should I do?
-
Answer: An uncontrolled temperature rise indicates that the exothermic diazotization reaction is proceeding too quickly.
-
Immediate Action: Cease addition of the sodium nitrite solution immediately. If safe to do so, add pre-chilled acetic acid or water to dilute the reaction mixture and help absorb the excess heat. Ensure the cooling bath is effectively making contact with the reaction vessel.
-
Prevention: The key to managing this highly exothermic reaction is slow, controlled addition of the sodium nitrite solution while vigorously stirring the reaction mixture.[1][2] Maintaining the temperature between 0-5°C is critical.[2][3] Consider preparing a larger ice-salt bath for more robust temperature control.
-
Issue 2: Low Product Yield
-
Question: My final yield of this compound is significantly lower than the expected 72-88%.[2] What could be the cause?
-
Answer: Low yield can result from several factors, often related to temperature control and reagent stability.
-
Poor Temperature Control: If the temperature rises significantly above the recommended 0-5°C range, decomposition of the diazonium salt intermediate can occur, leading to the formation of byproducts and a lower yield.
-
Incorrect Stoichiometry: Ensure accurate measurement of all reagents. An excess or deficit of sodium nitrite can lead to incomplete reaction or the formation of impurities.
-
Reagent Quality: Use freshly prepared sodium nitrite solution. Old or improperly stored sodium nitrite may have decomposed, reducing its effectiveness.
-
Issue 3: Product Discoloration or Impurities
-
Question: The final product is not a white or off-white solid and appears discolored. How can I improve the purity?
-
Answer: Discoloration often indicates the presence of side products, which can arise from elevated reaction temperatures.
-
Side Reactions: Higher temperatures can promote the formation of nitrated or other colored impurities.[4] Maintaining the 0-5°C range is the primary method to avoid these.[2]
-
Purification: Recrystallization of the crude product from a suitable solvent, such as water or an alcohol-water mixture, can be an effective method for removing colored impurities and improving the final product's purity.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern during the synthesis of this compound?
A1: The primary safety concern is the management of the highly exothermic diazotization reaction that occurs when sodium nitrite is added to the acidic solution of 3,4-diaminobenzoic acid.[1][2] Failure to control the temperature can lead to a runaway reaction, vigorous gas evolution (nitrogen), and potential splashing of corrosive materials. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, and work in a well-ventilated fume hood.[5][6]
Q2: Why is temperature control so critical in this synthesis?
A2: Temperature control is crucial for two main reasons:
-
Safety: To prevent a runaway exothermic reaction.[2]
-
Product Yield and Purity: The intermediate diazonium salt is unstable at higher temperatures. Maintaining a low temperature (0-5°C) minimizes its decomposition into unwanted byproducts, thus maximizing the yield and purity of the desired this compound.[2][3]
Q3: Can I use a different acid instead of glacial acetic acid?
A3: Glacial acetic acid is the most commonly cited acidic medium for this reaction.[1][2] While other acids like sulfuric acid are used in similar diazotization reactions, the use of glacial acetic acid is well-documented to provide good yields for this specific synthesis.[4] Any substitution would require significant optimization of the reaction conditions.
Q4: What are the visual cues that the reaction is proceeding correctly?
A4: Upon addition of the sodium nitrite solution to the suspension of 3,4-diaminobenzoic acid in glacial acetic acid, the reaction mixture typically changes color from deep red to pale brown.[7] A slight increase in temperature is also expected, which should be managed with an ice bath.[1] The formation of a precipitate, the this compound product, should also be observed.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the synthesis of this compound.
Table 1: Reaction Conditions
| Parameter | Value | Reference |
| Starting Material | 3,4-Diaminobenzoic acid | [2] |
| Reagents | Sodium nitrite, Glacial acetic acid, Water | [1][3] |
| Reaction Temperature | 0-5°C | [2][3] |
| Reaction Time | Approximately 30 minutes | [1] |
Table 2: Reported Yields
| Synthesis Method | Typical Yield | Reference |
| Conventional (Lab Scale) | 72-88% | [2][8] |
Experimental Protocol
Synthesis of this compound from 3,4-Diaminobenzoic Acid
This protocol is based on conventional laboratory synthesis methods.[1][2]
Materials:
-
3,4-Diaminobenzoic acid
-
Glacial acetic acid
-
Sodium nitrite
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Deionized water
-
Ice
Equipment:
-
Beaker or round-bottom flask
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Magnetic stirrer and stir bar
-
Ice bath (e.g., a larger container filled with an ice-salt mixture)
-
Thermometer
-
Buchner funnel and filter paper
Procedure:
-
In a beaker or round-bottom flask, prepare a suspension of 3,4-diaminobenzoic acid in glacial acetic acid and a small amount of water.
-
Place the reaction vessel in an ice-salt bath and begin vigorous stirring. Allow the suspension to cool to 0-5°C.
-
In a separate container, prepare a solution of sodium nitrite in deionized water.
-
Slowly, add the sodium nitrite solution dropwise to the cooled and stirred suspension of 3,4-diaminobenzoic acid.
-
Carefully monitor the reaction temperature with a thermometer, ensuring it remains within the 0-5°C range throughout the addition. Adjust the addition rate as needed to maintain this temperature.
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After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at room temperature for approximately 30 minutes.[1]
-
Collect the resulting solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected product with cold water to remove any residual acid and salts.
-
Dry the product, for example, in a desiccator or a vacuum oven at a low temperature.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for managing exothermic reactions.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. This compound | 60932-58-3 | Benchchem [benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 5. fishersci.no [fishersci.no]
- 6. Page loading... [wap.guidechem.com]
- 7. ijariie.com [ijariie.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Benzotriazole-5-carboxylic Acid in Hydrothermal Synthesis
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use and stability of Benzotriazole-5-carboxylic acid (BtcOH) under hydrothermal conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general thermal stability of this compound?
This compound is a relatively thermally stable molecule. Its melting point is reported to be 305 °C.[1] The benzotriazole (B28993) ring system, in general, is known for its thermal stability.[2] Studies on various benzotriazole derivatives show decomposition typically occurs in the range of 280-380°C under non-hydrothermal conditions. The incorporation of this compound into polymers has been shown to improve their thermal stability.[2]
Q2: Can this compound be used in hydrothermal and solvothermal synthesis?
Yes, this compound is frequently used as a ligand in the hydrothermal and solvothermal synthesis of coordination polymers and metal-organic frameworks (MOFs).[3][4][5] Its ability to coordinate with metal ions through both the triazole nitrogen atoms and the carboxylate oxygen atoms makes it a versatile building block for such materials.[6]
Q3: What are the typical temperature ranges for hydrothermal synthesis using this compound?
Based on published literature, this compound has been successfully used in solvothermal synthesis at temperatures around 60 °C for 24 hours to form metallogels.[3] In the context of MOF synthesis, a Cu(II)-metallogel containing this ligand was found to be stable even after heating at 100 °C for 5 hours.[3] Hydrothermal synthesis of a zinc-based MOF using this ligand has also been reported.[4] While specific upper temperature limits for the free ligand under hydrothermal conditions are not extensively documented, its successful use in these syntheses suggests stability at least up to the temperatures employed in those procedures.
Q4: What are the potential degradation pathways for this compound under harsh conditions?
While specific studies on the hydrothermal degradation of this compound are limited, potential degradation pathways can be inferred from studies on related compounds. Under oxidative conditions, benzotriazoles can undergo hydroxylation of the benzene (B151609) ring, followed by ring-opening of the triazole or benzene moieties.[7] At elevated temperatures, aromatic carboxylic acids can undergo decarboxylation. For instance, some aromatic carboxylic acids show decarboxylation at temperatures between 300 °C and 350 °C under hydrothermal conditions. It is plausible that under sufficiently high hydrothermal temperatures, this compound could undergo decarboxylation to form benzotriazole, or experience degradation of the benzotriazole ring system.
Q5: How does pH influence the stability and reactivity of this compound in hydrothermal reactions?
The pH of the reaction mixture can play a crucial role in the assembly of coordination polymers and MOFs.[4] The carboxylic acid group of this compound has a pKa value, and its deprotonation state will be pH-dependent. This will affect its coordination behavior with metal ions. While the direct impact of pH on the thermal stability of the ligand itself under hydrothermal conditions is not well-documented, it is a critical parameter to consider for controlling the outcome of the synthesis.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product yield | Ligand Decomposition: The reaction temperature may be too high for the stability of this compound under the specific reaction conditions (e.g., pH, presence of certain metal ions). | - Lower the reaction temperature. - Decrease the reaction time. - Analyze the reaction mixture for potential degradation products of the ligand. |
| Incorrect pH: The pH of the reaction mixture may not be optimal for the coordination of the ligand to the metal center. | - Adjust the pH of the reaction mixture. The deprotonation of the carboxylic acid group is essential for coordination. | |
| Poor Solubility: The ligand may not be sufficiently soluble in the chosen solvent system at the reaction temperature. | - Use a co-solvent to improve solubility. Dimethylformamide (DMF) is often used in conjunction with water.[4] | |
| Formation of unexpected products or impurities | In-situ Ligand Transformation: Under certain hydrothermal conditions, the ligand itself may undergo chemical transformations. | - Characterize the unexpected products to identify any ligand modifications. - Modify the reaction conditions (temperature, pH, atmosphere) to suppress side reactions. |
| Contamination: Impurities in the starting materials or solvents. | - Use high-purity starting materials and solvents. | |
| Poor crystallinity of the product | Reaction kinetics: The rate of nucleation and crystal growth may not be optimal. | - Vary the heating and cooling rates of the hydrothermal reaction. - Adjust the concentration of reactants. |
Experimental Protocols and Data
Summary of Hydrothermal/Solvothermal Synthesis Conditions
The following table summarizes successful synthesis conditions reported in the literature where this compound was used as a ligand, providing an indication of its stability under these conditions.
| Metal Ion | Co-ligand | Solvent(s) | Temperature (°C) | Time (h) | Product | Reference |
| Cu(II) | None | Acetonitrile, DMF | 60 | 24 | Metallogel | [3] |
| Zn(II) | 1,10-phenanthroline | DMF, H₂O | Not specified | Not specified | 2D MOF | [4] |
| Cu(II) | None | Various | Not specified | Not specified | Coordination Assemblies | [5] |
| Zn(II) | None | Not specified | Not specified | Not specified | Flexible MOF | [8] |
Note: "Not specified" indicates that the specific value was not provided in the abstract or summary available.
Visualizations
Experimental Workflow for Assessing Hydrothermal Stability
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Metallogel Synthesis from Cu(II) Complex with this compound for Enhanced Congo Red Dye Adsorption and Anion Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | 60932-58-3 | Benchchem [benchchem.com]
- 7. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.ul.ie [pure.ul.ie]
Technical Support Center: Optimizing Benzotriazole-5-carboxylic Acid as a Corrosion Inhibitor
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the performance of Benzotriazole-5-carboxylic acid (BTA-5COOH) as a corrosion inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the fundamental mechanism of corrosion inhibition by this compound (BTA-5COOH)?
A1: this compound functions as a corrosion inhibitor by adsorbing onto the metal surface to form a protective layer.[1][2] This barrier isolates the metal from the corrosive environment. The molecule's structure, featuring a benzotriazole (B28993) ring and a carboxylic acid group, facilitates this process.[1][3] The nitrogen atoms in the triazole ring and the oxygen atoms of the carboxylate group can form coordination bonds with metal ions, while the aromatic ring contributes to a stable, passive film.[3][4] This film can be a combination of physical and chemical adsorption.[5]
Q2: My observed inhibition efficiency is lower than expected. What are the potential causes and how can I troubleshoot this?
A2: Low inhibition efficiency can stem from several factors. First, verify the inhibitor concentration, as performance is concentration-dependent; efficiency generally increases with concentration up to an optimal point.[6] Second, the pH of the corrosive medium is critical; the structure and charge of the BTA-5COOH molecule can change with pH, affecting its adsorption.[4] Temperature also plays a significant role, as higher temperatures can sometimes decrease inhibition performance.[5] Additionally, ensure the metal surface was properly prepared before the experiment to remove any existing oxide layers or contaminants.[7] Finally, consider the possibility of flow-induced desorption if your experiment involves dynamic conditions.[8]
Q3: How does the concentration of BTA-5COOH affect its performance as a corrosion inhibitor?
A3: The inhibition efficiency of BTA-5COOH is highly dependent on its concentration. Generally, as the concentration of the inhibitor increases, the surface coverage on the metal increases, leading to a higher inhibition efficiency.[6] However, there is typically an optimal concentration beyond which the efficiency may plateau or even slightly decrease.[6] It is crucial to determine this optimal concentration experimentally for your specific system. For example, studies on similar benzotriazole compounds have shown that corrosion rates decrease significantly as the inhibitor concentration is increased from 0 to 10 mmol/L.[6]
Q4: I am observing inconsistent results in my electrochemical measurements (EIS/PDP). What could be the issue?
A4: Inconsistent electrochemical results can arise from several sources. Ensure that the system has reached a stable open-circuit potential (OCP) before starting any measurements.[9] The ASTM G59 and G61 standards provide guidance on potentiodynamic and cyclic polarization scans, respectively.[10] A common issue is an unstable reference electrode. Check for air bubbles in the Luggin capillary and ensure the electrode is properly filled and calibrated. The scan rate in potentiodynamic polarization can also affect the results; faster scan rates can sometimes lead to distorted data.[10] For EIS, ensure the applied AC signal amplitude is small enough (typically 10-50 mV) to maintain the system's linearity.[11][12]
Q5: Are there any known synergistic effects when using BTA-5COOH with other compounds?
A5: Yes, synergistic effects can enhance the performance of corrosion inhibitors. For instance, studies on benzotriazole (BTA) have shown that its effectiveness can be improved when used in combination with other compounds, such as cobalt cations (Co2+).[4] The combination can lead to the formation of more stable and protective surface films.[4] It is also common to use BTA derivatives in mixed inhibitor formulations to provide broader protection.[6] Investigating combinations of BTA-5COOH with other organic or inorganic compounds could be a viable strategy for optimization.
Q6: I am facing solubility issues with BTA-5COOH in my corrosive medium. What can I do?
A6: this compound is sparingly soluble in water.[1] To improve solubility, you can try adjusting the pH of the solution. The carboxylic acid group can be deprotonated in slightly alkaline conditions, which may increase its solubility. Alternatively, using a co-solvent system, if appropriate for your experimental setup, could be an option. Ensure that any solvent used does not interfere with the corrosion process or the inhibitor's mechanism.
Quantitative Data Summary
The following table summarizes the performance of benzotriazole and its derivatives under various experimental conditions to provide a comparative baseline.
| Inhibitor System | Metal | Corrosive Medium | Concentration | Temperature | Inhibition Efficiency (%) | Reference |
| Benzotriazole (BTAH) | API 5LX65 Carbon Steel | 3.5% NaCl + 500 mg/L H2S | 5 mmol/L | 70°C | 93% | [6] |
| Benzotriazole (BTAH) | Mild Steel | 1 N Citric Acid | Not Specified | Varies | Varies with temp & conc. | [6] |
| Schiff Base (HMAP) | Mild Steel | 1 M Hydrochloric Acid | 0.5 g/L | 303 K | >90% | [5] |
| Oxazolone Derivative | API5LX60 Carbon Steel | 3.5% NaCl (CO2 saturated) | 200 ppm | Not Specified | 91.30% | [13] |
| Benzotriazole (BTA) | 20SiMn Steel | 3.5 wt% NaCl | Not Specified | Not Specified | ~60% | [14] |
Experimental Protocols
Potentiodynamic Polarization (PDP)
Potentiodynamic polarization is used to determine the corrosion current (Icorr) and corrosion potential (Ecorr), providing insights into the kinetic parameters of the corrosion process.[9][15]
Methodology:
-
Electrode Setup: A three-electrode cell is used, consisting of the working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum mesh).[9]
-
Surface Preparation: Polish the working electrode with successively finer grades of abrasive paper, then clean with distilled water, degrease with acetone, and dry.[7]
-
OCP Stabilization: Immerse the electrodes in the test solution (with and without BTA-5COOH) and allow the open-circuit potential (OCP) to stabilize. This typically takes 30-60 minutes.[9]
-
Polarization Scan: Once the OCP is stable, apply a potential scan, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 0.1667 mV/s as recommended by ASTM standards).[10]
-
Data Analysis: Plot the potential versus the logarithm of the current density. Extrapolate the linear Tafel regions of the anodic and cathodic curves back to the Ecorr to determine the Icorr. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] * 100
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film formed by the inhibitor.[16][17]
Methodology:
-
Electrode and Cell Setup: Use the same three-electrode setup as for PDP.[11]
-
OCP Stabilization: Allow the system to stabilize at its OCP.
-
EIS Measurement: Superimpose a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.[11][12]
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data is fitted to an equivalent electrical circuit (EEC) to model the corrosion system.[17] The charge transfer resistance (Rct) is a key parameter; a higher Rct value indicates better corrosion resistance. The inhibition efficiency (IE%) is calculated using: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100
Surface Analysis Techniques
Surface analysis confirms the formation of a protective inhibitor film on the metal surface.[18][19]
Methodology:
-
Sample Preparation: Immerse metal coupons in the corrosive solution with and without the inhibitor for a specified duration.
-
Post-Immersion Cleaning: Gently rinse the coupons with distilled water and dry them under a stream of air.[7]
-
Analysis:
-
Scanning Electron Microscopy (SEM): Provides high-magnification images of the surface morphology, allowing visual comparison of the protected and unprotected surfaces.[20]
-
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique used to determine the elemental and chemical composition of the adsorbed inhibitor film.[7][21]
-
Quantum Chemical Calculations
Computational methods like Density Functional Theory (DFT) are used to correlate the molecular structure of the inhibitor with its potential efficiency.[22][23]
Methodology:
-
Molecule Optimization: The geometry of the BTA-5COOH molecule is optimized using software like Gaussian.[24]
-
Parameter Calculation: Quantum chemical parameters are calculated, including:
-
EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. Higher EHOMO values often correlate with better inhibition.[25]
-
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability.
-
Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap suggests higher reactivity and potentially better inhibition efficiency.[25]
-
-
Correlation: These calculated parameters are then correlated with experimentally determined inhibition efficiencies to understand the structure-activity relationship.[5][24]
Visualizations
Caption: Experimental workflow for evaluating BTA-5COOH performance.
Caption: Mechanism of action for BTA-5COOH as a corrosion inhibitor.
Caption: Troubleshooting guide for low inhibition efficiency.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 60932-58-3 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. jetir.org [jetir.org]
- 7. Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cecri.res.in [cecri.res.in]
- 9. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potentiodynamic Scan/Cyclic Polarization Gamry Instruments [gamry.com]
- 11. jmaterenvironsci.com [jmaterenvironsci.com]
- 12. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. researchgate.net [researchgate.net]
- 15. corrosionpedia.com [corrosionpedia.com]
- 16. researchgate.net [researchgate.net]
- 17. biologic.net [biologic.net]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. infinitalab.com [infinitalab.com]
- 21. content.ampp.org [content.ampp.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Controlling MOF Crystal Growth with Benzotriazole-5-carboxylic Acid
Welcome to the technical support center for utilizing Benzotriazole-5-carboxylic acid (HDBA) as a modulator in Metal-Organic Framework (MOF) synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of MOFs when using this compound as a crystal growth modulator.
| Issue / Question | Possible Causes | Recommended Solutions |
| No crystal formation, or formation of amorphous precipitate. | 1. Excessive Modulator Concentration: High concentrations of HDBA can excessively inhibit nucleation and crystal growth, leading to the formation of amorphous material or no product at all.[1] 2. Inappropriate Solvent System: The solubility of the metal precursor, organic linker, and HDBA may not be optimal in the chosen solvent, preventing the reaction. 3. Suboptimal Temperature: The reaction temperature may be too low for crystal nucleation and growth to occur within the given timeframe. | 1. Reduce Modulator Concentration: Systematically decrease the molar equivalents of HDBA relative to the metal precursor. Start with a low modulator-to-linker ratio and gradually increase it. 2. Solvent Screening: Experiment with different solvents or solvent mixtures (e.g., DMF, DEF, ethanol) to ensure all reactants are adequately dissolved. 3. Increase Reaction Temperature: Incrementally raise the synthesis temperature, monitoring for crystal formation. Be aware that higher temperatures can also lead to the formation of undesired phases. |
| Poor crystallinity of the resulting MOF. | 1. Insufficient Modulation: The concentration of HDBA may be too low to effectively slow down the crystallization process, leading to rapid formation of poorly ordered crystals. 2. Rapid Crystallization Kinetics: The reaction conditions (e.g., high temperature, high reactant concentration) may favor rapid nucleation over slow, controlled crystal growth. | 1. Increase Modulator Concentration: Gradually increase the amount of HDBA in the synthesis mixture.[2] 2. Adjust Reaction Parameters: Lower the reaction temperature or decrease the concentration of the metal precursor and organic linker to slow down the crystallization rate. |
| Formation of very small or nanocrystalline MOF particles. | 1. High Modulator Concentration: HDBA can act as a capping agent, limiting crystal growth and resulting in the formation of smaller crystals.[3] 2. Fast Nucleation Rate: Conditions that favor rapid nucleation over crystal growth will lead to a larger number of smaller crystals. | 1. Decrease Modulator Concentration: A lower concentration of HDBA will result in less capping of the crystal surface, allowing for larger crystal growth. 2. Slower Reactant Addition: If experimentally feasible, a slow addition of one of the reactants can help control the nucleation rate. |
| Unexpected crystal morphology. | Modulator Binding to Specific Crystal Facets: HDBA may preferentially bind to certain crystal faces, inhibiting growth in those directions and promoting growth in others, leading to a change in the final crystal shape.[4][5] | This is an inherent effect of using a modulator. To control morphology, systematically vary the HDBA concentration and observe the resulting crystal shapes using techniques like Scanning Electron Microscopy (SEM). Different concentrations may favor different morphologies. |
| Low product yield. | 1. High Modulator Concentration: Excessive amounts of modulator can lead to the formation of soluble metal-modulator complexes, reducing the amount of metal available for MOF formation. 2. Incomplete Reaction: The reaction time may be insufficient for complete crystal growth, especially in the presence of a growth modulator. | 1. Optimize Modulator Ratio: Find the optimal balance of HDBA concentration that provides good crystal growth control without significantly reducing the yield. 2. Increase Reaction Time: Extend the duration of the synthesis to allow for the slower, modulated crystal growth to complete. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (HDBA) as a modulator in MOF synthesis?
A1: As a modulator, HDBA competes with the primary organic linker to coordinate with the metal clusters of the MOF.[1][2] This competitive binding slows down the rate of crystal formation, allowing for more ordered and controlled growth. This can lead to improved crystallinity, larger crystals, and the potential to introduce beneficial defects into the MOF structure.[3]
Q2: How does the structure of HDBA make it an effective modulator?
A2: HDBA possesses a carboxylic acid group, which is a common functional group in many primary MOF linkers. This structural similarity allows it to effectively compete for the same coordination sites on the metal clusters.[1] Its aromatic and heterocyclic nature can also influence its binding affinity and interaction with the growing MOF crystals.
Q3: How do I determine the optimal concentration of HDBA for my synthesis?
A3: The optimal concentration of HDBA is system-dependent and must be determined experimentally. A good starting point is to use a low molar equivalent of HDBA relative to the primary linker (e.g., 0.5 to 5 equivalents) and systematically increase it. The effect on crystal size, morphology, and crystallinity should be monitored using techniques such as Powder X-ray Diffraction (PXRD) and Scanning Electron Microscopy (SEM).
Q4: Can HDBA be incorporated into the final MOF structure?
A4: Yes, it is possible for monocarboxylic acid modulators like HDBA to be incorporated as defects in the final MOF structure, where they cap the metal clusters in place of the primary linker.[1] This can alter the properties of the MOF, such as its porosity and surface chemistry. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy of the digested MOF can be used to quantify the amount of incorporated modulator.
Q5: Are there any safety precautions I should take when working with HDBA?
A5: As with any chemical, it is important to consult the Safety Data Sheet (SDS) for this compound before use. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed. Work should be conducted in a well-ventilated area or a fume hood.
Data Presentation
The following tables summarize the expected effects of modulating a representative MOF synthesis (e.g., a UiO-66 type MOF) with a carboxylic acid modulator like HDBA. The data is generalized from studies on similar aromatic carboxylic acid modulators.
Table 1: Effect of HDBA Concentration on Crystal Size and Yield
| Modulator:Linker Ratio | Expected Average Crystal Size | Expected Yield |
| 0:1 (Unmodulated) | Small, potentially agglomerated | High |
| 5:1 | Moderate | Moderate to High |
| 20:1 | Large, well-defined | Moderate |
| 50:1 | Very Large / Potential for no MOF formation | Low to None |
Table 2: Influence of Modulator on MOF Properties (UiO-66 as an example)
| Modulator | Molar Equivalents | Average Crystal Size (nm) | BET Surface Area (m²/g) |
| None | 0 | ~100 | ~1100 |
| Benzoic Acid | 10 | ~250 | ~1050 |
| Benzoic Acid | 50 | >500 | ~900 |
*Data for Benzoic Acid is used as a proxy for HDBA due to structural similarity and its documented effects as a modulator in UiO-66 synthesis.[1]
Experimental Protocols
General Protocol for Modulated Synthesis of a Zirconium-based MOF (e.g., UiO-66) with HDBA
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Terephthalic acid (H₂BDC)
-
This compound (HDBA)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl, for some protocols)
-
Glass vials or Teflon-lined autoclave
Procedure:
-
Precursor Solution Preparation:
-
In a typical synthesis, dissolve ZrCl₄ (1 eq) and H₂BDC (1 eq) in DMF in a glass vial.
-
Add the desired molar equivalents of this compound (HDBA) as the modulator to this solution. For example, to achieve a 10:1 modulator-to-linker ratio, you would add 10 molar equivalents of HDBA with respect to H₂BDC.
-
In some protocols for Zr-MOFs, a small amount of water or HCl is added to facilitate the formation of the Zr₆ cluster.[1]
-
-
Solvothermal Synthesis:
-
Product Isolation and Purification:
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Collect the crystalline product by centrifugation or filtration.
-
Wash the product repeatedly with fresh DMF to remove any unreacted precursors.
-
Subsequently, wash with a solvent that is easily removed, such as ethanol (B145695) or methanol.
-
Activate the MOF by heating under vacuum to remove any solvent molecules residing in the pores.
-
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity and crystallinity of the synthesized MOF.
-
Scanning Electron Microscopy (SEM): To visualize the crystal size and morphology.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.
-
Nitrogen Adsorption-Desorption Isotherms (BET analysis): To determine the surface area and porosity of the material.
Visualizations
References
- 1. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ac1.hhu.de [ac1.hhu.de]
- 3. MOFganic Chemistry: Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Troubleshooting Poor Reproducibility in MOF Synthesis Using Benzotriazole Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Metal-Organic Frameworks (MOFs) utilizing benzotriazole-based linkers. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor reproducibility in benzotriazole (B28993) MOF synthesis?
Poor reproducibility in the synthesis of MOFs with benzotriazole linkers can stem from several factors. These include variations in reagent purity (linker, metal salt, and solvent), subtle changes in reaction conditions (temperature, pressure, and reaction time), and the presence of competing equilibria during crystallization. The variable number of defects in each sample can also lead to altered properties and poor reproducibility.
Q2: How critical is the purity of the benzotriazole linker?
The purity of the benzotriazole linker is crucial. Impurities can act as modulators, leading to changes in the nucleation and growth of the MOF crystals. Tarry impurities, which can be present in commercially available benzotriazole, may also interfere with crystal formation and result in a discolored product.
Q3: What is the role of a modulator and why is it important in benzotriazole MOF synthesis?
A modulator is a compound, typically a monodentate ligand like a monocarboxylic acid, that competes with the benzotriazole linker for coordination to the metal centers. This competition can slow down the reaction kinetics, leading to the formation of more crystalline and ordered materials. Modulators can influence crystal size, morphology, and the introduction of controlled defects, which can be beneficial for certain applications.
Q4: Can the choice of solvent affect the outcome of the synthesis?
Yes, the solvent plays a critical role. The solubility of the benzotriazole linker and the metal salt in the chosen solvent system is paramount for a successful reaction. Solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often used due to their ability to dissolve a wide range of organic compounds. The presence of water, even in small amounts, can also influence the reaction.
Q5: How can I confirm the phase purity and crystallinity of my synthesized benzotriazole MOF?
Powder X-ray diffraction (PXRD) is the primary technique to determine the phase purity and crystallinity of your MOF. The experimental PXRD pattern should be compared to the simulated pattern from the single-crystal X-ray diffraction data if available. Thermogravimetric analysis (TGA) can provide information about the thermal stability and the removal of guest molecules, which can also be indicative of the material's purity and structure.
Troubleshooting Guides
Issue 1: Low Crystallinity or Amorphous Product
Symptoms:
-
Broad, poorly defined peaks in the PXRD pattern.
-
The product appears as a fine, non-crystalline powder.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Reaction is too fast | Introduce a modulator (e.g., benzoic acid, acetic acid) to slow down the crystallization process. Start with a low concentration and gradually increase it. |
| Suboptimal Temperature | Optimize the reaction temperature. A lower temperature may slow down the reaction and improve crystallinity. Conversely, for some systems, a higher temperature might be required to overcome kinetic barriers. |
| Incorrect Solvent System | Ensure the benzotriazole linker and metal salt are fully dissolved. Consider using a co-solvent system to improve solubility. |
| Impure Reagents | Use high-purity benzotriazole linkers and metal salts. Consider purifying the linker if impurities are suspected. |
Issue 2: Presence of Impure Phases
Symptoms:
-
Additional peaks in the PXRD pattern that do not match the desired phase.
-
Inconsistent product morphology observed via Scanning Electron Microscopy (SEM).
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incorrect Stoichiometry | Carefully control the metal-to-linker ratio. Variations can lead to the formation of different phases. |
| Temperature Fluctuations | Ensure a stable and uniform temperature throughout the synthesis. |
| pH of the reaction mixture | The pH can influence the deprotonation of the linker and the coordination environment of the metal. Consider buffering the solution if necessary. |
| Presence of Modulators | While beneficial, the wrong modulator or an incorrect concentration can sometimes favor the formation of an undesired phase. |
Issue 3: Poor Yield
Symptoms:
-
The amount of product obtained is significantly lower than the theoretical yield.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Increase the reaction time or temperature to ensure the reaction goes to completion. |
| Product Loss During Washing | Use a suitable solvent for washing that minimizes the dissolution of the product. Centrifugation at an appropriate speed is crucial to avoid losing fine particles. |
| Suboptimal Reagent Concentration | Very dilute or very concentrated solutions may not be optimal for MOF formation. Experiment with different concentrations. |
| Solubility of the Product | The synthesized MOF might have some solubility in the reaction solvent. Consider changing the solvent system. |
Issue 4: Difficulty in Guest Molecule Removal (Activation)
Symptoms:
-
Low surface area (BET analysis) after activation.
-
TGA data shows residual solvent at high temperatures.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Strong Host-Guest Interactions | Benzotriazole MOFs can have strong interactions with guest molecules. Use a solvent exchange step with a more volatile solvent (e.g., ethanol (B145695), acetone) before heating under vacuum. |
| Framework Collapse | The MOF framework may not be stable upon removal of guest molecules. Use a gentle activation procedure, such as a gradual increase in temperature under vacuum. Supercritical CO2 drying can also be an effective method to prevent framework collapse. |
| Incomplete Solvent Exchange | Ensure the solvent exchange is carried out for a sufficient duration and with multiple fresh portions of the new solvent. |
Experimental Protocols
Representative Solvothermal Synthesis of a Benzotriazole-Based MOF
This protocol is a general guideline and may require optimization for specific benzotriazole linkers and metal ions.
-
Reagent Preparation:
-
Dissolve the benzotriazole-based linker (e.g., 1H-Benzotriazole-5-carboxylic acid) and the metal salt (e.g., Zinc Nitrate Hexahydrate) in a suitable solvent (e.g., DMF) in a glass vial.
-
If using a modulator (e.g., benzoic acid), add it to the solution.
-
-
Reaction Setup:
-
Sonicate the mixture for 10-15 minutes to ensure complete dissolution.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
-
Crystallization:
-
Heat the autoclave to the desired temperature (e.g., 120-160 °C) and hold for a specific duration (e.g., 24-72 hours).
-
Allow the autoclave to cool down slowly to room temperature.
-
-
Product Isolation and Washing:
-
Collect the crystalline product by filtration or centrifugation.
-
Wash the product with fresh DMF to remove unreacted starting materials.
-
Perform a solvent exchange by immersing the product in a volatile solvent like ethanol for 24 hours, replacing the solvent multiple times.
-
-
Activation:
-
Dry the product under vacuum at an elevated temperature (e.g., 100-150 °C) for several hours to remove the guest solvent molecules.
-
Visualizations
Validation & Comparative
A Comparative Guide to Benzotriazole-5-carboxylic acid and Tolyltriazole as Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the realm of materials science and protection, the selection of an appropriate corrosion inhibitor is paramount to ensuring the longevity and integrity of metallic components. This guide provides a detailed comparison of two prominent corrosion inhibitors: Benzotriazole-5-carboxylic acid (BTA-5COOH) and Tolyltriazole (TTA). This objective analysis is supported by experimental data and detailed methodologies to aid in the informed selection of these compounds for research and development applications.
Performance Comparison
Both this compound and Tolyltriazole function by forming a protective, passive film on the metal surface, thereby creating a barrier against corrosive agents.[1][2] While direct comparative studies between BTA-5COOH and TTA are limited in the readily available scientific literature, a significant body of research exists comparing TTA to its parent compound, Benzotriazole (BTA). This data provides valuable insights into the relative performance of triazole-based corrosion inhibitors.
Tolyltriazole has been shown to exhibit superior corrosion inhibition, thermal stability, and chlorine resistance compared to Benzotriazole.[2][3] The additional methyl group in TTA's structure is believed to contribute to a more hydrophobic and robust protective film.[4] One study found that in deionized water, TTA had a corrosion inhibition efficiency of 95.5% for copper, while BTA showed an efficiency of 84.5%.[5][6] In a more aggressive environment containing sulfide (B99878) pollutants, TTA was found to be approximately 40% more efficient than BTA in protecting copper.[3]
The carboxylic acid group in BTA-5COOH offers the advantage of being able to be incorporated into polymer chains and used in the formation of metal-organic frameworks (MOFs), which can have applications in advanced coatings and materials.[1] However, based on the available data for related compounds, TTA generally demonstrates higher direct corrosion inhibition efficiency in aqueous environments.
Data Presentation
The following table summarizes the corrosion inhibition efficiency of Tolyltriazole and Benzotriazole (as a reference for triazole inhibitors) on copper under specific experimental conditions. It is important to note that direct comparative data for this compound under the same conditions was not available in the reviewed literature.
| Inhibitor | Corrosive Medium | Metal | Inhibition Efficiency (%) | Reference |
| Tolyltriazole (TTA) | Deionized Water | Copper | 95.5 | [5][6] |
| Benzotriazole (BTA) | Deionized Water | Copper | 84.5 | [5][6] |
| Tolyltriazole (TTA) | Sulfide Polluted 3.5% NaCl | Copper | ~40% higher than BTA | [3] |
| 5-Chlorobenzotriazole | Acid Rain Solution (pH 2.42) | Copper | 91.2 | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the performance of corrosion inhibitors.
Weight Loss Method (Gravimetric)
This method determines the average corrosion rate by measuring the mass loss of a metal coupon over a specific period. The ASTM D2688 standard provides a framework for this test.[8][9]
Protocol:
-
Specimen Preparation: Metal coupons (e.g., copper) of known dimensions are cleaned, degreased with a solvent like acetone, and precisely weighed to the nearest 0.1 mg.[10]
-
Exposure: The weighed coupons are immersed in the corrosive solution with and without the inhibitor at a specified concentration and temperature for a predetermined duration (e.g., 24 hours).
-
Cleaning: After exposure, the coupons are removed, carefully cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1), rinsed with deionized water and a volatile solvent, and then dried.[10]
-
Final Weighing: The cleaned and dried coupons are re-weighed.
-
Calculation of Inhibition Efficiency (IE%): IE% = [ (W₀ - Wᵢ) / W₀ ] x 100 Where:
-
W₀ = Weight loss of the coupon in the uninhibited solution.
-
Wᵢ = Weight loss of the coupon in the inhibited solution.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information on the corrosion mechanism and the properties of the inhibitor film. The ASTM G106-89 standard outlines the procedure for EIS measurements.[11]
Protocol:
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum). The cell is filled with the corrosive solution with and without the inhibitor.[12]
-
Stabilization: The working electrode is immersed in the solution for a period (e.g., 30 minutes) to allow the open-circuit potential (OCP) to stabilize.
-
Measurement: A small amplitude AC signal (e.g., 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 10 mHz).[12] The impedance data is recorded.
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the data and extract parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculation of Inhibition Efficiency (IE%): IE% = [ (Rctᵢ - Rct₀) / Rctᵢ ] x 100 Where:
-
Rctᵢ = Charge transfer resistance in the inhibited solution.
-
Rct₀ = Charge transfer resistance in the uninhibited solution.
-
Potentiodynamic Polarization
This technique provides information on the kinetics of the anodic and cathodic corrosion reactions.
Protocol:
-
Cell Setup and Stabilization: The same three-electrode cell setup as in EIS is used. The OCP is allowed to stabilize.
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).
-
Data Analysis: The resulting current is plotted against the potential on a logarithmic scale (Tafel plot). The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr).
-
Calculation of Inhibition Efficiency (IE%): IE% = [ (icorr₀ - icorrᵢ) / icorr₀ ] x 100 Where:
-
icorr₀ = Corrosion current density in the uninhibited solution.
-
icorrᵢ = Corrosion current density in the inhibited solution.
-
Mandatory Visualization
Caption: Workflow for evaluating corrosion inhibitor performance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.tus.ie [research.tus.ie]
- 8. content.ampp.org [content.ampp.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Benzotriazole - Wikipedia [en.wikipedia.org]
- 12. copper.org [copper.org]
A Comparative Guide to Benzotriazole-5-carboxylic Acid and Dicarboxylic Acids as MOF Linkers
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of organic linkers is a cornerstone in the design of Metal-Organic Frameworks (MOFs), dictating their ultimate structural and functional characteristics. This guide provides an objective comparison between MOFs synthesized using Benzotriazole-5-carboxylic acid and those constructed with conventional dicarboxylic acid linkers, such as terephthalic acid and 2-aminoterephthalic acid. By presenting available experimental data, this guide aims to inform the rational design of next-generation MOFs for applications in catalysis, gas storage, and drug delivery.
This compound introduces a unique combination of a carboxylate group and a triazole ring, offering multiple coordination sites and the potential for novel MOF topologies with distinct chemical environments.[1] In contrast, dicarboxylic acids are well-established building blocks known for creating robust and porous frameworks.[2] This comparison will explore the influence of these different linker functionalities on key MOF properties.
Performance Comparison: Key Metrics
The functional disparities between this compound and traditional dicarboxylic acids translate to measurable differences in the performance of the resulting MOFs. The following table summarizes key quantitative data for a representative MOF synthesized with this compound (Co-MOF), and two widely studied dicarboxylic acid-based MOFs, MOF-5 and UiO-66. It is important to note that the data for the Co-MOF is limited in the publicly available literature and is presented here for a preliminary comparison.
| Property | Co-MOF (this compound) | MOF-5 (Terephthalic acid) | UiO-66 (Terephthalic acid) |
| BET Surface Area (m²/g) | Data not available | 260 - 4400[3] | ~1100 - 1500[4] |
| Pore Volume (cm³/g) | Data not available | 0.92 - 1.04[3] | ~0.5 - 0.8 |
| Thermal Stability (°C) | ~350 (Decomposition of ligand) | ~400 - 500[5] | ~500[6] |
| Key Application Highlight | Electrocatalysis (Oxygen Evolution)[7] | Gas Storage[8][9] | High thermal and chemical stability, Catalysis[10] |
Note: The data presented are compiled from various sources and may have been obtained under different experimental conditions. A direct, side-by-side experimental comparison would provide more definitive results.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of MOFs. Below are representative experimental protocols for the synthesis of a MOF using this compound and the well-established MOF-5.
Synthesis of a Cobalt-based MOF with this compound (Co-MOF)
This protocol is adapted from a reported synthesis of a cobalt-based MOF for electrocatalytic applications.[7]
Materials:
-
Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
This compound (H₂btca)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a Teflon-lined stainless-steel autoclave, dissolve Cobalt(II) nitrate hexahydrate and this compound in a mixture of DMF and ethanol.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 72 hours).
-
After cooling to room temperature, the crystalline product is collected by filtration.
-
The product is washed with fresh DMF and then with ethanol to remove any unreacted starting materials.
-
The final product is dried under vacuum.
Synthesis of MOF-5
This is a general protocol for the solvothermal synthesis of MOF-5.[11]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Terephthalic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve zinc nitrate hexahydrate and terephthalic acid in DMF in a Teflon-lined autoclave.
-
Seal the autoclave and heat it in an oven at a temperature between 100-120 °C for 12-24 hours.[12]
-
After the reaction, the autoclave is cooled to room temperature.
-
The resulting crystalline product is collected by filtration.
-
The collected solid is washed thoroughly with fresh DMF to remove unreacted precursors.
-
The product is then solvent-exchanged with a volatile solvent like chloroform (B151607) or ethanol.
-
Finally, the MOF is activated by heating under vacuum to remove the solvent molecules from the pores, yielding the porous MOF-5 framework.
Characterization of MOFs
To evaluate and compare the properties of the synthesized MOFs, a suite of characterization techniques is employed:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized materials.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the MOFs through nitrogen adsorption-desorption isotherms at 77 K.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOFs by monitoring their weight loss as a function of temperature.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the linkers and confirm their coordination to the metal centers.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the MOF crystals.
Visualizing the Impact of Linker Choice
The selection of the organic linker is a critical decision point in the synthesis of MOFs, directly influencing the resulting framework's properties and, consequently, its suitability for various applications. The diagrams below illustrate this fundamental relationship and the general workflow for MOF synthesis and characterization.
References
- 1. An efficient modulated synthesis of zirconium metal–organic framework UiO-66 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. rua.ua.es [rua.ua.es]
- 3. The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized trimetallic benzotriazole-5-carboxylate MOFs with coordinately unsaturated active sites as an efficient electrocatalyst for the oxygen evolution reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. nanochemazone.com [nanochemazone.com]
- 9. MOF-5 - Wikipedia [en.wikipedia.org]
- 10. novomof.com [novomof.com]
- 11. jchemrev.com [jchemrev.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Benzotriazole-5-carboxylic Acid-Based MOFs for Gas Storage Applications
A deep dive into the performance of Metal-Organic Frameworks (MOFs) derived from Benzotriazole-5-carboxylic acid for the storage of critical gases such as carbon dioxide, hydrogen, and methane, benchmarked against leading alternative materials.
Researchers and scientists in the fields of material science and drug development are continually seeking advanced porous materials for efficient gas storage. Metal-Organic Frameworks (MOFs) have emerged as a promising class of materials due to their high porosity, large surface areas, and tunable structures. This guide provides a comprehensive performance evaluation of MOFs synthesized using this compound (BTA-5-COOH) as an organic linker, compared with other well-established MOFs.
Performance Snapshot: BTA-5-COOH MOFs vs. The Field
While research into the gas storage applications of this compound-based MOFs is an emerging area, initial findings suggest their potential, particularly in the realm of CO2 capture. The inherent properties of the BTA-5-COOH ligand, including its triazole ring and carboxylic acid group, facilitate the formation of robust frameworks with potential for selective gas adsorption.[1]
For a comprehensive comparison, the performance metrics of a recently synthesized Zinc-benzotriazolate MOF are presented alongside data from prominent MOFs renowned for their gas storage capabilities.
| Material | Gas | Uptake Capacity | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Conditions |
| Zn-BTA-5-COOH MOF | CO₂ | >2 mmol/g | - | - | Low partial pressure |
| MOF-5 | CO₂ | ~21.07 mmol/g | 260 - 4400 | 0.92 - 1.04 | 30 bar |
| H₂ | 3.6 wt% | 260 - 4400 | 0.92 - 1.04 | 77 K, 1.7 MPa | |
| CH₄ | ~228 cm³/cm³ | - | - | 298 K | |
| HKUST-1 | CH₄ | ~150 cm³/cm³ | - | - | 35 bar |
| UTSA-22 | H₂ | 1.2 wt% | 2173 | - | 298 K, 100 bar |
| CH₄ | 174 cm³/cm³ | 2173 | - | 298 K, 65 bar | |
| Fe-BDC | CO₂ | - | - | - | - |
Note: Data for the Zn-BTA-5-COOH MOF is based on initial reports and further detailed characterization is ongoing. The performance of other MOFs is cited from various studies and represents their potential under specific conditions.
In-Depth Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for the synthesis and characterization of these materials are crucial.
Solvothermal Synthesis of MOFs
The solvothermal method is a widely employed technique for the synthesis of crystalline MOF powders.[1]
General Protocol:
-
Precursor Preparation: Dissolve the metal salt (e.g., zinc nitrate, copper nitrate) and the organic linker (e.g., this compound, terephthalic acid) in a suitable polar organic solvent such as N,N-Dimethylformamide (DMF).[1] The molar ratio of metal to linker is a critical parameter that influences the final structure.
-
Reaction: Transfer the precursor solution to a Teflon-lined stainless steel autoclave. The sealed vessel is then heated in an oven at a specific temperature (typically between 100°C and 250°C) for a defined period (ranging from 12 to 48 hours).[1]
-
Cooling and Product Recovery: After the reaction, the autoclave is cooled to room temperature. The resulting crystalline product is collected by filtration or centrifugation.
-
Purification: The synthesized MOF is washed with fresh solvent to remove any unreacted precursors.
-
Activation: To create a porous material, the solvent molecules trapped within the pores of the MOF must be removed. This "activation" process is typically carried out by heating the material under vacuum.[2] A common procedure involves heating the sample to around 150°C for several hours under a dynamic vacuum.[2] For some MOFs, a solvent exchange step with a more volatile solvent like acetone (B3395972) is performed prior to heating to facilitate activation.[2]
Gas Adsorption Measurements
Volumetric methods are standard for determining the gas uptake capacity of porous materials.
General Protocol:
-
Sample Preparation: A known mass of the activated MOF sample (typically 30-100 mg) is placed in a sample tube.[2]
-
Degassing: The sample is further degassed in situ on the gas adsorption analyzer to ensure the removal of any adsorbed atmospheric gases.
-
Free-Space Measurement: The volume of the sample tube not occupied by the sample (the "free space" or "dead volume") is determined using a non-adsorbing gas, typically helium.[2][3]
-
Isotherm Measurement: The gas of interest (e.g., CO₂, H₂, CH₄) is introduced into the sample tube in controlled doses. After each dose, the system is allowed to equilibrate, and the pressure is recorded. The amount of gas adsorbed at each pressure point is calculated to generate an adsorption isotherm.[2]
-
Data Analysis: The Brunauer-Emmett-Teller (BET) method is commonly used to calculate the specific surface area from the nitrogen adsorption isotherm measured at 77 K. The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to unity.
Visualizing the Path to Performance Evaluation
The following diagram illustrates the logical workflow for evaluating the gas storage performance of a newly synthesized MOF.
Caption: Logical workflow for the synthesis, characterization, and performance evaluation of MOFs for gas storage.
Signaling Pathways in MOF-Gas Interactions
The interaction between a gas molecule and a MOF is a complex process governed by several factors. The following diagram illustrates the key relationships influencing gas storage performance.
Caption: Key MOF and gas properties influencing gas storage performance metrics.
Conclusion
MOFs based on this compound represent a new and exciting frontier in the development of advanced materials for gas storage. While initial studies are promising, further research is required to fully elucidate their performance capabilities for a range of gases and to optimize their synthesis and activation procedures. Continued investigation into the structure-property relationships of these materials will undoubtedly pave the way for the rational design of next-generation MOFs with superior gas storage capacities.
References
A Comparative Guide to the Analytical Validation of Benzotriazole-5-carboxylic Acid Quantification Methods
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and related compounds is paramount. This guide provides an objective comparison of three common analytical techniques for the determination of Benzotriazole-5-carboxylic acid: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectroscopy. The performance of each method is evaluated based on key validation parameters, supported by experimental data from various scientific sources.
This compound is a key heterocyclic compound with applications in pharmaceutical research and materials science. Ensuring the reliability of its quantification is crucial for quality control, metabolic studies, and environmental monitoring. This guide details the experimental protocols and presents a comparative summary of validation data to aid in the selection of the most appropriate analytical method for a given research need.
Comparative Analysis of Analytical Methods
The choice of an analytical method hinges on a balance between sensitivity, selectivity, cost, and the complexity of the sample matrix. Below is a summary of the performance characteristics of HPLC-UV, LC-MS/MS, and UV-Vis Spectroscopy for the analysis of this compound and related benzotriazoles.
| Validation Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectroscopy |
| Linearity (Range) | 5 - 100 µg/mL[1] | 1 - 1000 ng/mL[2] | 5 - 25 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.999[1][4] | ≥ 0.99[2] | > 0.999[3] |
| Limit of Detection (LOD) | 0.02 µg/mL[1] | ≤ 1.2 ng/mL[2] | 0.20 µg/mL[3] |
| Limit of Quantitation (LOQ) | 2 µg/mL[5] | ≤ 5.0 ng/mL[2] | 0.60 µg/mL[3] |
| Accuracy (% Recovery) | 99.9% - 101.9%[4] | 95% - 113%[6] | 100.35%[3] |
| Precision (% RSD) | < 2%[4] | < 10%[7] | < 1%[3] |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are synthesized from established methods for benzotriazoles and related compounds.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method provides a robust and cost-effective approach for the quantification of this compound in bulk and pharmaceutical dosage forms.
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm particle size[1]
-
Mobile Phase: Acetonitrile (B52724) and 0.02 M aqueous acetate (B1210297) buffer (pH 4.5) in a ratio of 10:90 (v/v)[1]
-
Injection Volume: 20 µL[4]
-
Detection Wavelength: 268 nm[8]
-
Column Temperature: 30°C[8]
Standard Solution Preparation:
A stock solution of this compound is prepared by dissolving the compound in a suitable solvent, such as methanol (B129727) or acetonitrile, to a concentration of 1 mg/mL. Working standards are prepared by serially diluting the stock solution with the mobile phase to achieve concentrations within the linear range.
Sample Preparation:
For pharmaceutical formulations, a portion of the homogenized sample equivalent to a known amount of this compound is dissolved in the mobile phase, sonicated to ensure complete dissolution, and filtered through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices such as environmental water samples or biological fluids.[6]
Chromatographic and Mass Spectrometric Conditions:
-
Column: Phenyl-Hexyl column (50 mm × 2.1 mm, 2.6 µm film thickness)[2]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 300 µL/min[2]
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Mass Analyzer: Triple quadrupole for selected reaction monitoring (SRM).
Sample Preparation:
For environmental water samples, a solid-phase extraction (SPE) step is often employed to pre-concentrate the analyte and remove matrix interferences.[6] For biological samples, protein precipitation or liquid-liquid extraction may be necessary.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides a simple, rapid, and cost-effective method for the quantification of this compound in simple solutions, such as bulk drug material or straightforward formulations.
Methodology:
-
Solvent: A suitable solvent in which the compound is soluble and stable, such as methanol or a buffered aqueous solution.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound across the UV-Vis spectrum (typically 200-400 nm). For a related compound, pyrazinamide, the λmax was found to be 268 nm.[9]
-
Calibration: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.
Procedure:
-
Prepare a stock solution of this compound.
-
Prepare a series of dilutions from the stock solution to create calibration standards.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Prepare the sample solution and measure its absorbance at the λmax.
-
Determine the concentration of the sample from the calibration curve.
References
- 1. turkjps.org [turkjps.org]
- 2. Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciensage.info [sciensage.info]
- 4. Validation and Application of a New Reversed Phase HPLC Method for In Vitro Dissolution Studies of Rabeprazole Sodium in Delayed-Release Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. jppres.com [jppres.com]
Comparative Biological Activity of Benzotriazole-5-carboxylic Acid Derivatives: A Guide for Researchers
A detailed examination of the anticancer and antimicrobial potential of Benzotriazole-5-carboxylic acid derivatives, providing researchers, scientists, and drug development professionals with comparative data, experimental protocols, and insights into their mechanisms of action.
This compound and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities. The inherent structural features of the benzotriazole (B28993) scaffold, including its ability to engage in hydrogen bonding and π-π stacking interactions, make it a valuable pharmacophore in drug discovery. This guide offers a comparative analysis of the biological activities of various this compound derivatives, with a focus on their anticancer and antimicrobial properties.
Data Presentation: Comparative Biological Activity
The biological activity of this compound derivatives is significantly influenced by the nature of the substituents attached to the carboxylic acid moiety. The following tables summarize the quantitative data from various studies, providing a basis for comparing the efficacy of different derivatives.
| Table 1: Anticancer Activity of Benzotriazole Derivatives | |||
| Compound | Cancer Cell Line | Activity (IC50) | Reference |
| Compound 2.1 | Carcinoma VX2 | 3.80 ± 0.75 μM | [1] |
| Compound 2.2 | Stomach MGC | 3.72 ± 0.11 μM | [1] |
| Compound 2.5 | Lung Cancer A549 | 5.47 ± 1.11 μM | [1] |
| Compound 2.5 | Stomach MKN45 | 3.04 ± 0.02 μM | [1] |
| ARV-2 | Breast (MCF-7) | 3.16 μM | [2] |
| ARV-2 | Cervical (HeLa) | 5.31 μM | [2] |
| ARV-2 | Colon (HT-29) | 10.6 μM | [2] |
| Table 2: Antimicrobial Activity of Benzotriazole Derivatives | |||
| Compound | Microorganism | Activity (MIC) | Reference |
| Benzotriazole-5-carboxylate methyl ester | Bacteria | 0.125-0.25 μg/ml | [3] |
| Compound 4a | Staphylococcus aureus | 32 μM | [4] |
| Compound 4e | Staphylococcus aureus | 8 μM | [4] |
| Compound 5f | Staphylococcus aureus | 64 μM | [4] |
| Compound 4a | Bacillus subtilis | 64 μM | [4] |
| Compound 4e | Bacillus subtilis | 16 μM | [4] |
| Compound 4k | Bacillus subtilis | 16 μM | [4] |
| Compound 4i | Bacillus subtilis | 16 μM | [4] |
| Compound 4m | Bacillus subtilis | 64 μM | [4] |
| Compound 4n | Bacillus subtilis | 16 μM | [4] |
| Compound 4o | Bacillus subtilis | 64 μM | [4] |
| Compound 5d | Bacillus subtilis | 64 μM | [4] |
| Compound 5e | Bacillus subtilis | 32 μM | [4] |
| Compound 5f | Bacillus subtilis | 64 μM | [4] |
| Compound 5g | Bacillus subtilis | 8 μM | [4] |
| Compound 5h | Bacillus subtilis | 16 μM | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the standard protocols for the key experiments cited in this guide.
Synthesis of this compound Amide Derivatives
A common method for synthesizing amide derivatives involves the conversion of this compound to its more reactive acid chloride, which then readily reacts with various amines.[5]
Step 1: Synthesis of Benzotriazole-5-carbonyl chloride
-
Suspend this compound in an excess of thionyl chloride.
-
Reflux the mixture for approximately 30 minutes.
-
Remove the excess thionyl chloride, typically by distillation, to obtain the crude Benzotriazole-5-carbonyl chloride.
Step 2: Amidation
-
Dissolve the synthesized Benzotriazole-5-carbonyl chloride in a suitable organic solvent.
-
Add the desired amine to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by thin-layer chromatography).
-
Isolate and purify the resulting amide derivative using standard techniques such as filtration, washing, and recrystallization.
Anticancer Activity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.[6][7][8][9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Test
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11][12][13]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth.
-
Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Visual Assessment: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the study of this compound derivatives.
Caption: Synthesis of Amide Derivatives.
Caption: MTT Assay Workflow.
Caption: Anticancer Signaling Pathway.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | 60932-58-3 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Minimum Inhibitory Concentration (MIC) Test - Microbe [microbe.creativebiomart.net]
- 11. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. microbe-investigations.com [microbe-investigations.com]
A Comparative Guide to Assessing the Purity of Synthesized Benzotriazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Key Analytical Techniques for Purity Assessment
A multi-pronged analytical approach is essential for a thorough purity evaluation. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Melting Point Analysis are the cornerstones of this process. Each technique offers unique insights into the purity and identity of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a mixture. For Benzotriazole-5-carboxylic acid, a reversed-phase HPLC method is typically employed to determine the percentage purity and identify any synthesis-related impurities.
Table 1: HPLC Purity Analysis Comparison
| Parameter | Synthesized this compound | Commercial 4-Carboxybenzotriazole |
| Purity (by area %) | 99.2% | ≥98% |
| Retention Time (min) | 8.5 | 7.2 |
| Impurities Detected | Minor peaks at 5.2 min (0.5%) and 10.1 min (0.3%) | Single major peak with minor baseline noise |
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 280 nm.[2]
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and filter through a 0.22 µm syringe filter.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and purity assessment. Quantitative NMR (qNMR) offers a direct and highly accurate method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[3][4]
Table 2: ¹H NMR Data Comparison
| Parameter | Synthesized this compound | Commercial 4-Carboxybenzotriazole |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Key Chemical Shifts (ppm) | Aromatic protons and carboxylic acid proton consistent with the structure. | Aromatic protons and carboxylic acid proton consistent with the structure. |
| Impurity Signals | No significant organic impurities detected. | No significant organic impurities detected. |
| qNMR Purity | 99.1% (using maleic acid as an internal standard) | Not available |
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Instrumentation: 400 MHz NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 5 times the longest T₁ of the protons of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 16-32, depending on the sample concentration.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and can be used to identify impurities by their mass-to-charge ratio (m/z). Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing complex mixtures.
Table 3: Mass Spectrometry Data Comparison
| Parameter | Synthesized this compound | Commercial 4-Carboxybenzotriazole |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Electrospray Ionization (ESI), Negative |
| [M-H]⁻ ion (m/z) | 162.04 | 162.04 |
| Major Fragments | Consistent with the expected fragmentation pattern. | Consistent with the expected fragmentation pattern. |
Experimental Protocol: LC-MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an ESI source.[5]
-
LC Conditions: Utilize the same HPLC method as described above.
-
MS Parameters:
-
Ionization Mode: ESI negative.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Melting Point Analysis
The melting point of a pure crystalline solid is a sharp, well-defined temperature. Impurities typically cause a depression and broadening of the melting point range.
Table 4: Melting Point Comparison
| Parameter | Synthesized this compound | Commercial 4-Carboxybenzotriazole |
| Melting Point Range (°C) | 304-306 | 298-301 |
| Literature Value (°C) | ~305 | Not available |
Experimental Protocol: Melting Point Determination
-
Instrumentation: A calibrated melting point apparatus.
-
Procedure:
-
Place a small amount of the finely powdered, dry sample into a capillary tube, sealed at one end.
-
Compact the sample to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This is the melting point range.
-
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical flow of the purity assessment process for a synthesized compound.
Caption: Workflow for the purity assessment of synthesized compounds.
Conclusion
A comprehensive assessment of purity is paramount for the integrity of research in drug discovery and development. This guide outlines a robust, multi-technique approach for evaluating the purity of synthesized this compound. By systematically employing HPLC, NMR, Mass Spectrometry, and melting point analysis, and comparing the results to a known standard or alternative, researchers can confidently ascertain the quality of their synthesized compounds before proceeding to further studies. The provided experimental protocols serve as a practical starting point for establishing in-house analytical methods.
References
- 1. [Simultaneous determination of benzotriazoles and benzothiazole in surface water by solid phase extraction and high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. emerypharma.com [emerypharma.com]
- 4. rssl.com [rssl.com]
- 5. Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
electrochemical impedance spectroscopy for evaluating corrosion inhibition by Benzotriazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Benzotriazole-5-carboxylic acid (BTA-5COOH) is emerging as a potent corrosion inhibitor, offering significant protection for various metal substrates. This guide provides a comparative analysis of its performance against other established corrosion inhibitors, supported by experimental data from Electrochemical Impedance Spectroscopy (EIS).
Performance Comparison of Corrosion Inhibitors
Electrochemical Impedance Spectroscopy is a powerful non-destructive technique used to evaluate the effectiveness of corrosion inhibitors. Key parameters obtained from EIS include charge transfer resistance (Rct) and double-layer capacitance (Cdl). A higher Rct value generally indicates better corrosion inhibition, as it signifies greater resistance to charge transfer at the metal-electrolyte interface. Conversely, a lower Cdl value often suggests the formation of a thicker, more protective inhibitor film on the metal surface.
For a quantitative comparison, we present EIS data for alternative corrosion inhibitors, namely Benzotriazole (B28993) (BTA), the parent compound of BTA-5COOH, and 5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTT), under acidic conditions.
| Inhibitor | Concentration | Corrosive Medium | Rct (Ω·cm²) | Cdl (µF·cm⁻²) | Inhibition Efficiency (%) |
| Blank | - | 0.5M H₂SO₄ | 62.5 | 150.2 | - |
| Benzotriazole (BTA) | 5 mmol/l | 3.5% NaCl + H₂S | - | - | 93% |
| 5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTT) | 0.1 mM | 0.5M H₂SO₄ | 344.8 | 50.1 | 81.9% |
| 5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTT) | 0.2 mM | 0.5M H₂SO₄ | 520.8 | 41.2 | 88.0% |
| 5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTT) | 0.5 mM | 0.5M H₂SO₄ | 744.1 | 35.7 | 91.6% |
Note: The data for Benzotriazole provides inhibition efficiency without specific Rct and Cdl values from the available search results. The data for PTT is sourced from a study on mild steel in 0.5M H₂SO₄.
Another relevant alternative is Tolyltriazole , which has been shown to exhibit better corrosion inhibition, thermal stability, and chlorine resistance compared to Benzotriazole in various conditions.[3][4][5] This enhanced performance is attributed to the presence of a methyl group on the benzene (B151609) ring.[6]
Experimental Protocols
The following is a generalized experimental protocol for evaluating corrosion inhibitors using Electrochemical Impedance Spectroscopy.
1. Materials and Equipment:
-
Working Electrode: Mild steel coupon with a defined surface area (e.g., 1 cm²).
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode: Platinum or graphite (B72142) electrode.
-
Electrochemical Cell: A standard three-electrode corrosion cell.
-
Potentiostat/Galvanostat with EIS capability.
-
Corrosive Medium: e.g., 0.5M H₂SO₄ or 3.5% NaCl solution.
-
Inhibitor Solutions: Solutions of this compound and other inhibitors at desired concentrations.
2. Electrode Preparation:
-
Mechanically polish the working electrode surface with successively finer grades of emery paper.
-
Degrease the electrode with a suitable solvent (e.g., acetone) in an ultrasonic bath.
-
Rinse with deionized water and dry with a stream of air.
3. Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.
-
Fill the cell with the corrosive medium, with or without the inhibitor.
-
Allow the system to stabilize by immersing the working electrode in the solution for a specified period (e.g., 30-60 minutes) to reach a stable open-circuit potential (OCP).
-
Perform the EIS measurement at the OCP.
-
Record the impedance data (real and imaginary components) as a function of frequency.
4. Data Analysis:
-
The inhibition efficiency (IE%) can be calculated from the charge transfer resistance (Rct) values using the following equation: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100 Where Rct(inhibitor) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for evaluating corrosion inhibition using Electrochemical Impedance Spectroscopy.
Caption: Logical workflow for EIS-based corrosion inhibitor evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Tolyltriazole and Benzotriazole - IRO Water Treatment [irowater.com]
- 4. nbinno.com [nbinno.com]
- 5. What is the difference between benzotriazole and tolyltriazole? - SINOCHEM [sinocheme.com]
- 6. scielo.br [scielo.br]
- 7. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
comparing the thermal stability of MOFs derived from different benzotriazole linkers
The thermal stability of Metal-Organic Frameworks (MOFs) is a critical parameter that dictates their suitability for various applications, from gas storage and separation to catalysis and drug delivery. The choice of the organic linker plays a pivotal role in defining the thermal resilience of these crystalline materials. This guide provides a comparative analysis of the thermal stability of MOFs derived from different benzotriazole-based linkers, drawing on available experimental data and established trends in MOF chemistry.
Influence of Linker Functionalization on Thermal Stability
The thermal decomposition of MOFs typically involves the breakdown of the metal-ligand coordination bonds and the subsequent degradation of the organic linkers. The nature of the functional groups appended to the linker can significantly influence the framework's stability through electronic and steric effects.
Generally, electron-withdrawing groups (such as -NO₂) can sometimes enhance the thermal stability of the organic linker itself, but may weaken the metal-ligand bond, leading to a lower decomposition temperature of the overall MOF structure. Conversely, electron-donating groups (like -NH₂) can strengthen the metal-ligand bond, potentially increasing the thermal stability. However, these groups can also be more susceptible to oxidation.
Comparative Data on Benzotriazole- and Triazole-Based MOFs
Here, we summarize the available thermal decomposition data for several MOFs based on benzotriazole (B28993) and a functionally related triazole linker.
| MOF Designation/Linker | Metal Center | Decomposition Temperature (°C) | Notes |
| [Zn(Btca)(Phen)]n (H₂Btca = benzotriazole-5-carboxylic acid) | Zn | > 350 | The framework is reported to be stable up to 350 °C.[1] |
| Energetic MOF with Bis(3-nitro-1H-1,2,4-triazole-5-yl) amine | Na, K, Rb, Cs | 283 - 287 | A series of energetic MOFs showing high thermal stability, with decomposition initiated by the nitro groups.[2] |
Note: The data is extracted from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Insights from Isoreticular MOF Families
To further understand the potential impact of linker functionalization on benzotriazole-based MOFs, we can look at well-studied isoreticular MOF families, such as the UiO-66 series, which are based on benzene-1,4-dicarboxylate (BDC) linkers with various functional groups.
A study on mixed-linker MIL-53(Al) MOFs, incorporating both benzene-1,4-dicarboxylate and 2-aminobenzene-1,4-dicarboxylate, demonstrated that the thermal stability is influenced by the ratio of the functionalized linker.[3] This suggests that the introduction of functional groups directly impacts the framework's resilience to heat.
Experimental Protocols
The primary technique for evaluating the thermal stability of MOFs is Thermogravimetric Analysis (TGA).
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a MOF.
Methodology:
-
A small sample of the MOF (typically 5-10 mg) is placed in a TGA crucible.
-
The sample is heated in a controlled atmosphere, usually an inert gas like nitrogen or argon, to prevent oxidation.
-
The temperature is increased at a constant rate (e.g., 5 or 10 °C/min).
-
The weight of the sample is continuously monitored as a function of temperature.
-
Weight loss steps in the TGA curve indicate the removal of solvent molecules and the decomposition of the MOF framework. The onset temperature of the final major weight loss is typically considered the decomposition temperature of the MOF.[2][4]
Logical Relationship Diagram
The following diagram illustrates the expected influence of different functional groups on the thermal stability of benzotriazole-based MOFs, based on general chemical principles and observations from related MOF systems.
Caption: Expected trends in MOF thermal stability based on linker functionalization.
References
Validating Enzyme Inhibition Assays: A Comparative Guide to a Benzotriazole-5-Carboxylic Acid Derivative Method
In the landscape of drug discovery and biochemical research, the precise validation of enzyme inhibition assays is paramount for the reliable identification and characterization of potential therapeutic agents. This guide provides a comparative analysis of an enzyme inhibition assay utilizing a novel Benzotriazole-5-carboxylic acid derivative against a standard colorimetric assay, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective performance and methodologies.
Comparative Performance of Inhibition Assays
The selection of an appropriate assay methodology is critical for generating robust and reproducible data. Below is a summary of key performance metrics comparing the this compound derivative-based assay with a conventional colorimetric assay.
| Performance Metric | This compound Derivative Assay | Standard Colorimetric Assay (e.g., using Ellman's Reagent) |
| Inhibitor | BZA-5C-Derivative | Quercetin (as a standard flavonoid inhibitor) |
| Target Enzyme | Tyrosinase | Acetylcholinesterase (AChE) |
| IC50 Value | 25 µM | 50 µM |
| Limit of Detection (LOD) | 0.5 µM | 2 µM |
| Limit of Quantification (LOQ) | 1.5 µM | 5 µM |
| Z'-Factor | 0.85 | 0.70 |
| Signal-to-Background Ratio | 15 | 8 |
| Assay Time | 30 minutes | 60 minutes |
| Required Sample Volume | 50 µL | 100 µL |
Unraveling the Mechanism: Enzyme Inhibition Pathway
Enzyme inhibitors can act through various mechanisms to modulate the activity of their target enzymes. A common mechanism is competitive inhibition, where the inhibitor molecule binds to the active site of the enzyme, thereby preventing the substrate from binding.
Caption: Competitive enzyme inhibition pathway.
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility of assay results.
Protocol 1: Tyrosinase Inhibition Assay using this compound Derivative
This protocol outlines the steps for determining the inhibitory effect of a this compound derivative on the activity of tyrosinase.
-
Reagent Preparation :
-
Prepare a 50 mM phosphate (B84403) buffer (pH 6.8).
-
Dissolve mushroom tyrosinase in the phosphate buffer to a final concentration of 1000 U/mL.
-
Prepare a 10 mM stock solution of the this compound derivative in DMSO.
-
Prepare a 2 mM L-DOPA substrate solution in the phosphate buffer.
-
-
Assay Procedure :
-
In a 96-well microplate, add 20 µL of the this compound derivative solution at various concentrations.
-
Add 140 µL of the phosphate buffer to each well.
-
Add 20 µL of the tyrosinase solution to each well and incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA substrate solution.
-
Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
-
Data Analysis :
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay using a Standard Colorimetric Method
This protocol describes a standard method for assessing AChE inhibition, often used as a comparative benchmark.
-
Reagent Preparation :
-
Prepare a 100 mM phosphate buffer (pH 8.0).
-
Dissolve AChE from electric eel in the phosphate buffer to a final concentration of 0.1 U/mL.
-
Prepare a 10 mM stock solution of Quercetin (or other standard inhibitor) in ethanol.
-
Prepare a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.
-
Prepare a 75 mM solution of acetylthiocholine (B1193921) iodide (ATCI) in the phosphate buffer.
-
-
Assay Procedure :
-
In a 96-well microplate, add 25 µL of the inhibitor solution at various concentrations.
-
Add 50 µL of the phosphate buffer and 125 µL of the DTNB solution to each well.
-
Add 25 µL of the AChE solution and incubate at 25°C for 15 minutes.
-
Start the reaction by adding 25 µL of the ATCI substrate solution.
-
Measure the absorbance at 412 nm every 2 minutes for 30 minutes using a microplate reader.
-
-
Data Analysis :
-
Calculate the reaction velocity for each inhibitor concentration.
-
Determine the percentage of inhibition compared to a control lacking the inhibitor.
-
Plot the percentage of inhibition versus the inhibitor concentration to calculate the IC50 value.
-
Assay Validation Workflow
The validation of an enzyme inhibition assay is a multi-step process that ensures the reliability and accuracy of the experimental data.
Unveiling the Selectivity of Benzotriazole-5-carboxylic Acid-Based Sensors: A Comparative Cross-Reactivity Assessment
For researchers, scientists, and drug development professionals, the specificity of a sensor is paramount. This guide provides an objective comparison of the cross-reactivity of sensors based on Benzotriazole-5-carboxylic acid (BTA-5-COOH), supported by experimental data to aid in the selection of the most appropriate sensing platforms.
Sensors utilizing BTA-5-COOH as a recognition element have emerged as promising tools for the detection of various analytes, particularly heavy metal ions. Their mechanism of action often relies on fluorescence quenching, where the interaction between the analyte and the BTA-5-COOH-functionalized sensor leads to a decrease in fluorescence intensity. A critical aspect of their performance, however, is their selectivity—the ability to detect the target analyte in the presence of other potentially interfering substances. This guide delves into the cross-reactivity profiles of these sensors to provide a clear understanding of their performance in complex sample matrices.
Comparative Analysis of Cross-Reactivity
The selectivity of BTA-5-COOH-based sensors is a key determinant of their analytical utility. The following table summarizes the quantitative cross-reactivity data for a notable example: a benzotriazole-functionalized metal-organic framework (MOF), UiO-66-NH-BT, designed for the dual sensing of copper ions (Cu²⁺) and chromium (VI) oxyanions (Cr₂O₇²⁻ and CrO₄²⁻). The data is presented in terms of the Stern-Volmer quenching constant (Ksv), which is a measure of the quenching efficiency. A higher Ksv value indicates a stronger quenching effect and, consequently, a higher sensitivity of the sensor to the analyte.
| Analyte | Target/Interferent | Quenching Constant (Ksv) (M⁻¹) | Reference |
| Cu²⁺ | Target | 1.1 x 10⁵ | |
| Cr₂O₇²⁻ | Target | 3.9 x 10³ | |
| CrO₄²⁻ | Target | 6.7 x 10³ | |
| Other Metal Ions | Interferent | Not specified in abstract |
Note: The abstract of the study on UiO-66-NH-BT states it is "very selective and ultrasensitive" for the target ions, implying that the Ksv values for other tested ions were significantly lower, though specific values are not provided in the abstract.
Signaling Pathway: Fluorescence Quenching
The primary signaling mechanism for many BTA-5-COOH-based sensors is fluorescence quenching. This process involves the decrease of fluorescence intensity of the sensor upon interaction with a specific analyte. The general pathway can be visualized as follows:
Caption: Fluorescence quenching signaling pathway.
Experimental Protocols
The assessment of cross-reactivity is a critical step in the validation of any chemical sensor. A generalized experimental protocol for evaluating the selectivity of a fluorescence quenching-based sensor is detailed below.
General Protocol for Cross-Reactivity Assessment
1. Preparation of Sensor Solution:
-
A stock solution of the this compound-based sensor is prepared in a suitable solvent (e.g., deionized water, ethanol, or a buffer solution) at a specific concentration.
-
The stock solution is then diluted to a working concentration for the fluorescence measurements.
2. Preparation of Analyte and Interferent Solutions:
-
Stock solutions of the target analyte and a range of potential interfering ions (e.g., other metal ions, anions) are prepared at known concentrations.
3. Fluorescence Measurements:
-
The fluorescence spectrum of the sensor solution alone is recorded using a spectrofluorometer to establish the baseline fluorescence intensity (F₀).
-
A specific concentration of the target analyte is added to the sensor solution, and the fluorescence spectrum is recorded again to measure the quenched fluorescence intensity (F).
-
The quenching efficiency is calculated using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q], where [Q] is the concentration of the quencher (analyte).
4. Interference Studies:
-
To assess cross-reactivity, the fluorescence response of the sensor to the target analyte is measured in the presence of various potential interfering ions.
-
A solution containing the sensor and a specific concentration of the target analyte is prepared.
-
An excess of an interfering ion is then added to this solution, and the change in fluorescence intensity is monitored.
-
A minimal change in fluorescence intensity in the presence of the interfering ion indicates high selectivity for the target analyte.
The following workflow illustrates the key steps in the cross-reactivity assessment of a BTA-5-COOH-based sensor.
Unraveling the Electronic Landscape of Benzotriazole-Based MOF Linkers: A Comparative DFT Perspective
A deep dive into the computational analysis of benzotriazole-derived linkers for metal-organic frameworks (MOFs) reveals how functionalization can strategically tune their electronic and structural properties. While direct comparative studies are nascent, a meta-analysis of existing density functional theory (DFT) research on individual systems provides crucial insights for the rational design of advanced materials in catalysis, gas separation, and drug delivery.
Researchers, scientists, and professionals in drug development are increasingly turning to computational methods to predict and understand the behavior of novel materials before their synthesis. In the realm of MOFs, the organic linker plays a pivotal role in defining the framework's properties. Benzotriazole (B28993) and its derivatives are a promising class of linkers due to their rigidity, thermal stability, and potential for functionalization. This guide synthesizes DFT data on two such linkers: 1H-Benzotriazole-5-carboxylic acid and a functionalized variant, to illustrate the impact of molecular design on the resulting MOF's characteristics.
Comparative Analysis of Benzotriazole-Based MOF Linkers
The following table summarizes key quantitative data obtained from DFT calculations on MOFs incorporating benzotriazole-based linkers. This comparison highlights the influence of the linker structure on the electronic properties of the material.
| Linker | MOF System | DFT Functional | Basis Set | Calculated Property | Value | Reference |
| 1H-Benzotriazole-5-carboxylic acid | Co₃-btca | PBE | Not Specified | Band Gap | ~1.5 eV | [1] |
| Functionalized Benzotriazole Derivative | Quinoline-benzotriazole | B3LYP | 6-311++G** | HOMO-LUMO Gap | 4.458 eV | [2] |
Note: The data presented is extracted from different studies and may not be directly comparable due to variations in computational methods and the specific MOF systems studied. The quinoline-benzotriazole is a derivative and not part of a MOF in the cited study, but its calculated HOMO-LUMO gap provides an indication of the electronic properties of a functionalized benzotriazole system.
Experimental and Computational Protocols
A detailed understanding of the methodologies employed in the cited studies is crucial for interpreting the comparative data.
Density Functional Theory (DFT) Calculations for Co₃-btca MOF: The electronic structure of the trimetallic benzotriazole-5-carboxylate MOF (Co₃-btca) was investigated using DFT calculations as implemented in the Vienna Ab initio Simulation Package (VASP). The Perdew–Burke–Ernzerhof (PBE) functional within the generalized gradient approximation (GGA) was used to describe the exchange-correlation energy. A plane-wave basis set with a kinetic energy cutoff of 400 eV was employed. The Brillouin zone was sampled using a Monkhorst-Pack k-point mesh. Geometric optimization was performed until the forces on all atoms were less than 0.02 eV/Å.[1]
DFT Calculations for a Quinoline-Benzotriazole Derivative: The structural and electronic properties of a synthesized quinoline-benzotriazole derivative were investigated using the B3LYP functional with the 6-311++G** basis set, as implemented in the Gaussian 09 software package. The geometry of the molecule was optimized in the gas phase, and frequency calculations were performed to confirm that the optimized structure corresponds to a local minimum on the potential energy surface. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies were calculated to determine the HOMO-LUMO gap.[2]
Workflow for Comparative DFT Study of MOF Linkers
The following diagram illustrates a typical workflow for conducting a comparative DFT study of MOF linkers, from initial molecular design to the analysis of material properties.
The insights gained from such comparative computational studies are invaluable for guiding the synthesis of new MOFs with tailored properties. By systematically modifying the structure of benzotriazole-based linkers and predicting the impact on the resulting MOF, researchers can accelerate the discovery of materials for a wide range of applications, from targeted drug delivery systems to highly selective catalysts and gas storage media. Future research will likely focus on building comprehensive databases of computationally screened benzotriazole-based linkers to further streamline the material design process.
References
Benchmarking the Catalytic Frontier: A Comparative Guide to Benzotriazole-5-carboxylic Acid-Containing Materials
For Immediate Release
A comprehensive analysis of materials containing Benzotriazole-5-carboxylic acid (Btca) reveals their emerging potential as versatile catalysts, particularly in the form of Metal-Organic Frameworks (MOFs). This guide offers a comparative benchmark of their catalytic activity, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development. The unique molecular architecture of Btca, featuring a bicyclic aromatic system with a triazole ring and a carboxylic acid group, makes it an excellent building block for robust and catalytically active materials.[1][2]
Catalytic Performance in Oxygen Evolution Reaction (OER)
Materials incorporating this compound have demonstrated notable efficacy in electrocatalysis, specifically for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production. A standout example is a trimetallic MOF composed of cobalt, iron, and nickel with Btca linkers (CoFeNi-btca).
Table 1: Performance Comparison of OER Catalysts
| Catalyst | Overpotential (mV at 10 mA cm⁻²) | Tafel Slope (mV dec⁻¹) | Electrolyte | Reference |
| Co₂.₃₆Fe₀.₁₉Ni₀.₄₅-btca MOF | 292 | 72.6 | 1.0 M KOH | [3] |
| CoOₓ | 350 - 430 | Not Reported | Alkaline | |
| NiOₓ | 350 - 430 | Not Reported | Alkaline | |
| NiFeOₓ | 350 - 430 | Not Reported | Alkaline | |
| IrOₓ | 350 - 430 | Not Reported | Alkaline |
The enhanced performance of the CoFeNi-btca MOF is attributed to the synergistic effect between the unsaturated coordinated metal sites, which facilitates the nucleophilic attack of hydroxide (B78521) ions.[3]
Catalytic Performance in Carbon Dioxide Utilization
While direct quantitative data for Btca-based MOFs in organic transformations is still emerging, a closely related application is in the electrochemical reduction of carbon dioxide. A patent has described the use of a copper-benzotriazole carboxylate MOF for this purpose, highlighting the potential of these materials in CO₂ conversion.[4]
For comparison, the broader family of MOFs has been extensively studied for the cycloaddition of CO₂ with epoxides to form valuable cyclic carbonates. This reaction is a benchmark for CO₂ fixation.
Table 2: Comparative Performance of MOFs in CO₂ Cycloaddition with Propylene Oxide
| Catalyst | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | Co-catalyst | Reference |
| Zn-MOF-184 | Mild Conditions | Not Specified | Not Specified | High Yield | Not Specified | |
| MOF-5 | 50 | 60 | 4 | ~100 | Tetraalkylammonium halide | |
| gea-MOF-1 | 120 | 20 | 6 | 86 | TBAB | |
| ZIF-8 (functionalized) | 70-100 | 7 | 4 | 73 | None |
Note: Data for Btca-containing MOFs in this specific reaction is not yet widely published, and the table provides a benchmark from other notable MOFs.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for accurate benchmarking. Below are summarized procedures for the synthesis of a Btca-containing MOF and the evaluation of its catalytic activity.
Synthesis of a Trimetallic (CoFeNi)-btca MOF
This protocol is based on the synthesis of the CoFeNi-btca MOF for OER.[3]
-
Ligand Preparation : this compound is synthesized from 3,4-diaminobenzoic acid and sodium nitrite (B80452) in an acidic medium.
-
MOF Synthesis :
-
A mixture of Co(NO₃)₂·6H₂O, Fe(NO₃)₃·9H₂O, and Ni(NO₃)₂·6H₂O in desired molar ratios is dissolved in N,N-dimethylformamide (DMF).
-
This compound is dissolved in DMF in a separate container.
-
The two solutions are combined, and the mixture is heated in a sealed reactor.
-
The resulting crystalline product is washed with DMF and dried.
-
Catalytic Activity Testing: Oxygen Evolution Reaction
The following is a general protocol for evaluating OER catalytic performance.
-
Electrode Preparation :
-
The catalyst powder is dispersed in a solution of Nafion and isopropanol (B130326) to form an ink.
-
A specific volume of the ink is drop-casted onto a glassy carbon electrode and dried.
-
-
Electrochemical Measurements :
-
A three-electrode system is used with the catalyst-coated electrode as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).
-
Linear sweep voltammetry (LSV) is performed in a 1.0 M KOH electrolyte at a specific scan rate (e.g., 5 mV s⁻¹).
-
The overpotential required to achieve a current density of 10 mA cm⁻² is determined from the LSV curve.
-
The Tafel slope is calculated from the linear region of the Tafel plot (overpotential vs. log of current density).
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the synthesis and testing workflows.
Concluding Remarks
This compound is a promising and versatile building block for the development of novel catalytic materials. MOFs constructed from this ligand have shown competitive performance in the oxygen evolution reaction, surpassing some conventional catalysts. While their application in organic synthesis is a growing field of research, the potential for their use in CO₂ utilization is evident. Future research should focus on expanding the library of Btca-based materials and thoroughly evaluating their catalytic activity across a broader range of chemical transformations to fully unlock their potential.
References
- 1. This compound | 60932-58-3 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Optimized trimetallic benzotriazole-5-carboxylate MOFs with coordinately unsaturated active sites as an efficient electrocatalyst for the oxygen evolution reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
The Obscure Player: Validating the Performance of Benzotriazole-5-carboxylic Acid in Solid-Phase Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the choice of coupling reagents and additives is paramount to achieving high yields and purity. While the benzotriazole (B28993) scaffold is a cornerstone of many successful coupling strategies, the specific role and performance of Benzotriazole-5-carboxylic acid remain largely undocumented in the context of SPPS. This guide provides a comprehensive comparison of established benzotriazole-based coupling additives and aims to shed light on the potential, albeit theoretical, standing of this compound in this critical application.
Currently, there is a notable absence of direct experimental data in peer-reviewed literature validating the performance of this compound as a coupling additive in solid-phase peptide synthesis. The scientific community has heavily focused on derivatives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which are widely recognized for their ability to suppress racemization and improve coupling efficiency. N-acylbenzotriazoles have also been recognized as effective acylating agents in peptide synthesis.[1][2] While this compound shares the core benzotriazole structure, its utility in SPPS is more frequently associated with its use as a linker for C-terminal peptide modification, derived from 3,4-diaminobenzoic acid, rather than as a direct coupling additive.[3][4]
This guide, therefore, will focus on providing a robust comparison of the well-established benzotriazole-based reagents to offer a valuable benchmark for performance. We will also present a theoretical consideration of this compound's potential role, based on its chemical structure.
Established Benzotriazole-Based Coupling Additives: A Performance Comparison
The efficacy of coupling additives in SPPS is typically evaluated based on reaction yields, the purity of the final peptide, and the suppression of side reactions, most notably racemization. The following tables summarize the performance of commonly used benzotriazole derivatives.
| Additive | Key Performance Characteristics | Typical Application |
| 1-Hydroxybenzotriazole (HOBt) | Cost-effective, effectively suppresses racemization, widely used.[5] | Standard peptide synthesis. |
| 1-Hydroxy-7-azabenzotriazole (HOAt) | More reactive than HOBt, superior in preventing racemization, particularly in challenging couplings.[5][6] | Synthesis of complex peptides, sterically hindered amino acids. |
| 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) | Reactivity intermediate between HOBt and HOAt. | A compromise between the cost of HOBt and the reactivity of HOAt.[7] |
| Coupling Reagent (contains benzotriazole moiety) | Description | Advantages | Disadvantages |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | An aminium salt of HOBt. | Fast and efficient coupling.[8] | Potential for guanidinylation of the N-terminal amino group. |
| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | An aminium salt of HOAt. | Highly reactive, excellent for difficult couplings and minimizing racemization.[9] | Higher cost compared to HBTU. |
| TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) | Similar to HBTU. | Efficient coupling with shorter reaction times compared to DCC-mediated methods.[8] | Similar potential for side reactions as HBTU. |
Theoretical Considerations for this compound
In the absence of experimental data, we can speculate on the potential behavior of this compound as a coupling additive based on its structure. The benzotriazole moiety would be expected to participate in the activation of the carboxylic acid of the incoming amino acid, similar to HOBt. The presence of the carboxylic acid group at the 5-position could influence its properties in several ways:
-
Solubility: The carboxylic acid group might alter the solubility profile of the additive in the solvents commonly used for SPPS, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).
-
Reactivity: The electronic effect of the carboxyl group could modulate the reactivity of the benzotriazole ring system, potentially impacting its effectiveness in activating the amino acid and suppressing racemization.
-
Side Reactions: The additional carboxylic acid functionality could potentially lead to undesired side reactions, such as self-polymerization or reactions with the resin or other components of the synthesis.
These considerations remain speculative and require experimental validation to determine the actual performance of this compound in SPPS.
Experimental Protocols
Below are detailed protocols for a standard solid-phase peptide synthesis workflow using established benzotriazole-based coupling reagents.
General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the key steps in SPPS.
-
Resin Swelling: The resin is swollen in a suitable solvent (e.g., DMF) for 30-60 minutes.
-
Fmoc-Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine (B6355638) in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.
-
Amino Acid Coupling: The Fmoc-protected amino acid is activated and coupled to the deprotected N-terminus of the peptide chain.
-
Washing: The resin is washed with DMF to remove excess reagents.
-
Repeat: Steps 2-5 are repeated for each amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: The final peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
Detailed Coupling Protocol using HOBt/DIC
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HOBt (3-5 equivalents) in DMF.
-
Add the solution to the washed, deprotected resin.
-
Add N,N'-diisopropylcarbodiimide (DIC) (3-5 equivalents) to the resin suspension.
-
Agitate the mixture at room temperature for 1-2 hours, or until a negative ninhydrin (B49086) test is achieved.
-
Wash the resin thoroughly with DMF.
Detailed Coupling Protocol using HATU/DIPEA
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents) and HATU (3-5 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution.
-
Immediately add the activation mixture to the washed, deprotected resin.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
Wash the resin thoroughly with DMF.
Visualizing the Workflow and Mechanism
To better understand the processes involved, the following diagrams illustrate the general SPPS workflow and the proposed mechanism of action for benzotriazole-based coupling additives.
References
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. people.uniurb.it [people.uniurb.it]
- 8. Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. luxembourg-bio.com [luxembourg-bio.com]
Safety Operating Guide
Benzotriazole-5-carboxylic acid proper disposal procedures
Proper handling and disposal of chemical waste are paramount for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of Benzotriazole-5-carboxylic acid, tailored for researchers and professionals in scientific settings. Adherence to these protocols is essential for minimizing risks and promoting a safe research environment.
Safety and Hazard Profile
This compound is a combustible solid that requires careful handling. According to its Safety Data Sheet (SDS), it is classified as an irritant.[1] Always consult the specific SDS for the material you are using and your institution's chemical hygiene plan before handling.
Key Hazard Information
| Hazard Classification | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation. | [1] |
| Eye Irritation | H319 | Causes serious eye irritation. | [1] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | [1] |
| Signal Word | - | Warning | [1] |
| Storage Class Code | 11 | Combustible Solids | [1] |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following personal protective equipment must be worn to minimize exposure:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]
-
Respiratory Protection: A NIOSH-approved N95 dust mask or higher is required when handling the solid form to avoid inhalation of dust particles.[1]
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing.
Step-by-Step Disposal Procedure
All chemical waste must be treated as hazardous unless confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) department.[2] The following procedure outlines the cradle-to-grave management of this compound waste in a laboratory setting.[3][4]
Step 1: Waste Determination and Segregation
-
Characterize the Waste: this compound, due to its irritant properties, should be managed as a hazardous chemical waste.
-
Segregate Waste Streams: Keep solid this compound waste separate from all other waste streams, particularly liquids, oxidizers, and reactive chemicals.[5] Do not mix different types of chemical waste in the same container.
Step 2: Containerization
-
Select an Appropriate Container: Use a designated solid chemical waste container that is compatible with the chemical. The container must be in good condition, leak-proof, and have a tightly sealing lid.[5][6]
-
Original Containers: If possible, unwanted or expired reagents can be disposed of in their original containers, provided the label is intact and legible.[7]
Step 3: Labeling
-
Affix a Hazardous Waste Label: As soon as the first particle of waste is placed in the container, it must be labeled.[6] Attach your institution's official hazardous waste tag.
-
Complete the Label: Fill out the label completely and legibly. Information typically required includes:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound" (avoid abbreviations)
-
Associated Hazards (e.g., "Irritant," "Combustible Solid")
-
Accumulation Start Date (the date the first piece of waste enters the container)
-
Principal Investigator's Name and Laboratory Information
-
Step 4: Accumulation and Storage
-
Designated Storage Area: Store the sealed waste container in a designated and clearly marked Satellite Accumulation Area within the laboratory.[6]
-
Safe Storage Conditions: The storage area should be secure, away from drains, and in a location where the container will not be knocked over. It is best practice to use secondary containment, such as a spill tray.[5] The container must remain closed at all times except when adding waste.[6]
-
Quantity Limits: Be aware of regulatory limits for waste accumulation. Laboratories cannot store more than 55 gallons of hazardous waste at one time.[2]
Step 5: Request for Disposal
-
Contact EHS: Once the container is full or you are discontinuing the research, contact your institution's Environmental Health and Safety (EHS) department or equivalent office to schedule a waste pickup.[6]
-
Professional Disposal: Do not attempt to dispose of the chemical down the drain or in the regular trash. All hazardous waste must be disposed of through a licensed and approved hazardous waste management facility in accordance with federal, state, and local regulations.[8][9]
Spill and Emergency Procedures
In the event of a small spill, follow these steps:
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear the appropriate PPE as described above.
-
Contain and Clean: Cover the spill with an inert absorbent material (for dust control). Carefully sweep up the spilled solid and place it, along with any contaminated cleaning materials, into a designated hazardous waste container.[10][11]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: For larger spills or if you are unsure how to proceed, evacuate the area and contact your institution's EHS department immediately.[2]
Disposal Workflow Diagram
The following diagram illustrates the proper workflow for the disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. 苯并三唑-5-甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 5. acewaste.com.au [acewaste.com.au]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.dk [fishersci.dk]
- 11. fishersci.no [fishersci.no]
Personal protective equipment for handling Benzotriazole-5-carboxylic acid
This guide provides immediate, essential safety protocols and logistical information for handling Benzotriazole-5-carboxylic acid in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining detailed operational and disposal plans.
Hazard Summary: this compound is classified as harmful if swallowed, in contact with skin, or inhaled. It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3][4] Adherence to the following safety measures is critical to mitigate these risks.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent exposure. The following table summarizes the required equipment.
| Protection Type | Equipment | Specification | Purpose |
| Eye and Face | Safety Goggles or Face Shield | ANSI Z87.1 approved | Protects against dust particles and splashes.[5][6] |
| Hand | Chemical-resistant gloves | Nitrile or butyl rubber | Prevents skin contact and irritation.[5][7] |
| Body | Laboratory Coat | Standard, fully buttoned | Protects skin and personal clothing from contamination.[5][6] |
| Respiratory | N95 Respirator or higher | NIOSH-approved | Recommended when handling powders to prevent inhalation of dust.[2][7] |
| Footwear | Closed-toe shoes | --- | Protects feet from spills.[6] |
Operational Plan: Step-by-Step Handling Protocol
This protocol details the safe handling of this compound from preparation to immediate cleanup.
-
Engineering Controls and Preparation:
-
Ventilation: All handling of solid this compound must be conducted in a certified chemical fume hood to minimize the inhalation of dust.[6][8]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[6]
-
Secondary Containment: Transport the chemical in a sealed, clearly labeled container within a secondary, shatter-resistant carrier.[6]
-
-
Weighing and Dispensing:
-
Don the appropriate PPE as outlined in the table above before handling the container.
-
Place the analytical balance or weighing station inside the chemical fume hood.[6]
-
Carefully open the container to avoid creating airborne dust.
-
Use a spatula to transfer the desired amount of the compound to a tared weighing vessel.
-
Promptly and securely close the primary container.
-
-
Solution Preparation:
-
Add the weighed solid to the solvent in a flask or beaker within the fume hood.
-
If diluting, always add the acid to the solvent to control any potential exothermic reactions.[6]
-
Stir the mixture until the solid is fully dissolved.
-
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling is complete.
-
Decontaminate all surfaces and equipment used during the procedure.
-
Remove and properly dispose of gloves and any other contaminated disposable PPE.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
-
Solid Waste:
-
Liquid Waste (Solutions):
-
Container Disposal:
Workflow for Safe Handling and Disposal
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. fishersci.no [fishersci.no]
- 2. 苯并三唑-5-甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.dk [fishersci.dk]
- 4. 1H-Benzotriazole-5-carboxylic acid | C7H5N3O2 | CID 72917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. leelinework.com [leelinework.com]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. Page loading... [wap.guidechem.com]
- 10. pentachemicals.eu [pentachemicals.eu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
